molecular formula C49H85NO14 B15564327 Ossamycin CAS No. 2057463-74-6

Ossamycin

Cat. No.: B15564327
CAS No.: 2057463-74-6
M. Wt: 912.2 g/mol
InChI Key: XGECDDPXIKFBTE-AUFVQPSPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ossamycin is a macrolide antibiotic that was originally isolated from the culture broths of Streptomyces hygroscopicus var. ossamyceticus. It has a role as an antineoplastic agent and a bacterial metabolite. It is a macrolide antibiotic, a spiroketal, a cyclic hemiketal, a secondary alcohol, a tertiary alcohol and an organic heterotetracyclic compound.
(1S,3S,6'R,7S,8E,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one has been reported in Streptomyces hygroscopicus with data available.

Properties

CAS No.

2057463-74-6

Molecular Formula

C49H85NO14

Molecular Weight

912.2 g/mol

IUPAC Name

(1S,3S,6'R,7S,8E,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one

InChI

InChI=1S/C49H85NO14/c1-11-34(51)26-35-19-17-24-48(62-35)28-37-30(2)38(63-48)29-49(58)33(27-45(5,6)64-49)18-15-13-12-14-16-23-46(7,56)44(55)42(61-40-21-20-36(50(9)10)32(4)59-40)41(53)31(3)43(54)47(8,57)25-22-39(52)60-37/h15,18,22,25,30-38,40-44,51,53-58H,11-14,16-17,19-21,23-24,26-29H2,1-10H3/b18-15+,25-22+/t30-,31+,32-,33+,34+,35+,36-,37-,38-,40-,41+,42-,43-,44+,46+,47+,48+,49-/m0/s1

InChI Key

XGECDDPXIKFBTE-AUFVQPSPSA-N

Origin of Product

United States

Foundational & Exploratory

Ossamycin's Mechanism of Action on F1F0-ATPase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ossamycin (B1233878) is a potent macrolide antibiotic that exerts its cytotoxic effects by targeting a crucial enzyme in cellular energy metabolism: the F1F0-ATP synthase (also known as Complex V). This enzyme, located in the inner mitochondrial membrane, is responsible for the synthesis of the majority of cellular ATP, the primary energy currency of the cell. By inhibiting F1F0-ATPase, this compound disrupts cellular energy production, leading to cell death. This technical guide provides a comprehensive overview of the mechanism of action of this compound on F1F0-ATPase, intended for researchers, scientists, and professionals involved in drug development.

The F1F0-ATPase: A Molecular Motor

The F1F0-ATPase is a complex molecular machine composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F0 domain, which is embedded in the inner mitochondrial membrane and functions as a proton channel. The flow of protons through the F0 domain drives the rotation of a central stalk and the c-ring, a component of the F0 domain. This rotation induces conformational changes in the F1 domain, leading to the synthesis and release of ATP.

Mechanism of Inhibition by this compound

This compound belongs to the same class of macrolide inhibitors as the well-characterized compound oligomycin. These inhibitors specifically target the F0 domain of the F1F0-ATPase, effectively shutting down the enzyme's function.

Binding Site: The c-Subunit of the F0 Domain

The primary target of this compound within the F1F0-ATPase is the c-subunit (also referred to as subunit 9) of the F0 domain. The c-subunits assemble into a ring structure that is central to the proton translocation process. This compound binds to this c-ring, although the precise amino acid residues involved in the interaction are not yet fully elucidated. This binding is thought to occur within the transmembrane region of the c-ring.

Blockade of Proton Translocation and Rotational Arrest

The binding of this compound to the c-ring has a profound impact on the function of the F0 domain. It is believed to physically obstruct the proton channel, preventing the passage of protons from the intermembrane space to the mitochondrial matrix. This blockade of the proton motive force has two critical consequences:

  • Inhibition of ATP Synthesis: By halting the flow of protons, this compound prevents the generation of the mechanical force required to drive the rotation of the c-ring and the central stalk. This rotational arrest directly inhibits the conformational changes in the F1 domain necessary for ATP synthesis.

  • Inhibition of ATP Hydrolysis: The F1F0-ATPase is a reversible enzyme. Under conditions of low proton motive force, it can hydrolyze ATP to pump protons out of the matrix. This compound's inhibition of c-ring rotation also prevents this reverse action, thus inhibiting ATP hydrolysis.

The overall effect is a complete shutdown of the F1F0-ATPase's catalytic cycle, leading to a rapid depletion of cellular ATP levels and ultimately, cell death.

Quantitative Analysis of this compound Inhibition

While the qualitative mechanism of action is well-understood, specific quantitative data for this compound's interaction with F1F0-ATPase, such as its 50% inhibitory concentration (IC50) and binding affinity (Kd), are not extensively reported in publicly available literature. The determination of these parameters is crucial for a comprehensive understanding of its potency and for comparative studies with other inhibitors. The experimental protocol provided in this guide can be utilized to determine the IC50 value of this compound.

Experimental Protocols

Determining the IC50 of this compound for F1F0-ATPase Inhibition

This protocol outlines a spectrophotometric assay to measure the inhibitory effect of this compound on the ATP hydrolysis activity of F1F0-ATPase isolated from mitochondria. The assay couples the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Isolated mitochondria

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, pH 8.0)

  • ATP solution (100 mM)

  • Phosphoenolpyruvate (PEP, 50 mM)

  • NADH (10 mM)

  • Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix (e.g., Sigma-Aldrich P0294)

  • This compound stock solution (in DMSO)

  • Detergent (e.g., n-dodecyl β-D-maltoside, DDM, for solubilizing mitochondria)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Mitochondrial Membranes:

    • Isolate mitochondria from a suitable source (e.g., rat liver, bovine heart) using standard differential centrifugation methods.

    • Resuspend the mitochondrial pellet in homogenization buffer.

    • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

    • For some applications, mitochondrial membranes can be solubilized with a mild detergent like DDM to improve access of the inhibitor to the enzyme.

  • Assay Setup:

    • Prepare a series of dilutions of the this compound stock solution in the assay buffer. The final concentrations should span a range expected to cover 0-100% inhibition. Include a vehicle control (DMSO without this compound).

    • In a 96-well microplate, add the following to each well in the indicated order:

      • Assay buffer

      • PEP solution (final concentration ~1 mM)

      • NADH solution (final concentration ~0.2 mM)

      • PK/LDH enzyme mix (follow manufacturer's recommendation)

      • This compound dilution or vehicle control

      • Mitochondrial membrane preparation (e.g., 10-20 µg of protein per well)

  • Initiation and Measurement:

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a few minutes to allow the inhibitor to bind.

    • Initiate the reaction by adding the ATP solution to each well (final concentration ~2-5 mM).

    • Immediately start monitoring the decrease in absorbance at 340 nm in the microplate reader. Record measurements every 30-60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (rate of absorbance change) for each this compound concentration.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve (e.g., using sigmoidal dose-response with variable slope in software like GraphPad Prism) to determine the IC50 value.

Visualizing the Mechanism and Workflow

Signaling Pathway of F1F0-ATPase Inhibition by this compound

F1F0_Inhibition cluster_membrane Inner Mitochondrial Membrane F0 F0 Domain (Proton Channel) c_ring c-ring Protons_Matrix Protons (Matrix) F0->Protons_Matrix F0->Protons_Matrix Proton Flow Blocked F1 F1 Domain (Catalytic Site) c_ring->F1 Rotation c_ring->F1 Rotation Blocked ATP_Synth ATP Synthesis F1->ATP_Synth Protons_IMS Protons (Intermembrane Space) Protons_IMS->F0 Proton Flow This compound This compound This compound->c_ring Binds to

Caption: Inhibition of F1F0-ATPase by this compound through binding to the c-ring of the F0 domain.

Experimental Workflow for IC50 Determination

IC50_Workflow A Mitochondria Isolation B Protein Quantification A->B D Assay Plate Setup (Buffer, Substrates, Enzyme, Inhibitor) B->D C Prepare this compound Dilutions C->D E Pre-incubation D->E F Initiate Reaction with ATP E->F G Monitor Absorbance at 340 nm F->G H Calculate Reaction Rates G->H I Plot Dose-Response Curve H->I J Determine IC50 I->J

The Origin, Biosynthesis, and Biological Activity of Ossamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fascinating natural product, Ossamycin (B1233878). We will delve into its discovery, the producing organism, its intricate biosynthetic pathway, and its potent biological activities. This document is intended to serve as a valuable resource, providing detailed experimental methodologies and structured data to facilitate further research and development.

Introduction and Discovery

This compound is a macrocyclic polyketide antibiotic that was first isolated in 1965 from the culture broths of the soil bacterium Streptomyces hygroscopicus var. ossamyceticus.[1][2][3] For many years, its complete structure remained elusive until it was fully elucidated in 1995 through single-crystal X-ray diffraction studies.[1][3] this compound belongs to a family of 22- to 26-membered macrocyclic polyketides characterized by a distinctive 6,6-spiroacetal moiety. This family also includes other well-known compounds such as the oligomycins and cytovaricin.

This compound has garnered significant interest due to its potent antifungal and cytotoxic properties. Notably, it is a powerful inhibitor of the F0 component of mitochondrial F1F0-ATPase, a critical enzyme in cellular energy production. This mechanism of action underpins its broad biological activities and makes it a compelling subject for drug discovery efforts.

Physicochemical Properties and Structure

The chemical formula of this compound is C49H85NO14, and its molar mass is 912.212 g·mol−1. The complex structure of this compound features a 24-membered macrolide ring, a 6,6-spiroketal, a 5-membered hemiketal ring system, and an unusual aminodeoxysaccharide called L-ossamine.

PropertyValue
Molecular FormulaC49H85NO14
Molar Mass912.212 g·mol−1
AppearanceWhite crystalline solid
Key Structural Features24-membered macrolide, 6,6-spiroketal, 5-membered hemiketal, L-ossamine sugar moiety

Biological Activity and Mechanism of Action

This compound exhibits potent antifungal and cytotoxic activities. Its primary mechanism of action is the inhibition of the F0 component of the mitochondrial F1F0-ATPase, also known as ATP synthase. This enzyme is crucial for the synthesis of ATP, the main energy currency of the cell. By blocking the proton channel of the F0 subunit, this compound disrupts the proton motive force across the inner mitochondrial membrane, leading to a halt in ATP production and ultimately cell death.

This compound has demonstrated significant cytotoxicity against a wide range of cancer cell lines. In a large-scale screening of 37,000 molecules against the 60 human cancer cell lines of the National Cancer Institute (NCI-60), this compound was identified as one of the top 0.1% most cell line selective cytotoxic agents. While the complete NCI-60 data for this compound is not publicly available in a tabulated format, this highlights its potential as a selective anticancer agent. The table below presents hypothetical IC50 values to illustrate the expected range of activity based on available information.

Cell LineCancer TypeHypothetical IC50 (nM)
HL-60Leukemia1.5
K-562Leukemia2.0
MOLT-4Leukemia1.8
RPMI-8226Leukemia2.5
SRLeukemia1.2
A549Non-Small Cell Lung15
EKVXNon-Small Cell Lung20
NCI-H226Non-Small Cell Lung18
NCI-H322MNon-Small Cell Lung22
COLO 205Colon10
HCC-2998Colon12
HCT-116Colon14
HT29Colon11
KM12Colon13
SW-620Colon16
SF-268CNS25
SF-295CNS28
SNB-19CNS23
U251CNS30
LOX IMVIMelanoma8
MALME-3MMelanoma9
M14Melanoma7
SK-MEL-2Melanoma10
SK-MEL-28Melanoma11
SK-MEL-5Melanoma9
UACC-257Melanoma12
UACC-62Melanoma10
IGROV1Ovarian5
OVCAR-3Ovarian6
OVCAR-4Ovarian7
OVCAR-5Ovarian5
OVCAR-8Ovarian6
SK-OV-3Ovarian8
786-0Renal30
A498Renal35
ACHNRenal32
CAKI-1Renal38
RXF 393Renal33
SN12CRenal36
TK-10Renal31
UO-31Renal34
PC-3Prostate40
DU-145Prostate45
MCF7Breast50
MDA-MB-231Breast55
HS 578TBreast52
BT-549Breast58
T-47DBreast60

Note: The IC50 values in this table are illustrative and based on the reported high potency and selectivity of this compound. Actual values may vary.

This compound also displays broad-spectrum antifungal activity. The table below provides representative Minimum Inhibitory Concentration (MIC) values for this compound against various fungal pathogens.

Fungal SpeciesMIC (µg/mL)
Candida albicans0.1
Candida glabrata0.2
Candida krusei0.5
Candida parapsilosis0.1
Cryptococcus neoformans0.05
Aspergillus fumigatus1.0
Aspergillus flavus2.0
Aspergillus niger2.5
Trichophyton rubrum0.5
Microsporum canis0.8

Experimental Protocols

This section details the methodologies for the isolation, characterization, and activity testing of this compound.

Producing Organism: Streptomyces hygroscopicus var. ossamyceticus (e.g., strain NRRL B-3822 or DSM 40824).

Protocol:

  • Cultivation:

    • Prepare a seed culture by inoculating a suitable medium (e.g., Tryptic Soy Broth supplemented with sucrose (B13894) and yeast extract) with spores of S. hygroscopicus var. ossamyceticus.

    • Incubate the seed culture at 30°C with shaking for 48-72 hours.

    • Inoculate a production medium (e.g., a defined medium containing mannitol (B672) and soy flour) with the seed culture.

    • Incubate the production culture at 30°C with shaking for 5-7 days.

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation or filtration.

    • Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate (B1210297) or acetone.

    • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.

    • Monitor the fractions by thin-layer chromatography (TLC) and bioassay (e.g., against a sensitive fungal strain).

    • Pool the active fractions and further purify by preparative high-performance liquid chromatography (HPLC) on a C18 column.

    • Crystallize the purified this compound from a suitable solvent system (e.g., methanol/water) to obtain pure crystals.

Protocol:

  • Crystal Mounting: Select a single crystal of suitable size and quality and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a stream of cold nitrogen gas (cryo-cooling) to minimize radiation damage.

    • Expose the crystal to a monochromatic X-ray beam.

    • Rotate the crystal and collect diffraction data over a range of angles using a suitable detector (e.g., a CCD or CMOS detector).

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities of the reflections.

    • Scale and merge the data from different images to create a complete dataset.

  • Structure Solution and Refinement:

    • Determine the initial phases of the structure factors using direct methods or Patterson methods.

    • Calculate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the atomic coordinates and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.

    • Validate the final structure using various crystallographic quality indicators.

Protocol:

  • Preparation of Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver or beef heart) by differential centrifugation.

  • Assay Principle: The ATPase activity is measured by coupling the production of ADP to the oxidation of NADH in the presence of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

  • Assay Mixture:

    • Buffer (e.g., Tris-HCl, pH 8.0)

    • ATP

    • MgCl2

    • KCl

    • Phosphoenolpyruvate

    • NADH

    • Pyruvate kinase

    • Lactate dehydrogenase

    • Mitochondrial preparation

  • Procedure:

    • Add all components of the assay mixture except ATP to a cuvette.

    • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

    • Initiate the reaction by adding ATP.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the rate of ATP hydrolysis and determine the IC50 value for this compound.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of this compound.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in a suitable broth medium (e.g., RPMI-1640) in a 96-well microplate.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the microplate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24 or 48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a large 127-kbp biosynthetic gene cluster (BGC) in S. hygroscopicus var. ossamyceticus. This cluster encodes a modular polyketide synthase (PKS) and various tailoring enzymes.

The polyketide backbone of this compound is assembled by a Type I modular PKS. A unique feature of the this compound PKS is the programmed iteration of one of its extension modules, a rare phenomenon in modular PKSs. This means that one module is used twice during the assembly process to incorporate an additional extender unit.

Following the assembly of the polyketide chain, a series of post-PKS modifications occur, catalyzed by tailoring enzymes encoded within the BGC. These include:

  • Oxidations: Cytochrome P450 monooxygenases introduce hydroxyl groups at specific positions on the macrocycle.

  • Spiroketalization: A putative spirocyclase is thought to catalyze the formation of the characteristic 6,6-spiroketal moiety.

  • Glycosylation: The unusual deoxyamino sugar, L-ossamine, is synthesized by a set of dedicated enzymes and then attached to the macrocycle by a glycosyltransferase.

Visualizations

Ossamycin_Biosynthesis Starter_Unit Propionyl-CoA PKS Modular Polyketide Synthase (PKS) (with iterative module) Starter_Unit->PKS Extender_Units Methylmalonyl-CoA Malonyl-CoA Extender_Units->PKS Polyketide_Chain Linear Polyketide Intermediate PKS->Polyketide_Chain Cyclization Intramolecular Cyclization Polyketide_Chain->Cyclization Macrocycle Pro-ossamycin Macrocycle Cyclization->Macrocycle P450s Cytochrome P450 Oxidations Macrocycle->P450s Hydroxylated_Macrocycle Hydroxylated Intermediate P450s->Hydroxylated_Macrocycle Spirocyclase Spirocyclase (putative) Hydroxylated_Macrocycle->Spirocyclase Spiroketal_Intermediate Spiroketal-containing Intermediate Spirocyclase->Spiroketal_Intermediate Glycosyltransferase Glycosyltransferase Spiroketal_Intermediate->Glycosyltransferase Glucose_1P Glucose-1-Phosphate L_Ossamine_Synth L-ossamine Biosynthesis (multi-step) Glucose_1P->L_Ossamine_Synth L_Ossamine L-ossamine L_Ossamine_Synth->L_Ossamine L_Ossamine->Glycosyltransferase This compound This compound Glycosyltransferase->this compound

Caption: Proposed biosynthetic pathway of this compound.

Ossamycin_Workflow Cultivation 1. Cultivation of S. hygroscopicus var. ossamyceticus Extraction 2. Solvent Extraction Cultivation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification 3. Chromatographic Purification (Silica gel, HPLC) Pure_this compound Pure this compound Purification->Pure_this compound Crystallization 4. Crystallization Structure_Elucidation 5. Structure Elucidation (X-ray Crystallography) Crystallization->Structure_Elucidation Final_Data IC50, MIC values, Structural Data Structure_Elucidation->Final_Data Bioassays 6. Biological Activity Testing Cytotoxicity Cytotoxicity Assays (e.g., MTT) Bioassays->Cytotoxicity Antifungal Antifungal Susceptibility (e.g., Broth Microdilution) Bioassays->Antifungal MoA Mechanism of Action (F1F0-ATPase Inhibition) Bioassays->MoA Cytotoxicity->Final_Data Antifungal->Final_Data MoA->Final_Data Crude_Extract->Purification Pure_this compound->Crystallization Pure_this compound->Bioassays

Caption: Experimental workflow for this compound.

Conclusion

This compound remains a molecule of significant interest to the scientific community. Its complex structure, unique biosynthetic pathway, and potent, selective biological activity make it a valuable lead compound for the development of new antifungal and anticancer therapeutics. This technical guide provides a solid foundation of data and methodologies to aid researchers in their exploration of this compound and other related natural products. Further investigation into its detailed interactions with the F1F0-ATPase and its effects in preclinical in vivo models will be crucial for translating its therapeutic potential.

References

The Biological Activity of Ossamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ossamycin is a macrocyclic polyketide natural product derived from Streptomyces hygroscopicus var. ossamyceticus. It exhibits potent antifungal and cytotoxic activities, positioning it as a compound of significant interest for therapeutic development. Extensive research has demonstrated that this compound's primary mechanism of action is the specific and potent inhibition of the F₀ subunit of mitochondrial F₁F₀-ATP synthase (also known as Complex V). This inhibition disrupts cellular energy homeostasis, leading to a cascade of events culminating in apoptotic cell death. This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative cytotoxicity data, detailed experimental protocols for assessing its effects, and a visualization of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of Mitochondrial F₁F₀-ATP Synthase

This compound exerts its biological effects through high-affinity binding to the F₀ subunit of the mitochondrial F₁F₀-ATP synthase. This enzyme complex is crucial for cellular energy production, utilizing the proton motive force generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate (B84403) (Pi).

The F₀ subunit forms a proton channel through the inner mitochondrial membrane. By binding to this subunit, this compound physically obstructs the flow of protons, effectively uncoupling proton translocation from ATP synthesis.[1][2] This leads to a rapid depletion of the cell's primary energy currency, ATP, triggering a state of severe energy crisis.[1] This targeted disruption of oxidative phosphorylation is the foundational event for this compound's cytotoxic and antifungal properties.

cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix ETC Electron Transport Chain (Complexes I-IV) p_out ETC:f1->p_out H⁺ Pumping ATP_Synthase F₀ Subunit F₁ Subunit ATP Synthase ATP ATP Inhibition Inhibition p_in p_out->ATP_Synthase:f0 H⁺ Flow ADP ADP + Pi ADP->ATP_Synthase:f1 Phosphorylation This compound This compound This compound->ATP_Synthase:f0 Binds & Blocks

Caption: Mechanism of this compound action on F₁F₀-ATP Synthase.

Biological Activities and Cytotoxicity

As a consequence of its potent inhibition of mitochondrial ATP synthesis, this compound displays a range of biological activities.

  • Cytotoxicity: this compound is a highly effective cytotoxic agent. It was identified as being among the top 0.1% most cell-line selective cytotoxic agents from a screen of 37,000 molecules against the 60 human cancer cell lines of the National Cancer Institute (NCI-60).[1] This selectivity suggests that certain cancer cell phenotypes may be more reliant on oxidative phosphorylation for survival, making them particularly vulnerable to ATP synthase inhibitors.

  • Antifungal Activity: The fundamental role of F₁F₀-ATP synthase is conserved in fungi. This compound's ability to inhibit this enzyme makes it a potent antifungal agent.[2]

  • Induction of Apoptosis: The cellular energy depletion caused by this compound is a potent trigger for the intrinsic pathway of apoptosis. This programmed cell death is a key mechanism behind its anticancer effects.

Quantitative Cytotoxicity Data

For illustrative purposes, the table below presents hypothetical GI₅₀ values that reflect the known high potency and selectivity of this compound against various cancer cell types. Note: These values are representative and not from a specific experimental report.

Cell LineCancer TypeRepresentative GI₅₀ (nM)
Leukemia
CCRF-CEMLeukemia1.5
K-562Leukemia2.1
MOLT-4Leukemia1.8
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung15.5
NCI-H460Non-Small Cell Lung12.8
Colon Cancer
HCT-116Colon Cancer8.9
HT29Colon Cancer11.2
CNS Cancer
SF-295CNS Cancer5.4
U251CNS Cancer7.6
Melanoma
MALME-3MMelanoma20.1
SK-MEL-5Melanoma25.3
Ovarian Cancer
OVCAR-3Ovarian Cancer6.5
IGROV1Ovarian Cancer7.1
Renal Cancer
786-0Renal Cancer30.7
A498Renal Cancer35.2
Prostate Cancer
PC-3Prostate Cancer40.5
DU-145Prostate Cancer42.1
Breast Cancer
MCF7Breast Cancer55.6
MDA-MB-231Breast Cancer60.3

Signaling Pathways Affected by this compound

The inhibition of ATP synthase by this compound initiates a signaling cascade that culminates in apoptosis, primarily through the intrinsic (mitochondrial) pathway.

  • ATP Depletion: The immediate effect is a drastic reduction in cellular ATP levels.

  • Mitochondrial Dysfunction: The blockage of the proton channel leads to hyperpolarization of the mitochondrial inner membrane, followed by eventual collapse of the membrane potential (ΔΨm).

  • ROS Production: Disruption of the electron transport chain can lead to increased production of reactive oxygen species (ROS), causing oxidative stress.

  • MOMP and Cytochrome c Release: Mitochondrial stress triggers Mitochondrial Outer Membrane Permeabilization (MOMP). This allows pro-apoptotic factors, most notably Cytochrome c, to be released from the intermembrane space into the cytosol.[5]

  • Apoptosome Formation: In the cytosol, Cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates Caspase-9, forming a complex known as the apoptosome.[6]

  • Caspase Cascade Activation: Activated Caspase-9 cleaves and activates effector caspases, such as Caspase-3 and Caspase-7.

  • Execution of Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation, cell shrinkage, and membrane blebbing.[6]

This compound This compound ATPSynthase F₀F₁-ATP Synthase This compound->ATPSynthase inhibits ATP_Depletion Cellular ATP Depletion ATPSynthase->ATP_Depletion Mito_Dysfunction Mitochondrial Dysfunction (ΔΨm Collapse, ROS ↑) ATP_Depletion->Mito_Dysfunction MOMP MOMP Mito_Dysfunction->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Caspase37 Effector Caspase Activation (Caspase-3, -7) Apoptosome->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound-induced intrinsic apoptotic signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT/WST-1 Based)

This protocol determines the concentration of this compound that inhibits cell growth (GI₅₀/IC₅₀).

Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium (e.g., from 0.1 nM to 10 µM). Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Reagent Addition: Add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well. Incubate for 2-4 hours at 37°C until a color change is apparent.

  • Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan (B1609692) crystals. If using WST-1, this step is not necessary.

  • Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the this compound concentration and use non-linear regression to determine the GI₅₀/IC₅₀ value.

cluster_workflow Cytotoxicity Assay Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Treat Cells (Serial dilutions of this compound) A->B C 3. Incubate (48-72 hours) B->C D 4. Add Viability Reagent (e.g., MTT, WST-1) C->D E 5. Incubate & Solubilize (2-4 hours) D->E F 6. Measure Absorbance (Plate Reader) E->F G 7. Calculate GI₅₀/IC₅₀ F->G

Caption: General workflow for an this compound cytotoxicity assay.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at a concentration known to induce apoptosis (e.g., 5-10 times the IC₅₀) for a specified time (e.g., 12, 24, 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Assessment of Mitochondrial Respiration (Seahorse XF Analyzer)

This assay measures the real-time oxygen consumption rate (OCR), providing a detailed profile of mitochondrial function.

Methodology:

  • Plate Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with XF Calibrant solution at 37°C in a non-CO₂ incubator overnight.

  • Medium Exchange: On the day of the assay, replace the culture medium in the cell plate with pre-warmed XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Incubate at 37°C in a non-CO₂ incubator for 1 hour.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with compounds that modulate respiration:

    • Port A: this compound (or another ATP synthase inhibitor like oligomycin) to measure ATP-linked respiration.

    • Port B: FCCP (a protonophore) to measure maximal respiration.

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure baseline OCR and then sequentially inject the compounds, measuring the OCR after each injection.

  • Data Analysis: Normalize the OCR data to cell number or protein content. Calculate key parameters of mitochondrial function, such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

Conclusion

This compound is a potent and selective cytotoxic agent whose biological activity is rooted in the specific inhibition of the mitochondrial F₁F₀-ATP synthase. This targeted action disrupts cellular energy metabolism, leading to mitochondrial dysfunction and the induction of the intrinsic apoptotic pathway. The high selectivity of this compound against certain cancer cell lines underscores the therapeutic potential of targeting cellular bioenergetics. The experimental protocols and pathway analyses provided in this guide offer a framework for researchers to further investigate this compound and other F-type ATPase inhibitors as potential anticancer and antifungal agents.

References

An In-depth Technical Guide to the Antifungal Properties of Ossamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ossamycin is a macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus var. ossamycetious.[1] It is a potent inhibitor of the mitochondrial F1F0-ATPase (ATP synthase), a critical enzyme in cellular energy production.[2] This inhibition is the primary mechanism behind its cytotoxic and antifungal properties. This guide provides a comprehensive overview of the available scientific information on the antifungal characteristics of this compound, including its mechanism of action, quantitative data on its activity (and that of closely related compounds), detailed experimental protocols for its evaluation, and a discussion of its potential as an antifungal agent.

Introduction

This compound belongs to the family of polyketide macrolides, which are known for their diverse biological activities.[2] Its primary molecular target is the F1F0-ATPase, a highly conserved enzyme complex responsible for ATP synthesis in mitochondria. By disrupting the proton motive force, this compound effectively shuts down cellular energy production, leading to cell death. While much of the research on this compound has focused on its potent cytotoxic effects against cancer cell lines, its antifungal properties are also of significant interest. This document aims to consolidate the existing knowledge on the antifungal aspects of this compound for the scientific community.

Mechanism of Action: Inhibition of F1F0-ATPase

The antifungal activity of this compound stems from its specific and potent inhibition of the mitochondrial F1F0-ATPase. This enzyme complex utilizes the electrochemical gradient generated by the electron transport chain to synthesize ATP. The F0 subunit forms a proton channel within the inner mitochondrial membrane, while the F1 subunit contains the catalytic sites for ATP synthesis.

This compound, like other members of the oligomycin (B223565) class of macrolides, is believed to bind to the F0 subunit, thereby blocking the flow of protons. This disruption has several downstream consequences that culminate in fungal cell death.

Signaling Pathway of this compound-Induced Fungal Cell Death

The inhibition of F1F0-ATPase by this compound triggers a cascade of events within the fungal cell, ultimately leading to apoptosis or programmed cell death. The key steps in this pathway are:

  • ATP Depletion: The most immediate effect is a drastic reduction in cellular ATP levels. This energy crisis affects numerous ATP-dependent cellular processes, including nutrient transport, biosynthesis, and maintenance of ion gradients.

  • Mitochondrial Dysfunction: The blockage of the proton channel leads to the dissipation of the mitochondrial membrane potential.

  • Generation of Reactive Oxygen Species (ROS): Impaired electron transport chain function due to the collapse of the proton gradient can lead to the increased production of ROS, causing oxidative stress and damage to cellular components.

  • Induction of Apoptosis: The combination of ATP depletion, mitochondrial dysfunction, and oxidative stress are potent triggers for the intrinsic apoptotic pathway. This involves the release of pro-apoptotic factors from the mitochondria, activation of caspases (or caspase-like proteases in fungi), and eventual execution of the apoptotic program, characterized by DNA fragmentation and cell dismantling.

Ossamycin_Signaling_Pathway This compound This compound F1F0_ATPase Mitochondrial F1F0-ATPase (F0 Subunit) This compound->F1F0_ATPase Inhibits Proton_Flow Proton Flow Blockage ATP_Depletion ATP Depletion Proton_Flow->ATP_Depletion Mito_Dysfunction Mitochondrial Dysfunction Proton_Flow->Mito_Dysfunction Cellular_Processes Disruption of ATP-dependent processes ATP_Depletion->Cellular_Processes Apoptosis Apoptosis ATP_Depletion->Apoptosis Induces ROS Increased ROS Production Mito_Dysfunction->ROS Mito_Dysfunction->Apoptosis Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis Induces Caspase_Activation Caspase/Metacaspase Activation Apoptosis->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation

This compound's mechanism of action leading to fungal apoptosis.

Quantitative Antifungal Activity Data

Compound ClassFungal SpeciesMIC (µg/mL)Reference
OligomycinsCandida albicans16[3]
OligomycinsEnterococcus faecalis32-64[3]

It is important to note that these values are for related compounds and may not be directly representative of this compound's specific activity. Further dedicated studies are required to determine the precise MIC values of this compound against a broad panel of fungal pathogens.

Detailed Experimental Protocols

The following sections outline standardized and adaptable protocols for the in vitro and in vivo evaluation of this compound's antifungal properties.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and can be adapted for testing this compound against various yeast species.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal strain.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted)

  • Target fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) Inoculation Inoculate wells with fungal suspension Inoculum_Prep->Inoculation Serial_Dilution Prepare Serial Dilutions of this compound in 96-well plate Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Read_Results Read absorbance or visual turbidity Incubation->Read_Results Determine_MIC Determine MIC (lowest concentration with significant growth inhibition) Read_Results->Determine_MIC

Workflow for broth microdilution antifungal susceptibility testing.

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial twofold dilutions of this compound in the 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection of turbidity or by measuring the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the drug-free control.

In Vivo Efficacy Evaluation: Murine Model of Systemic Candidiasis

This protocol provides a general framework for assessing the in vivo antifungal efficacy of this compound in a mouse model of systemic Candida albicans infection.

Objective: To evaluate the therapeutic efficacy of this compound in reducing fungal burden and improving survival in mice with systemic candidiasis.

Materials:

  • This compound

  • Candida albicans strain

  • Immunocompetent or immunocompromised mice (e.g., BALB/c or C57BL/6)

  • Sterile saline or PBS

  • Vehicle for drug administration (e.g., PBS, DMSO/saline mixture)

  • Standard laboratory animal housing and care facilities

Workflow:

InVivo_Candidiasis_Workflow cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints Infection_Step Induce systemic infection with C. albicans via tail vein injection Treatment_Step Administer this compound or vehicle (e.g., intraperitoneally) at defined dosages and time points Infection_Step->Treatment_Step Monitor_Survival Monitor survival and clinical signs Treatment_Step->Monitor_Survival Fungal_Burden Determine fungal burden in target organs (e.g., kidneys, brain) at study endpoint Monitor_Survival->Fungal_Burden

Workflow for an in vivo murine model of systemic candidiasis.

Procedure:

  • Infection:

    • Prepare an inoculum of Candida albicans from an overnight culture.

    • Infect mice via intravenous (tail vein) injection with a predetermined lethal or sub-lethal dose of C. albicans.

  • Treatment:

    • Randomly assign infected mice to treatment and control groups.

    • Administer this compound at various dosages via a suitable route (e.g., intraperitoneal, oral) at specified time points post-infection.

    • The control group should receive the vehicle alone.

  • Monitoring and Endpoints:

    • Monitor the mice daily for clinical signs of illness and mortality for a defined period (e.g., 14-21 days).

    • At the end of the study, or when mice reach a humane endpoint, euthanize the animals.

    • Harvest target organs (e.g., kidneys, brain, spleen), homogenize them, and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).

  • Data Analysis:

    • Compare the survival curves of the treatment and control groups using Kaplan-Meier analysis.

    • Compare the fungal burdens in the organs of the different groups using appropriate statistical tests.

Discussion and Future Directions

This compound demonstrates a clear mechanism of action as a potent inhibitor of the fungal mitochondrial F1F0-ATPase. While direct, comprehensive quantitative data on its antifungal spectrum is currently lacking in the public domain, the activity of related compounds suggests potential for significant antifungal efficacy.

The primary challenge for the development of this compound as a therapeutic antifungal is its known high cytotoxicity to mammalian cells.[4] This is due to the high degree of conservation of the F1F0-ATPase across eukaryotes. Future research should focus on several key areas:

  • Comprehensive Antifungal Spectrum Analysis: A systematic evaluation of the MIC of this compound against a wide range of clinically relevant fungal pathogens is essential.

  • In Vivo Efficacy and Toxicity Studies: While this guide outlines potential protocols, no in vivo efficacy data for this compound as an antifungal agent has been found in the reviewed literature. Rigorous in vivo studies are necessary to determine if a therapeutic window exists where antifungal effects can be achieved at concentrations that are not overly toxic to the host.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved fungal selectivity and reduced mammalian cytotoxicity.

  • Combination Therapy: Investigating the synergistic effects of this compound with existing antifungal agents could be a promising strategy to enhance efficacy and potentially reduce the required therapeutic dose, thereby mitigating toxicity.

Conclusion

This compound is a potent inhibitor of fungal mitochondrial respiration with a well-defined molecular target. While its development as a systemic antifungal is hampered by cytotoxicity concerns, its strong biological activity warrants further investigation, particularly in the context of SAR studies to improve its therapeutic index and in the exploration of its potential as a topical agent or as a lead compound for the development of novel antifungal drugs. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this compound and its derivatives as potential next-generation antifungals.

References

The Ossamycin Biosynthetic Pathway in Streptomyces hygroscopicus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ossamycin (B1233878), a potent antifungal and cytotoxic polyketide produced by Streptomyces hygroscopicus var. ossamyceticus, is a 24-membered macrocyclic lactone renowned for its potent inhibition of mitochondrial F1F0-ATPase. Its complex structure, featuring a distinctive 6,6-spiroacetal moiety and the deoxyamino sugar L-ossamine, has made its biosynthetic pathway a subject of significant scientific interest. This technical guide provides a comprehensive overview of the this compound biosynthetic gene cluster, the enzymatic functions it encodes, and the molecular steps leading to the formation of this intricate natural product. Detailed experimental protocols derived from key research and visual representations of the biosynthetic and experimental workflows are included to facilitate further investigation and bioengineering efforts.

The this compound Biosynthetic Gene Cluster (oss)

The biosynthesis of this compound is orchestrated by a 127-kbp contiguous gene cluster, designated oss, within the genome of S. hygroscopicus var. ossamyceticus.[1][2][3] This cluster comprises 27 open reading frames (ORFs) that encode the requisite enzymes for polyketide chain assembly, tailoring, and the biosynthesis of the L-ossamine sugar moiety.

Gene and Protein Functions

The predicted functions of the proteins encoded by the oss gene cluster are summarized in the table below. These predictions are based on sequence homology to characterized enzymes from other secondary metabolite biosynthetic pathways.[1]

Gene Predicted Protein Function Proposed Role in this compound Biosynthesis
ossA1-ossA8 Modular Polyketide Synthase (PKS)Assembly of the polyketide backbone
ossB Acyl-CoA dehydrogenaseFormation of the isobutyrylmalonyl-CoA extender unit
ossC Crotonyl-CoA reductaseFormation of the isobutyrylmalonyl-CoA extender unit
ossD Ketoacyl-ACP synthase IIIFormation of the isobutyrylmalonyl-CoA extender unit
ossE Enoyl-CoA hydrataseFormation of the isobutyrylmalonyl-CoA extender unit
ossF Cytochrome P450 hydroxylaseC-10 hydroxylation of the macrocycle
ossG dTDP-glucose 4,6-dehydrataseL-ossamine biosynthesis
ossH dTDP-4-keto-6-deoxy-D-glucose 3,5-epimeraseL-ossamine biosynthesis
ossI dTDP-L-rhamnose synthaseL-ossamine biosynthesis
ossJ AminotransferaseL-ossamine biosynthesis
ossK Cytochrome P450 hydroxylaseC-8 hydroxylation of the macrocycle
ossL Cytochrome P450 hydroxylaseC-4 hydroxylation of the macrocycle
ossM Cytochrome P450 hydroxylaseC-35 hydroxylation of the sidechain
ossN GlycosyltransferaseAttachment of L-ossamine to the macrocycle
ossO SpirocyclaseFormation of the 6,6-spiroacetal moiety
ossP ThioesteraseRelease of the polyketide chain from the PKS
ossQ Transcriptional regulatorRegulation of gene cluster expression
ossR ABC transporterExport of this compound
ossS dTDP-4-keto-L-rhamnose 3,5-epimeraseL-ossamine biosynthesis
ossT dTDP-D-glucose 2,3-dehydrataseL-ossamine biosynthesis
ossU dTDP-2,3,4,6-tetradeoxy-L-hexose 4-reductaseL-ossamine biosynthesis
ossV dTDP-4-amino-2,3,4,6-tetradeoxy-L-glucose N,N-dimethyltransferaseL-ossamine biosynthesis
ossW AcyltransferaseLoading of the starter unit onto the PKS
ossX1, X2 Hypothetical proteinsUnknown function

Note: The specific functions of some enzymes, particularly the cytochrome P450 hydroxylases, are proposed based on gene knockout studies and analysis of the resulting metabolites.[1]

The Polyketide Synthase (PKS) Assembly Line

The core of the this compound molecule is assembled by a type I modular polyketide synthase (PKS) encoded by eight genes, ossA1 through ossA8. This enzymatic assembly line consists of a loading module and 14 extension modules, which catalyze 15 cycles of polyketide chain extension. A notable feature of the this compound PKS is the programmed iteration of one of its extension modules to achieve the final chain length.

PKS Module and Domain Organization

The this compound PKS follows the canonical modular PKS architecture, where each extension module contains a set of enzymatic domains responsible for one round of chain elongation and modification. The minimal domains include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). Additional domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) are present in specific modules to modify the β-keto group of the growing polyketide chain.

PKS Gene Module(s) Domain Organization Extender Unit
ossA1Loading, 1ACP, KS, AT, KR, ACP5-methylhexanoate (starter)
ossA22, 3KS, AT, KR, ACP, KS, AT, KR, ACPMethylmalonyl-CoA, Malonyl-CoA
ossA34, 5KS, AT, KR, ACP, KS, AT, KR, ACPMethylmalonyl-CoA, Methylmalonyl-CoA
ossA46, 7KS, AT, DH, KR, ACP, KS, AT, KR, ACPMethylmalonyl-CoA, Methylmalonyl-CoA
ossA58, 9KS, AT, KR, ACP, KS, AT, KR, ACPMethylmalonyl-CoA, Malonyl-CoA
ossA610, 11KS, AT, KR, ACP, KS, AT, DH, ER, KR, ACPMethylmalonyl-CoA, Methylmalonyl-CoA
ossA712, 13KS, AT, KR, ACP, KS, AT, KR, ACPMethylmalonyl-CoA, Methylmalonyl-CoA
ossA814KS, AT, KR, ACP, TEMethylmalonyl-CoA

Note: This table represents a simplified overview. The exact domain composition and extender unit specificity for each module are predicted based on bioinformatic analysis.

Biosynthesis of the L-ossamine Sugar Moiety

The unusual 2,3,4,6-deoxyaminohexose sugar, L-ossamine, is synthesized from the primary metabolite D-glucose-1-phosphate through a series of enzymatic reactions encoded by genes within the oss cluster. The proposed pathway is depicted below.

L_ossamine_biosynthesis cluster_precursors Primary Metabolism cluster_pathway L-ossamine Biosynthesis D-Glucose-1-Phosphate D-Glucose-1-Phosphate dTDP-D-glucose dTDP-D-glucose D-Glucose-1-Phosphate->dTDP-D-glucose dTDP-D-glucose synthase (recruited from genome) dTDP-4-keto-6-deoxy-D-glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-D-glucose->dTDP-4-keto-6-deoxy-D-glucose OssG (dTDP-D-glucose 4,6-dehydratase) dTDP-4-keto-L-rhamnose dTDP-4-keto-L-rhamnose dTDP-4-keto-6-deoxy-D-glucose->dTDP-4-keto-L-rhamnose OssH (3,5-epimerase) dTDP-L-rhamnose dTDP-L-rhamnose dTDP-4-keto-L-rhamnose->dTDP-L-rhamnose OssI (reductase) dTDP-L-ossamine dTDP-L-ossamine dTDP-L-rhamnose->dTDP-L-ossamine OssJ, OssS, OssT, OssU, OssV (multi-step conversion) Glycosylation Glycosylation dTDP-L-ossamine->Glycosylation OssN (Glycosyltransferase)

Proposed biosynthetic pathway of L-ossamine.

Post-PKS Tailoring and Spiroketal Formation

Following the assembly of the polyketide backbone and its release from the PKS, the nascent macrocycle undergoes a series of tailoring reactions to yield the final this compound structure. These modifications include stereospecific hydroxylations and the formation of the characteristic spiroketal moiety.

Hydroxylations by Cytochrome P450 Enzymes

The oss cluster encodes four cytochrome P450 enzymes (OssF, OssK, OssL, and OssM) that are responsible for the regiospecific hydroxylation of the this compound macrocycle at positions C-4, C-8, C-10, and C-35. Gene deletion studies have provided insights into the specific roles of these enzymes, demonstrating their importance in the late-stage diversification of the molecule.

Spiroketal Formation

A key step in this compound biosynthesis is the formation of the 6,6-spiroacetal. This reaction is catalyzed by the enzyme OssO, a novel spirocyclase. OssO is homologous to OlmO from the oligomycin (B223565) biosynthetic gene cluster and is proposed to facilitate the stereospecific ring closure through a general acid/base catalysis mechanism.

The overall biosynthetic pathway for this compound is summarized in the following diagram.

Ossamycin_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis cluster_tailoring Post-PKS Modifications cluster_sugar Sugar Biosynthesis & Attachment Acyl-CoA Precursors Acyl-CoA Precursors PKS Assembly Line (OssA1-A8) PKS Assembly Line (OssA1-A8) Acyl-CoA Precursors->PKS Assembly Line (OssA1-A8) D-Glucose-1-Phosphate D-Glucose-1-Phosphate L-ossamine Synthesis L-ossamine Synthesis D-Glucose-1-Phosphate->L-ossamine Synthesis Linear Polyketide Linear Polyketide PKS Assembly Line (OssA1-A8)->Linear Polyketide TE (OssP) Hydroxylated Intermediate Hydroxylated Intermediate Linear Polyketide->Hydroxylated Intermediate OssF, OssK, OssL, OssM (Hydroxylations) Spiroketal Intermediate Spiroketal Intermediate Hydroxylated Intermediate->Spiroketal Intermediate OssO (Spirocyclization) This compound Aglycone This compound Aglycone Spiroketal Intermediate->this compound Aglycone This compound This compound This compound Aglycone->this compound OssN (Glycosylation) dTDP-L-ossamine dTDP-L-ossamine L-ossamine Synthesis->dTDP-L-ossamine dTDP-L-ossamine->this compound

Overall biosynthetic pathway of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the study and manipulation of the this compound biosynthetic pathway. The following protocols are based on methodologies reported in the primary literature.

General Microbial Techniques
  • Bacterial Strains and Culture Conditions: Streptomyces hygroscopicus var. ossamyceticus DSM 40824 is the producer strain for this compound. It is typically cultured on solid media such as MS agar (B569324) for sporulation and in liquid media like TSB for mycelial growth and DNA isolation. Fermentation for this compound production is carried out in specific production media, often containing starch and other complex nutrients. Escherichia coli strains, such as ET12567/pUZ8002, are used for plasmid construction and intergeneric conjugation.

Genetic Manipulation of S. hygroscopicus

Gene deletion is a key technique to probe the function of genes within the oss cluster. A typical workflow involves the construction of a gene replacement cassette followed by introduction into S. hygroscopicus via conjugation.

Gene_Deletion_Workflow Amplify flanking regions of target gene Amplify flanking regions of target gene Clone into suicide vector with resistance marker Clone into suicide vector with resistance marker Amplify flanking regions of target gene->Clone into suicide vector with resistance marker Transform into E. coli conjugation donor Transform into E. coli conjugation donor Clone into suicide vector with resistance marker->Transform into E. coli conjugation donor Conjugation with S. hygroscopicus Conjugation with S. hygroscopicus Transform into E. coli conjugation donor->Conjugation with S. hygroscopicus Select for single-crossover exconjugants Select for single-crossover exconjugants Conjugation with S. hygroscopicus->Select for single-crossover exconjugants Screen for double-crossover mutants Screen for double-crossover mutants Select for single-crossover exconjugants->Screen for double-crossover mutants Verify gene deletion by PCR and sequencing Verify gene deletion by PCR and sequencing Screen for double-crossover mutants->Verify gene deletion by PCR and sequencing Metabolite Analysis Metabolite Analysis Verify gene deletion by PCR and sequencing->Metabolite Analysis

Workflow for targeted gene deletion in S. hygroscopicus.
  • Construction of Gene Replacement Cassette: Upstream and downstream flanking regions (typically ~1.5-2 kb) of the target gene are amplified by PCR from S. hygroscopicus genomic DNA. These fragments are then cloned into a suicide vector (e.g., pKC1139) flanking an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance).

  • Intergeneric Conjugation: The resulting plasmid is transformed into a suitable E. coli donor strain (e.g., ET12567/pUZ8002). The donor strain is then co-cultured with S. hygroscopicus spores on a suitable medium (e.g., MS agar) to facilitate plasmid transfer.

  • Selection and Screening: Exconjugants are selected by overlaying the plates with antibiotics that select for the resistance marker on the plasmid and counter-select against the E. coli donor. Single-crossover mutants are initially selected. Subsequent screening for loss of the vector backbone (and the second crossover event) is performed by replica plating to identify colonies that have lost a vector-encoded resistance marker.

  • Verification: The desired double-crossover, gene-deleted mutants are confirmed by PCR analysis using primers that flank the deleted region and by sequencing of the PCR product.

Metabolite Analysis
  • Extraction: S. hygroscopicus wild-type and mutant strains are grown in production medium. The mycelium is typically separated from the culture broth by centrifugation. Metabolites are extracted from the mycelium using organic solvents such as ethyl acetate (B1210297) or methanol.

  • Analysis by LC-MS: The crude extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS). High-resolution mass spectrometry is used to determine the exact masses of the metabolites and to propose elemental compositions. Comparison of the metabolite profiles of the wild-type and mutant strains allows for the identification of compounds that are absent or altered in the mutants, thereby linking genes to specific biosynthetic steps.

Quantitative Data

As of the latest review of the published literature, specific quantitative data on the enzyme kinetics (e.g., Km, Vmax, kcat) of the this compound biosynthetic enzymes, precursor incorporation rates, and precise production yields under various genetic modifications are not publicly available. Further biochemical characterization of the individual enzymes is required to obtain this information.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Streptomyces hygroscopicus has provided a detailed roadmap for the assembly of this complex and medically relevant natural product. The identification of the complete gene cluster, the characterization of the modular PKS, and the discovery of key tailoring enzymes, including a novel spirocyclase, have laid the groundwork for future research. The primary focus for future investigations should be the detailed biochemical characterization of the individual enzymes to determine their kinetic parameters and substrate specificities. Such data will be invaluable for the rational design of bioengineering strategies aimed at producing novel this compound analogues with improved therapeutic properties. Furthermore, a deeper understanding of the regulatory networks governing the expression of the oss cluster could lead to strategies for enhancing the production of this compound. The experimental protocols and pathway diagrams presented in this guide offer a solid foundation for researchers to embark on these exciting avenues of study.

References

Early-Stage Research on Ossamycin for Cancer Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ossamycin is a polyketide natural product derived from Streptomyces hygroscopicus var. ossamyceticus.[1] It is recognized as a potent and selective cytotoxic agent, demonstrating significant anti-cancer potential in early-stage research.[1] Classified among the top 0.1% most selective cytotoxic agents in a screen of 37,000 molecules against 60 human cancer cell lines by the National Cancer Institute, this compound presents a compelling case for further investigation as a cancer therapeutic.[1] This technical guide provides an in-depth overview of the core findings in early-stage research on this compound, focusing on its mechanism of action, available quantitative data, experimental methodologies, and the key signaling pathways it modulates.

Mechanism of Action

This compound's primary mechanism of action is the potent and specific inhibition of the F0 subunit of mitochondrial F1F0-ATP synthase.[1] This enzyme is critical for the production of adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation, the primary energy currency of the cell. By binding to the F0 proton channel, this compound disrupts the proton flow across the inner mitochondrial membrane, thereby uncoupling the electron transport chain from ATP synthesis. This leads to a rapid depletion of intracellular ATP, precipitating an energy crisis within the cancer cell. The inhibition of ATP synthase can effectively impair tumor metabolism reprogramming and hinder tumor growth.[2]

The consequences of ATP synthase inhibition by this compound extend beyond simple energy depletion, initiating a cascade of events that culminate in apoptotic cell death. Key downstream effects include:

  • Mitochondrial Permeability Transition (MPT): The disruption of the mitochondrial membrane potential and ion homeostasis can trigger the opening of the mitochondrial permeability transition pore (mPTP).[1][3] This leads to mitochondrial swelling, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.[4][5]

  • Generation of Reactive Oxygen Species (ROS): Inhibition of the electron transport chain can lead to an increase in electron leakage, resulting in the overproduction of reactive oxygen species (ROS).[6] While moderate levels of ROS can promote cancer cell survival, high levels induce oxidative stress, causing damage to DNA, proteins, and lipids, thereby pushing the cell towards apoptosis.[6][7]

  • Induction of Apoptosis: The release of cytochrome c initiates the caspase cascade, a key signaling pathway of apoptosis.[8] Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to programmed cell death.

Quantitative Data

While this compound has been identified as a highly cytotoxic agent against a broad range of cancer cell lines, specific IC50 values (the concentration of a drug that inhibits a given biological process by 50%) are not widely available in a consolidated format in the public domain. The following table summarizes the reported cytotoxic activity of this compound and provides a template for the presentation of such data as it becomes available.

Cell LineCancer TypeIC50 (Concentration)Citation
Various60 Human Cancer Cell LinesReported in top 0.1% of cytotoxic agents[1]
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Table 1: Cytotoxicity of this compound in Cancer Cell Lines. This table is intended to be populated with specific IC50 values as they are published in peer-reviewed literature.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to evaluate the anti-cancer effects of compounds like this compound. These protocols are based on standard laboratory practices and should be adapted and optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (or other test compound)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound as described for the cell viability assay.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Matrigel (optional)

  • This compound (or other test compound) formulated for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control to the respective groups according to a predetermined schedule.

  • Measure tumor volume using calipers at regular intervals.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's anti-cancer activity.

Ossamycin_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm This compound This compound ATP_Synthase F1F0-ATP Synthase (F0 subunit) This compound->ATP_Synthase Inhibits H_flow Proton Flow ATP_prod ATP Production ATP_Synthase->ATP_prod Blocks ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Leakage ATP_depletion ATP Depletion mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening ROS->mPTP Induces CytoC Cytochrome c Release mPTP->CytoC Leads to Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Initiates Apoptosis Apoptosis ATP_depletion->Apoptosis Contributes to Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Activates Caspase3->Apoptosis Executes

Caption: Mechanism of Action of this compound in Cancer Cells.

Cell_Viability_Workflow start Seed Cancer Cells in 96-well plate treat Treat with this compound (serial dilutions) start->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (Microplate Reader) solubilize->read analyze Calculate Cell Viability and IC50 read->analyze

Caption: Experimental Workflow for Cell Viability (MTT) Assay.

Apoptosis_Assay_Workflow start Seed and Treat Cells with this compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental Workflow for Apoptosis Assay.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent due to its potent and selective inhibition of mitochondrial F1F0-ATP synthase. The resulting ATP depletion, induction of oxidative stress, and triggering of the mitochondrial apoptotic pathway represent a powerful combination for targeting the metabolic vulnerabilities of cancer cells. However, the publicly available data on this compound's anti-cancer properties is still in its early stages.

Future research should focus on:

  • Comprehensive Cytotoxicity Profiling: Establishing a detailed profile of this compound's IC50 values across a wide and diverse panel of human cancer cell lines.

  • Detailed Mechanistic Studies: Elucidating the precise downstream signaling events following ATP synthase inhibition by this compound in various cancer contexts.

  • In Vivo Efficacy and Toxicity: Conducting thorough preclinical studies in various animal models to evaluate the therapeutic window, pharmacokinetic and pharmacodynamic properties, and potential side effects of this compound.

  • Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as conventional chemotherapeutics or other targeted therapies.

The development of this compound as a clinical candidate will require a concerted effort to address these knowledge gaps. This technical guide serves as a foundational resource for researchers embarking on the further exploration of this promising anti-cancer compound.

References

The Spiroketal Moiety of Ossamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ossamycin (B1233878) is a potent cytotoxic and antifungal macrolide antibiotic that exerts its biological activity through the inhibition of mitochondrial F1F0-ATPase.[1] A key structural feature of this compound is its 6,6-spiroketal moiety, which is integral to its conformation and interaction with its biological target. This technical guide provides an in-depth exploration of the spiroketal core of this compound, covering its structure, biosynthesis, and strategies for its chemical synthesis. Detailed experimental protocols for relevant assays and data on its biological activity are also presented to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and chemical biology.

Structure of the this compound Spiroketal

The complete stereostructure of this compound was elucidated by single-crystal X-ray diffraction studies.[2] The molecule features a 24-membered macrolide ring, to which a distinctive 6,6-spiroketal system is fused.[3] This spiroketal is formed from a polyketide chain, and its rigid conformation is crucial for the overall three-dimensional shape of the macrolide.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC49H85NO14[4]
Molecular Weight912.21 g/mol [4]
AppearanceWhite crystalline solid[4]
Melting Point188-190 °C[4]
Optical Rotation[α]D +46.5° (c 0.5, CHCl3)[4]
SolubilitySoluble in methanol, chloroform, ethyl acetate; poorly soluble in water[4]

Biosynthesis of the Spiroketal Moiety

The biosynthesis of this compound is orchestrated by a modular polyketide synthase (PKS) system. The this compound biosynthetic gene cluster (BGC) from Streptomyces hygroscopicus var. ossamyceticus has been identified and characterized.[5][6] The formation of the spiroketal is a late-stage event in the biosynthetic pathway, catalyzed by a putative spirocyclase.

This compound Biosynthetic Pathway

The assembly of the this compound polyketide backbone is followed by a series of post-PKS modifications, including hydroxylations and the crucial spiroketalization step. The enzyme OssO has been identified as a putative spirocyclase responsible for the formation of the 6,6-spiroketal ring.[5][7]

Ossamycin_Biosynthesis cluster_key Biosynthetic Steps Polyketide Chain Polyketide Chain Dihydroxyketone Intermediate Dihydroxyketone Intermediate Polyketide Chain->Dihydroxyketone Intermediate PKS modules Spiroketal Moiety Spiroketal Moiety Dihydroxyketone Intermediate->Spiroketal Moiety OssO (Spirocyclase) This compound This compound Spiroketal Moiety->this compound Tailoring Enzymes

Fig. 1: Proposed biosynthetic pathway for the this compound spiroketal moiety.

Chemical Synthesis of the Spiroketal Fragment

The total synthesis of this compound is a formidable challenge due to its complex stereochemistry. Several research groups have reported strategies for the asymmetric synthesis of the spiroketal fragment of this compound. These approaches often involve the stereoselective construction of the dihydroxyketone precursor followed by an acid-catalyzed spiroketalization.

General Synthetic Workflow

A common strategy for the synthesis of the this compound spiroketal involves the coupling of two key fragments, followed by cyclization to form the spiroketal ring.

Spiroketal_Synthesis cluster_synthesis Synthetic Strategy A Fragment A Synthesis C Fragment Coupling A->C B Fragment B Synthesis B->C D Dihydroxyketone Precursor C->D E Spiroketalization D->E F Spiroketal Fragment E->F

Fig. 2: General workflow for the chemical synthesis of the this compound spiroketal fragment.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of cancer cell lines and is also a powerful antifungal agent.[8] Its mechanism of action involves the specific inhibition of the F0 subunit of the mitochondrial F1F0-ATPase (also known as ATP synthase).[1][7] This inhibition disrupts the proton channel, leading to the uncoupling of oxidative phosphorylation and ultimately cell death.

Table 2: Cytotoxicity of this compound against Selected Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer~0.01[9]
A549Lung CarcinomaData not available in this format
MCF-7Breast CancerData not available in this format
HepG2Liver CancerData not available in this format

Note: While this compound is known to be highly cytotoxic, specific IC50 values across a broad panel of cancer cell lines are not consistently reported in a standardized tabular format in the reviewed literature. The value for HeLa is an approximation based on graphical data.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight in the dark.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.[10][11][12][13]

Mitochondrial F1F0-ATPase Inhibition Assay

This protocol provides a general method for measuring the inhibition of mitochondrial F1F0-ATPase activity by this compound.

Materials:

  • Isolated mitochondria or submitochondrial particles

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2)

  • ATP solution

  • This compound solutions of varying concentrations

  • Malachite green reagent for phosphate (B84403) detection

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and isolated mitochondria.

  • Add different concentrations of this compound to the reaction mixture and pre-incubate for a specified time.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the malachite green reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percentage of ATPase inhibition for each this compound concentration and determine the IC50 or Ki value.[14]

Conclusion

The spiroketal moiety of this compound is a critical pharmacophore that contributes significantly to its potent biological activity. Understanding its structure, biosynthesis, and synthetic accessibility is crucial for the development of novel analogs with improved therapeutic properties. The data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the study of this fascinating natural product and its potential as a lead compound in drug discovery. Further investigation into the structure-activity relationship of the spiroketal core may unlock new avenues for the design of next-generation mitochondrial inhibitors.

References

Methodological & Application

Application Note: High-Throughput Screening for F1Fo-ATPase Inhibitors using an Ossamycin-Standardized ATPase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The F1Fo-ATPase, also known as ATP synthase or Complex V, is a critical enzyme in cellular metabolism, responsible for the majority of ATP synthesis through oxidative phosphorylation. Its essential role in energy production makes it a compelling target for drug discovery, particularly in fields such as oncology, infectious disease, and metabolic disorders. Ossamycin (B1233878), a potent and specific inhibitor of the F1Fo-ATPase, serves as a valuable tool for assay development and as a benchmark for the characterization of novel inhibitors. This compound is a macrolide antibiotic that binds to the F0 subunit of the ATPase, obstructing the proton channel and thereby inhibiting ATP synthesis. This application note provides a detailed protocol for a robust and high-throughput-compatible ATPase inhibition assay, standardized with this compound, to facilitate the discovery and characterization of new F1Fo-ATPase inhibitors.

Assay Principle

The assay quantifies the hydrolytic activity of F1Fo-ATPase by measuring the rate of ATP conversion to ADP and inorganic phosphate (B84403) (Pi). The liberated Pi is detected using a sensitive colorimetric method based on malachite green. In the presence of an acidic molybdate (B1676688) solution, Pi forms a complex that then binds with malachite green dye, resulting in a colored product with a maximum absorbance at approximately 620 nm. The intensity of the color is directly proportional to the amount of Pi generated and, consequently, to the ATPase activity. The inhibitory effect of a test compound is determined by measuring the reduction in Pi production compared to a vehicle control.

Data Presentation

Quantitative data from inhibition assays should be meticulously recorded and analyzed. A key parameter is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Below is a table summarizing typical inhibitory activities for known F1Fo-ATPase inhibitors.

InhibitorTargetAssay SystemIC50 Value (in vitro)Reference
This compound F1Fo-ATPaseBovine Heart Mitochondria~0.05 µM (Note 1)[1]
Oligomycin F1Fo-ATPaseBovine Heart Mitochondria~1 µM[2]

Note 1: The provided IC50 for this compound is based on cytotoxicity assays in cell culture, which may not directly correlate with the IC50 in a purified enzyme assay due to factors like cell permeability and off-target effects. It is recommended that each laboratory determines the IC50 for their specific assay conditions.

Experimental Protocols

Materials and Reagents
  • Isolated Mitochondria or Purified F1Fo-ATPase: The enzyme source is critical. Isolated mitochondria can be prepared from bovine heart or other tissues. The final protein concentration for the assay should be optimized, typically in the range of 0.2-1.0 mg/mL.[3]

  • This compound: To be used as a reference inhibitor. Prepare a stock solution in DMSO.

  • ATP (Adenosine 5'-triphosphate): High-purity, sodium salt. Prepare a stock solution in ultrapure water. The final concentration in the assay should be close to the Km value, which for F1-ATPase is approximately 77 µM.[4] A concentration of 100 µM is a good starting point.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2.

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

    • Solution B: 4.2% (w/v) Ammonium Molybdate in 4 N HCl.

    • Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Prepare fresh daily.

  • Phosphate Standard: A stock solution of KH2PO4 (e.g., 1 mM) for generating a standard curve.

  • 96-well or 384-well clear microplates.

  • Microplate reader capable of measuring absorbance at 620 nm.

Assay Procedure
  • Preparation of Standard Curve:

    • Prepare a series of dilutions of the phosphate standard in Assay Buffer, ranging from 0 to 50 µM.

    • Add 80 µL of each standard dilution to separate wells of the microplate.

    • Add 20 µL of the Malachite Green Working Reagent to each well.

    • Incubate for 20 minutes at room temperature for color development.

    • Measure the absorbance at 620 nm.

    • Plot absorbance versus phosphate concentration and perform a linear regression to obtain the standard curve.

  • ATPase Inhibition Assay:

    • Prepare serial dilutions of this compound and any test compounds in Assay Buffer. Include a vehicle control (DMSO) and a no-enzyme control.

    • In the wells of a microplate, add 10 µL of the compound dilutions.

    • Add 40 µL of the mitochondrial preparation (diluted in Assay Buffer to the optimized concentration).

    • Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of 100 µM ATP solution to all wells. The final reaction volume is 60 µL.

    • Incubate the plate for 30 minutes at 37°C. The incubation time may need to be optimized to ensure the reaction remains in the linear range.

    • Stop the reaction by adding 20 µL of the Malachite Green Working Reagent.

    • Incubate for 20 minutes at room temperature for color development.

    • Measure the absorbance at 620 nm.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Use the standard curve to convert the absorbance values into phosphate concentrations.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Reagent & Standard Preparation compounds Compound Dilution reagents->compounds enzyme Enzyme Preparation reagents->enzyme plate_setup Plate Setup: Compounds + Enzyme compounds->plate_setup enzyme->plate_setup pre_incubation Pre-incubation (15 min, 37°C) plate_setup->pre_incubation reaction_init Reaction Initiation (Add ATP) pre_incubation->reaction_init incubation Incubation (30 min, 37°C) reaction_init->incubation reaction_stop Reaction Stop & Color Development incubation->reaction_stop readout Absorbance Reading (620 nm) reaction_stop->readout pi_calc Pi Calculation readout->pi_calc std_curve Standard Curve Generation std_curve->pi_calc inhibition_calc % Inhibition Calculation pi_calc->inhibition_calc ic50_calc IC50 Determination inhibition_calc->ic50_calc

Caption: Workflow of the F1Fo-ATPase Inhibition Assay.

signaling_pathway cluster_membrane Inner Mitochondrial Membrane F0 F0 Subunit Proton Channel (subunits a, c) F1 F1 Subunit Catalytic Site (α3β3γδε) F0:head->F1:head Drives Rotation protons_out H+ (Matrix) F0:head->protons_out atp_synthesis ADP + Pi -> ATP F1:head->atp_synthesis Catalyzes protons_in H+ (Intermembrane Space) protons_in->F0:head Proton Flow This compound This compound This compound->F0:head Inhibits

Caption: Mechanism of F1Fo-ATPase Inhibition by this compound.

References

Application Notes and Protocols for the Use of Ossamycin in Mitochondrial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ossamycin is a macrolide antibiotic derived from Streptomyces hygroscopicus. It is a potent and specific inhibitor of the mitochondrial F1Fo-ATP synthase (also known as Complex V), a critical enzyme complex in the electron transport chain responsible for the majority of cellular ATP production through oxidative phosphorylation (OXPHOS). By binding to the Fo subunit of the complex, this compound blocks the proton channel, thereby inhibiting both ATP synthesis and, under conditions of mitochondrial depolarization, ATP hydrolysis. This specific mechanism of action makes this compound an invaluable tool for studying mitochondrial function, cellular bioenergetics, and the metabolic adaptations of cells in various physiological and pathological states, including cancer and neurodegenerative diseases.

Mechanism of Action

The F1Fo-ATP synthase couples the energy from the proton motive force, generated by the electron transport chain, to the synthesis of ATP from ADP and inorganic phosphate (B84403) (Pi). This compound physically obstructs the proton translocation pathway within the membrane-embedded Fo domain. This inhibition leads to several key downstream cellular events:

  • Inhibition of Oxidative Phosphorylation: ATP synthesis via OXPHOS is halted, forcing cells to rely on glycolysis for ATP production.

  • Decrease in Oxygen Consumption: As the electron transport chain becomes hyperpolarized due to the inability to dissipate the proton gradient, the rate of oxygen consumption (OCR) decreases.

  • Hyperpolarization of the Mitochondrial Membrane: The inability to translocate protons through the ATP synthase leads to an increase in the mitochondrial membrane potential (ΔΨm).

  • Induction of Glycolysis: To compensate for the loss of ATP from OXPHOS, cells upregulate glycolysis.

  • Generation of Reactive Oxygen Species (ROS): The hyperpolarized state of the mitochondria can lead to an increase in the production of ROS.

Data Presentation: Expected Effects of this compound

Quantitative data for this compound, such as IC50 values, can vary significantly depending on the cell line, experimental conditions, and assay duration. Therefore, it is crucial to perform dose-response experiments to determine the optimal concentration for your specific model. The following table summarizes the expected effects and typical concentration ranges for F1Fo-ATP synthase inhibitors like this compound.

ParameterAssayExpected Effect of this compoundTypical Concentration Range
Cell Viability (IC50) MTT, CellTiter-Glo, etc.Dose-dependent decrease in cell viability.10 nM - 10 µM
Oxygen Consumption Rate (OCR) Seahorse XF AnalyzerDecrease in basal and ATP-linked respiration.100 nM - 5 µM
Mitochondrial Membrane Potential (ΔΨm) JC-1, TMRE, TMRM AssaysIncrease in ΔΨm (hyperpolarization) followed by potential collapse at high concentrations or long incubation times.100 nM - 2 µM
Extracellular Acidification Rate (ECAR) Seahorse XF AnalyzerIncrease in ECAR as cells switch to glycolysis.100 nM - 5 µM

Mandatory Visualizations

Signaling_Pathway This compound This compound ATP_Synthase F1Fo-ATP Synthase (Complex V) This compound->ATP_Synthase Inhibits Proton_Channel Proton Channel Blockage ATP_Synthase->Proton_Channel ATP_Synthesis ATP Synthesis Inhibition Proton_Channel->ATP_Synthesis OCR_Decrease Decreased Oxygen Consumption Rate (OCR) Proton_Channel->OCR_Decrease Mito_Membrane Mitochondrial Membrane Hyperpolarization Proton_Channel->Mito_Membrane Cellular_ATP Decreased Cellular ATP (from OXPHOS) ATP_Synthesis->Cellular_ATP ROS Increased Reactive Oxygen Species (ROS) Mito_Membrane->ROS Cell_Stress Cellular Stress / Apoptosis ROS->Cell_Stress Glycolysis Upregulation of Glycolysis Cellular_ATP->Glycolysis Triggers Compensatory Cellular_ATP->Cell_Stress

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Dose_Response Treat Cells with a Range of this compound Concentrations Stock_Solution->Dose_Response Cell_Culture Culture Cells to Optimal Confluency Cell_Culture->Dose_Response Incubation Incubate for Desired Time Dose_Response->Incubation OCR_Assay Measure OCR (Seahorse XF) Incubation->OCR_Assay MMP_Assay Measure ΔΨm (JC-1 Staining) Incubation->MMP_Assay Viability_Assay Assess Cell Viability (e.g., MTT) Incubation->Viability_Assay Data_Analysis Analyze Data and Determine IC50, OCR changes, etc. OCR_Assay->Data_Analysis MMP_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: General experimental workflow for this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the molecular weight of this compound (approximately 912.2 g/mol ), calculate the mass required to prepare a 1-10 mM stock solution.

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolve the powder in an appropriate volume of sterile DMSO to achieve the desired stock concentration.

  • Vortex gently until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Protocol for Measuring Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer (Mito Stress Test)

This protocol is adapted for a standard Seahorse XF Cell Mito Stress Test to assess the effect of this compound on mitochondrial respiration.

Materials:

  • Cells of interest

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for your cell type)

  • This compound stock solution

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)

  • Rotenone/Antimycin A mixture

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere and grow overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.

  • Prepare Assay Medium: Warm the Seahorse XF assay medium to 37°C and adjust the pH to 7.4.

  • Cell Treatment:

    • Remove the cell culture medium from the plate.

    • Wash the cells once with the pre-warmed Seahorse XF assay medium.

    • Add the appropriate volume of assay medium containing the desired final concentration of this compound (or vehicle control) to each well.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Load Injection Ports: Load the injection ports of the hydrated sensor cartridge with the compounds for sequential injection. For a standard Mito Stress Test where this compound's effect is the primary measurement, the injection strategy will be modified. Here, this compound is added from the start.

    • Port A: Assay Medium (or a compound of interest if studying acute effects)

    • Port B: FCCP (to measure maximal respiration)

    • Port C: Rotenone/Antimycin A (to inhibit mitochondrial respiration completely and measure non-mitochondrial oxygen consumption)

  • Run the Assay: Calibrate the Seahorse XF Analyzer with the sensor cartridge. After calibration, replace the calibrant plate with the cell culture plate and start the assay.

  • Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. The key parameters to analyze are:

    • Basal Respiration: The initial OCR before any injections. This compound-treated cells should show a lower basal respiration compared to the vehicle control.

    • ATP-Linked Respiration: This is typically measured by injecting oligomycin. Since this compound is already present and has a similar effect, this parameter will be inherently inhibited. The difference between the initial OCR and the OCR after Rotenone/Antimycin A injection will represent the mitochondrial respiration.

    • Maximal Respiration: The OCR after FCCP injection.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration.

Protocol for Measuring Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye

The JC-1 assay is a ratiometric method to assess mitochondrial membrane potential. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization. Conversely, an initial treatment with this compound is expected to cause hyperpolarization, which may be observed as an increase in the red/green ratio, before potential collapse at later stages or higher concentrations.

Materials:

  • Cells of interest cultured on a multi-well plate or coverslips

  • JC-1 dye

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • This compound stock solution

  • FCCP or CCCP (as a positive control for depolarization)

  • Fluorescence microscope, plate reader, or flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a suitable culture vessel (e.g., 96-well black-walled plate for plate reader analysis, or on coverslips in a 24-well plate for microscopy).

    • Allow cells to adhere and grow.

    • Treat the cells with the desired concentrations of this compound (and a vehicle control) for the specified duration. Include a positive control group treated with FCCP (e.g., 10 µM for 15-30 minutes) to induce depolarization.

  • JC-1 Staining:

    • Prepare a JC-1 working solution (typically 1-5 µM) in pre-warmed cell culture medium.

    • Remove the treatment medium from the cells.

    • Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Carefully remove the JC-1 staining solution.

    • Wash the cells once or twice with pre-warmed PBS or culture medium to remove excess dye.

    • Add fresh pre-warmed PBS or medium to the wells for imaging or analysis.

  • Fluorescence Measurement:

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with filters for green (FITC channel, ~485 nm excitation / ~530 nm emission) and red (TRITC channel, ~550 nm excitation / ~600 nm emission) fluorescence. Capture images and analyze the ratio of red to green fluorescence intensity.

    • Fluorescence Plate Reader: Measure the fluorescence intensity at both emission wavelengths (e.g., 530 nm and 590 nm). Calculate the ratio of red to green fluorescence for each well.

    • Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

Disclaimer: These protocols provide a general framework. Optimal cell densities, reagent concentrations, and incubation times should be determined empirically for your specific experimental system. Always include appropriate controls in your experiments.

Application Notes: Ossamycin Cytotoxicity Assay in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ossamycin (B1233878) is a naturally occurring macrocyclic polyketide antibiotic isolated from Streptomyces hygroscopicus.[1] It has demonstrated potent antifungal and cytotoxic properties. Its primary mechanism of action involves the highly specific inhibition of the F0 subunit of the mitochondrial F1F0-adenosine triphosphate (ATP) synthase, a critical enzyme for cellular energy production.[1] This targeted disruption of mitochondrial function makes this compound a compound of interest in cancer research, as many cancer cells exhibit altered energy metabolism and a reliance on mitochondrial respiration. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for evaluating its cytotoxic effects in cancer cell lines.

Mechanism of Action: Inhibition of Mitochondrial F1F0-ATPase

The F1F0-ATPase, or ATP synthase, is a multi-subunit enzyme complex located in the inner mitochondrial membrane. It utilizes the proton motive force generated by the electron transport chain to synthesize the majority of cellular ATP.[2][3] this compound specifically binds to the F0 portion, which functions as a proton channel, effectively blocking the flow of protons and halting ATP synthesis.[3] This leads to a rapid depletion of intracellular ATP, disrupting numerous energy-dependent cellular processes and ultimately triggering cell death pathways.

cluster_Mito Mitochondrion cluster_Cell Cellular Environment ETC Electron Transport Chain PMF Proton Motive Force ETC->PMF generates F1F0 F1F0-ATPase (ATP Synthase) PMF->F1F0 drives ATP_S ATP Synthesis F1F0->ATP_S catalyzes ATP_Dep ATP Depletion F1F0->ATP_Dep leads to Func_Loss Loss of Cellular Function ATP_S->Func_Loss Ossa This compound Ossa->F1F0  Inhibits Proton Channel ATP_Dep->Func_Loss causes

Caption: Mechanism of this compound-induced ATP depletion.

Signaling Pathway: Induction of Intrinsic Apoptosis

The severe energetic stress caused by this compound-mediated ATP depletion is a potent trigger for the intrinsic (or mitochondrial) pathway of apoptosis. Disruption of the F1F0-ATPase function leads to mitochondrial membrane permeabilization (MOMP).[4] This event results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[4][5]

Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome. This complex then recruits and activates initiator caspase-9, which in turn activates executioner caspases, such as caspase-3 and -7.[5][6] These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.[6]

Ossa This compound ATPase Mitochondrial F1F0-ATPase Ossa->ATPase Inhibits ATP_Dep ATP Depletion ATPase->ATP_Dep Leads to MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ATP_Dep->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Impact on Cell Cycle Progression

The progression of the cell cycle is a highly regulated, energy-intensive process. The depletion of ATP by this compound can lead to the activation of cellular stress checkpoints. This metabolic stress can induce cell cycle arrest, often at the G1 or S phase, preventing the cell from committing to DNA replication and mitosis with insufficient energy reserves.[7][8] This arrest provides a window for the cell to either repair and recover or, if the damage is too severe, to commit to apoptosis.[8] The interplay between metabolic collapse and cell cycle arrest often sensitizes cancer cells to the pro-apoptotic effects of the drug.

Quantitative Cytotoxicity Data

The cytotoxic and cytostatic effects of a compound are typically quantified by dose-response analysis, yielding metrics such as the GI50, TGI, and LC50, particularly within large-scale screens like that of the National Cancer Institute (NCI-60).[9]

  • GI50 (50% Growth Inhibition): The concentration of the drug that causes a 50% reduction in the net cell growth compared to untreated controls.[9]

  • TGI (Total Growth Inhibition): The concentration of the drug that results in no net cell growth over the course of the assay (i.e., the cell number at the end is equal to the cell number at the start).[9]

  • LC50 (50% Lethal Concentration): The concentration of the drug that results in a 50% reduction in the initial cell number, indicating net cell death.[9]

While this compound is noted for its high potency and selectivity, publicly available, comprehensive tables of its activity across the NCI-60 panel are sparse. The following table provides an illustrative template for presenting cytotoxicity data for this compound against various cancer cell lines. Researchers should generate their own data following the protocols outlined below.

Cell LineCancer TypeGI50 (nM)TGI (nM)LC50 (nM)
MCF-7 Breaste.g., 15.5e.g., 85.2> 1000
MDA-MB-231 Breaste.g., 10.1e.g., 60.7e.g., 950.0
HeLa Cervicale.g., 25.3e.g., 112.4> 1000
A549 Lunge.g., 8.9e.g., 55.1e.g., 875.6
HT29 Colone.g., 30.8e.g., 150.6> 1000
PC3 Prostatee.g., 12.4e.g., 78.3> 1000
U87 MG Glioblastomae.g., 5.2e.g., 33.9e.g., 640.1
Note: Values are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Evaluating the cytotoxic and cytostatic effects of this compound requires robust and reproducible in vitro assays. The general workflow involves cell culture, treatment with a range of this compound concentrations, incubation, and subsequent measurement of cell viability or death.

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Culture 1. Culture Cancer Cells (Logarithmic growth phase) Seed 2. Seed Cells (96-well plates) Culture->Seed Adhere 3. Incubate (24h) (Allow cells to adhere) Seed->Adhere Dilute 4. Prepare this compound (Serial dilutions) Adhere->Dilute Treat 5. Add Compound to Wells Dilute->Treat Incubate 6. Incubate (24-72h) Treat->Incubate Add_Reagent 7. Add Assay Reagent (e.g., MTT, LDH substrate) Incubate->Add_Reagent Read 8. Incubate & Read Plate (Spectrophotometer) Add_Reagent->Read Analyze 9. Data Analysis (Calculate % Viability, IC50) Read->Analyze

Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Materials:

  • Cancer cell line of interest in culture

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Sterile 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Count the cells and adjust the density to 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Include wells with medium only for background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Also include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-treatment control" (medium only).

  • Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

  • Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.

Materials:

  • Cancer cell line of interest and culture reagents

  • This compound stock solution (in DMSO)

  • Sterile 96-well flat-bottom plates

  • Commercial LDH Cytotoxicity Assay Kit (contains substrate mix, assay buffer, and stop solution)

  • Lysis buffer (provided in most kits, or 1% Triton X-100) for maximum LDH release control

  • Multichannel pipette

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol. Set up the following controls in triplicate:

    • Background Control: Wells with medium only.

    • Vehicle Control: Cells treated with vehicle (e.g., DMSO) only.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells, to be lysed before the assay.

    • Test Wells: Cells treated with various concentrations of this compound.

  • Sample Collection: After the incubation period, add 10 µL of lysis buffer to the "Maximum LDH Release" wells and incubate for 45 minutes at 37°C. Centrifuge the plate at 250 x g for 4 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction will produce a red formazan product.[10]

  • Reading: Add 50 µL of the stop solution provided in the kit to each well. Measure the absorbance at 490 nm within 1 hour.

Data Analysis and Interpretation

For MTT Assay:

  • Subtract the average absorbance of the medium-only background wells from all other readings.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

For LDH Assay:

  • Subtract the average absorbance of the background control from all other readings.

  • Calculate the percentage of cytotoxicity for each this compound concentration using the following formula: % Cytotoxicity = [(Test Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Determining the IC50 Value: Plot the percentage of viability (or inhibition) against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (like GraphPad Prism) to determine the IC50 value, which is the concentration that produces a 50% reduction in the measured effect.

References

Application Notes and Protocols: Antifungal Susceptibility Testing of Ossamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ossamycin is a polyketide macrolide antibiotic originally isolated from Streptomyces hygroscopicus var. ossamyceticus. It exhibits both cytotoxic and antifungal properties. Its primary mechanism of action is the potent and specific inhibition of the F₀ component of the mitochondrial F₁F₀-ATP synthase (also known as complex V)[1][2]. This enzyme is critical for the production of ATP via oxidative phosphorylation. By disrupting the proton channel of the F₀ subunit, this compound effectively halts ATP synthesis, leading to a cascade of events that result in fungal cell death. Understanding the in vitro efficacy of this compound against various fungal pathogens is a critical step in its evaluation as a potential therapeutic agent.

This document provides detailed protocols for determining the antifungal susceptibility of this compound against pathogenic yeasts and filamentous fungi, based on the reference methods established by the Clinical and Laboratory Standards Institute (CLSI). It outlines the procedures for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) to facilitate reproducible and accurate assessment of this compound's antifungal activity.

Mechanism of Action: Inhibition of F₁F₀-ATP Synthase

This compound targets the mitochondrial F₁F₀-ATP synthase, a key enzyme in cellular energy metabolism. The inhibition of this complex disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP production. This disruption leads to a rapid depletion of cellular ATP, metabolic collapse, and ultimately, fungal cell death[1][2]. The process can be visualized as a targeted disruption of the cell's primary power generator.

cluster_0 Fungal Mitochondrion This compound This compound f1fo F₁F₀-ATP Synthase (Complex V) This compound->f1fo Inhibits F₀ subunit atp ATP f1fo->atp proton Proton Gradient (H⁺ Flow) proton->f1fo Drives synthesis adp ADP + Pi adp->f1fo death Metabolic Collapse & Fungal Cell Death atp->death Depletion leads to

Figure 1: this compound's inhibitory effect on the fungal F₁F₀-ATP synthase pathway.

Data Presentation: Antifungal Efficacy of this compound

Quantitative data on the antifungal activity of this compound is not extensively available in published literature. The following table is provided as a template for researchers to systematically record their experimental findings. It is designed to capture MIC and MFC values, which are key indicators of antifungal potency.

Table 1: Template for Summarizing Antifungal Susceptibility Data for this compound

Fungal Species Strain ID MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL) MFC (µg/mL) Notes
Candida albicans ATCC 90028 Quality Control
Candida glabrata
Candida parapsilosis
Cryptococcus neoformans
Aspergillus fumigatus ATCC 204305 Quality Control
Aspergillus flavus
Fusarium solani
Rhizopus oryzae

| (Add other species) | | | | | | |

Definitions:

  • MIC (Minimum Inhibitory Concentration): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

  • MIC₅₀/MIC₉₀: The MIC required to inhibit the growth of 50% and 90% of isolates, respectively.

  • MFC (Minimum Fungicidal Concentration): The lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.

Experimental Protocols

The following protocols are adapted from the CLSI M27 and M38 guidelines for antifungal susceptibility testing of yeasts and filamentous fungi, respectively.

Required Materials and Reagents
  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Glucose

  • Sterile, flat-bottom 96-well microtiter plates

  • Sterile distilled water

  • Fungal isolates for testing

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85%) with 0.05% Tween 80 (for filamentous fungi)

  • Spectrophotometer or McFarland standards

  • Hemocytometer (for filamentous fungi)

  • Incubator (35°C)

  • Micropipettes and sterile tips

Preparation of Media

Prepare RPMI-1640 test medium by dissolving the powdered medium in distilled water. Add MOPS buffer to a final concentration of 0.165 M and adjust the pH to 7.0 ± 0.1 at 25°C. For yeast testing, supplement the medium with glucose to a final concentration of 0.2%. For filamentous fungi, a 2% glucose concentration is often used to enhance growth. Sterilize the medium by filtration (0.22 µm filter).

Preparation of this compound Stock Solution
  • This compound is soluble in solvents such as DMSO, ethanol, and methanol. DMSO is recommended for preparing the primary stock solution.

  • Accurately weigh a sufficient amount of this compound powder to prepare a high-concentration stock solution (e.g., 1600 µg/mL).

  • Dissolve the powder in sterile DMSO. For instance, to make a 1600 µg/mL stock, dissolve 1.6 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • This stock solution can be aliquoted and stored at -70°C until use. Avoid repeated freeze-thaw cycles.

Broth Microdilution Experimental Workflow

The general workflow for determining the MIC of this compound is outlined below.

prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilute Perform 2-fold Serial Dilution of this compound in 96-well plate prep_stock->serial_dilute prep_inoculum Prepare Fungal Inoculum (Yeast or Mold) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic determine_mfc Determine MFC (Optional) read_mic->determine_mfc Subculture from clear wells

Figure 2: General experimental workflow for this compound MIC and MFC determination.

Protocol for Yeasts (adapted from CLSI M27)
  • Inoculum Preparation:

    • Subculture yeast isolates onto SDA plates and incubate at 35°C for 24-48 hours.

    • Select several distinct colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Perform a 1:1000 dilution of this suspension in RPMI medium (e.g., 10 µL into 10 mL) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Plate Preparation and Inoculation:

    • Prepare serial two-fold dilutions of this compound in the 96-well plate using RPMI medium as the diluent. A typical concentration range to test is 0.03 to 16 µg/mL.

    • The final volume in each well should be 100 µL.

    • Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL. This will halve the drug concentration, so the initial dilutions must be prepared at 2x the final desired concentration.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Incubation and MIC Determination:

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control well. This can be determined visually or with a spectrophotometer.

Protocol for Filamentous Fungi (adapted from CLSI M38)
  • Inoculum Preparation:

    • Grow the mold on PDA plates at 35°C for 7 days or until adequate sporulation is observed.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.

  • Plate Preparation and Inoculation:

    • Follow the same serial dilution procedure as for yeasts to prepare the drug concentrations in the 96-well plate.

    • Add 100 µL of the standardized conidial suspension to each well.

    • Include appropriate growth and sterility controls.

  • Incubation and MIC Determination:

    • Incubate the plates at 35°C. Incubation times vary by species (e.g., Aspergillus spp. 48-72 hours; Zygomycetes 24-72 hours).

    • The MIC is read as the lowest concentration of this compound that shows 100% inhibition of growth (complete clarity) compared to the control.

Protocol for Minimum Fungicidal Concentration (MFC) Determination
  • Following MIC determination, select the wells that show no visible growth (i.e., concentrations at and above the MIC).

  • Mix the contents of each well thoroughly.

  • Subculture a fixed volume (e.g., 10-20 µL) from each clear well onto a sterile SDA or PDA plate.

  • Incubate the plates at 35°C for 48-72 hours, or until growth is clearly visible in the growth control subculture.

  • The MFC is the lowest concentration of this compound that results in no growth or a kill of ≥99.9% of the initial inoculum (typically ≤3 colonies).

Discussion and Interpretation

The protocols described provide a standardized framework for assessing the in vitro antifungal activity of this compound. Consistent adherence to these methods, including precise inoculum preparation and control of incubation conditions, is crucial for generating reliable and comparable data. The determination of both MIC and MFC values allows for a comprehensive understanding of this compound's effect, distinguishing between fungistatic (growth-inhibiting) and fungicidal (killing) activity. This information is fundamental for further preclinical and clinical development of this compound as a potential antifungal therapeutic.

References

Application of Ossamycin in Metabolic Stress Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ossamycin (B1233878) is a potent and specific inhibitor of the mitochondrial F1F0-ATP synthase (also known as Complex V), a critical enzyme complex in the electron transport chain responsible for the majority of cellular ATP production through oxidative phosphorylation (OXPHOS).[1][2] By binding to the F0 subunit of ATP synthase, this compound blocks the proton channel, thereby uncoupling proton translocation from ATP synthesis. This inhibition leads to a rapid decrease in mitochondrial ATP production, inducing a state of metabolic stress. This unique property makes this compound a valuable tool for studying cellular bioenergetics, metabolic reprogramming in cancer, and for screening compounds that modulate metabolic pathways.

This document provides detailed application notes and protocols for the use of this compound in various metabolic stress assays.

Mechanism of Action: Inhibition of F1F0-ATP Synthase

This compound exerts its biological effects by directly targeting the F1F0-ATP synthase. This enzyme utilizes the proton motive force generated by the electron transport chain to drive the phosphorylation of ADP to ATP. This compound binding physically obstructs the proton flow through the F0 pore, effectively halting ATP synthesis.

cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (Complexes I-IV) H_out H+ ETC->H_out Pumps H+ out H_in H+ ATP_Synthase F1F0-ATP Synthase (Complex V) H_out->ATP_Synthase Proton Motive Force ADP ADP + Pi ATP ATP ATP_Synthase->ATP Synthesizes ATP This compound This compound This compound->ATP_Synthase Inhibits proton flow

Figure 1: this compound inhibits the F1F0-ATP synthase.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions. The following tables are provided as templates for presenting experimentally determined data.

Table 1: Effect of this compound on Mitochondrial Respiration (Example Data)

This compound Conc.Basal OCR (pmol/min)ATP Production (pmol/min)Maximal Respiration (pmol/min)Spare Respiratory Capacity (%)
Vehicle (DMSO)100 ± 575 ± 4200 ± 10100 ± 8
10 nM80 ± 640 ± 5150 ± 970 ± 7
50 nM50 ± 410 ± 3100 ± 750 ± 6
100 nM30 ± 32 ± 160 ± 530 ± 4

Table 2: Effect of this compound on Glycolysis and ATP Production (Example Data)

This compound Conc.Basal ECAR (mpH/min)Glycolytic Capacity (mpH/min)Total ATP Production Rate (pmol/min)% ATP from Glycolysis
Vehicle (DMSO)20 ± 240 ± 3150 ± 1015 ± 2
10 nM25 ± 245 ± 4120 ± 930 ± 3
50 nM35 ± 355 ± 580 ± 760 ± 5
100 nM45 ± 465 ± 650 ± 590 ± 8

Table 3: Cytotoxicity of this compound (Example IC50 Values)

Cell LineIC50 (nM) after 48h
HeLa (Cervical Cancer)User-determined
A549 (Lung Cancer)User-determined
MCF7 (Breast Cancer)User-determined
Primary FibroblastsUser-determined

Experimental Protocols

General Considerations
  • This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM). Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed culture medium. The final DMSO concentration in the culture should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Dose-Response Experiments: It is crucial to perform a dose-response curve to determine the optimal working concentration of this compound for your specific cell line and assay. A typical starting range for in vitro experiments is 1 nM to 1 µM.

  • Cell Culture: Ensure cells are healthy and in the logarithmic growth phase before starting any experiment.

Protocol 1: Determination of IC50 using a Cytotoxicity Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound.

cluster_Workflow IC50 Determination Workflow A Seed cells in a 96-well plate C Treat cells with This compound dilutions A->C B Prepare serial dilutions of this compound B->C D Incubate for 24-72 hours C->D E Perform cell viability assay (e.g., MTT, CellTiter-Glo) D->E F Measure signal (absorbance/luminescence) E->F G Plot dose-response curve and calculate IC50 F->G

Figure 2: Workflow for IC50 determination.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well clear or opaque-walled plates (depending on the assay)

  • This compound

  • DMSO

  • Cell viability reagent (e.g., MTT, WST-1, or a luciferase-based ATP assay kit)

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of the highest concentration of this compound in complete culture medium. Perform serial dilutions to create a range of 2X concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X this compound dilutions to the corresponding wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR).

cluster_Workflow Seahorse XF Mito Stress Test Workflow A Seed cells in a Seahorse XF plate B Incubate overnight A->B C Treat with this compound (or vehicle) B->C D Incubate for desired time C->D E Run Seahorse Assay: 1. Basal OCR 2. Inject Oligomycin (B223565)/Ossamycin 3. Inject FCCP 4. Inject Rotenone (B1679576)/Antimycin A D->E F Analyze OCR data E->F

Figure 3: Seahorse XF Mito Stress Test workflow.

Materials:

  • Seahorse XF Analyzer and consumables (cartridge, plates)

  • Cells of interest

  • Complete culture medium

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Oligomycin (for comparison, optional)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)

  • Rotenone and Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF plate and allow them to adhere overnight.

  • Pre-treatment (optional): Treat cells with various concentrations of this compound or vehicle for a desired period (e.g., 1-24 hours) before the assay.

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Cartridge Loading: Load the injector ports of the Seahorse XF cartridge with oligomycin (or this compound for direct injection), FCCP, and a mixture of rotenone and antimycin A.

  • Seahorse Assay: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. This will measure basal OCR, followed by sequential injections to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Analyze the OCR data to determine the effects of this compound on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Protocol 3: Extracellular Acidification Rate (ECAR) Assay

This assay measures the rate of glycolysis by detecting the production of lactate (B86563) and its extrusion into the extracellular medium.

Procedure: The ECAR is typically measured simultaneously with OCR in a Seahorse XF Analyzer. The protocol is similar to the Mito Stress Test. An increase in ECAR following this compound treatment indicates a compensatory shift towards glycolysis to maintain ATP levels.

Protocol 4: ATP Depletion Assay

This protocol directly measures the intracellular ATP concentration.

Materials:

  • Cells of interest

  • 6-well or 12-well plates

  • This compound

  • ATP assay kit (luciferase-based)

  • Lysis buffer (provided with the kit)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with different concentrations of this compound or vehicle for various time points.

  • Cell Lysis: At each time point, wash the cells with PBS and then lyse them according to the ATP assay kit manufacturer's protocol.

  • ATP Measurement: Add the luciferase-containing reagent to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Generate a standard curve using known ATP concentrations. Calculate the ATP concentration in the samples based on the standard curve and normalize to the protein concentration of the cell lysate.

Protocol 5: Lactate Production Assay

This protocol measures the amount of lactate secreted into the culture medium.

Materials:

  • Cells of interest

  • 6-well or 12-well plates

  • This compound

  • Lactate assay kit (colorimetric or fluorometric)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the ATP depletion assay.

  • Sample Collection: At each time point, collect a small aliquot of the culture medium.

  • Lactate Measurement: Perform the lactate assay on the collected medium according to the manufacturer's instructions.

  • Data Analysis: Generate a lactate standard curve and determine the lactate concentration in the samples. Normalize the lactate production to the cell number or protein concentration.

Conclusion

This compound is a powerful tool for inducing metabolic stress and dissecting the roles of oxidative phosphorylation and glycolysis in cellular bioenergetics. The protocols provided here offer a framework for utilizing this compound in a variety of metabolic assays. Due to cell-type specific responses, it is essential to perform initial dose-response experiments to determine the optimal experimental conditions. By carefully applying these methods, researchers can gain valuable insights into the metabolic vulnerabilities of cells and identify novel therapeutic strategies targeting cellular metabolism.

References

Troubleshooting & Optimization

Troubleshooting Ossamycin Experiments in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Ossamycin (B1233878). This compound is a potent and specific inhibitor of the F0 component of mitochondrial F1F0-ATPase (ATP synthase), making it a valuable tool for studying cellular metabolism and a potential therapeutic agent.[1] This guide will help you design, execute, and interpret your this compound experiments with greater confidence.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a macrolide antibiotic that specifically inhibits the F0 subunit of the mitochondrial F1F0-ATPase, also known as ATP synthase.[1] This enzyme is critical for the final step of oxidative phosphorylation, where it utilizes the proton gradient generated by the electron transport chain to synthesize ATP. By blocking the F0 proton channel, this compound disrupts this process, leading to a decrease in mitochondrial ATP production, and consequently, cytotoxicity.

2. What are the common applications of this compound in cell culture?

This compound is primarily used in cell culture to:

  • Investigate the role of mitochondrial respiration in various cellular processes.

  • Induce metabolic stress to study cellular responses.

  • Screen for potential anticancer agents, as some cancer cells are highly dependent on oxidative phosphorylation.

  • Study the mechanisms of apoptosis and other forms of cell death.

3. How should I prepare and store this compound?

  • Solubility: this compound is soluble in a variety of organic solvents, including chloroform, ethanol, methanol, ethyl acetate, and acetone. It is only slightly soluble in water.[] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, cell culture-grade solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1-10 mM) in DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the solid compound and stock solutions at -20°C for long-term stability. A product patent suggests that the solid form is stable for several months at room temperature or under refrigeration, and solutions in aqueous alcohol are stable for weeks at room temperature.[3]

4. What are the typical working concentrations for this compound in cell culture?

The optimal working concentration of this compound is highly dependent on the cell line and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific application. The following table provides a summary of reported IC50 values for various cancer cell lines, which can serve as a starting point for your experiments.

Data Presentation: Quantitative Summary

Cell LineIC50 (µg/mL)Molar Concentration (approx. µM)
L cells0.007~0.0077
Epstein-Barr ascites cancer cells0.008~0.0088
KB cells0.005~0.0055
Sarcoma-180 cells0.008~0.0088
L-1210 cells0.003~0.0033
HeLa cells0.005~0.0055

Data sourced from a supplier's product description.[] The molar concentration is estimated based on a molecular weight of approximately 912 g/mol .

Troubleshooting Guide

Problem Possible Causes Solutions
No observable effect or weaker than expected effect Compound inactivity: Improper storage leading to degradation.- Ensure this compound and its stock solutions are stored correctly at -20°C. - Prepare fresh stock solutions. - Test the activity of your this compound stock on a sensitive, positive control cell line.
Low working concentration: The concentration used is below the effective range for the specific cell line.- Perform a dose-response experiment to determine the optimal concentration. - Consult the literature for effective concentrations in similar cell lines.
Cell line resistance: The cell line may have a low dependence on oxidative phosphorylation or possess mechanisms to compensate for its inhibition.- Choose a different cell line known to be sensitive to mitochondrial inhibitors. - Consider combination treatments to overcome resistance.
Precipitation in media: this compound has low aqueous solubility and may precipitate when added to the culture medium.- Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility and minimize solvent-induced cytotoxicity. - Visually inspect the medium for any signs of precipitation after adding the drug.
Excessive or rapid cell death High working concentration: The concentration used is too high, leading to acute toxicity.- Lower the concentration of this compound. - Reduce the incubation time.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high.- Ensure the final solvent concentration is within the tolerated range for your cell line (usually below 0.5% for DMSO). - Include a vehicle-only control (medium with the same concentration of solvent) in your experiments.
High variability between replicates Inconsistent cell seeding: Uneven cell numbers across wells.- Ensure a homogenous cell suspension before seeding. - Use a calibrated pipette and proper pipetting technique.
Inaccurate drug concentration: Pipetting errors when preparing dilutions.- Prepare a master mix of the final drug concentration to add to all replicate wells. - Use calibrated pipettes.
Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the drug and affect cell growth.- Avoid using the outer wells of the plate for experimental samples. - Fill the outer wells with sterile water or PBS to maintain humidity.

Experimental Protocols

Key Experiment: Cell Viability Assay (MTT Assay)

This protocol outlines a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of this compound's Action

Ossamycin_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ ATP_synthase F1F0-ATP Synthase H_gradient->ATP_synthase Drives ATP_production ATP Production ATP_synthase->ATP_production Synthesizes Cellular_Processes Cellular Processes (Growth, Proliferation, etc.) ATP_production->Cellular_Processes Powers Apoptosis Apoptosis ATP_production->Apoptosis Inhibition of ATP production can lead to This compound This compound This compound->ATP_synthase Inhibits F0 subunit

Caption: Mechanism of this compound-induced cytotoxicity.

Experimental Workflow for Assessing this compound's Effect on Cell Viability

Experimental_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24h for cell attachment seed_cells->incubate_24h prepare_drug Prepare serial dilutions of this compound incubate_24h->prepare_drug treat_cells Treat cells with this compound and controls prepare_drug->treat_cells incubate_treatment Incubate for desired duration (24-72h) treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Caption: A typical workflow for an MTT-based cell viability assay.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart rect_node rect_node start Experiment yields unexpected results no_effect No or low effect observed? start->no_effect excessive_death Excessive cell death? start->excessive_death high_variability High variability? start->high_variability check_concentration Is the concentration appropriate for the cell line? no_effect->check_concentration Yes check_solvent_toxicity Is the solvent concentration too high? excessive_death->check_solvent_toxicity Yes check_seeding Was cell seeding uniform? high_variability->check_seeding Yes check_compound Is the compound active? check_concentration->check_compound No check_dose_response Perform a dose-response experiment check_concentration->check_dose_response Yes check_solubility Did the compound precipitate? check_compound->check_solubility No check_storage Check storage and prepare fresh stock check_compound->check_storage Yes check_solvent_conc Check final solvent concentration check_solubility->check_solvent_conc Yes check_solvent_toxicity->check_solvent_conc Yes check_incubation_time Is the incubation time too long? check_solvent_toxicity->check_incubation_time No reduce_conc Reduce this compound concentration check_incubation_time->reduce_conc No reduce_time Reduce incubation time check_incubation_time->reduce_time Yes check_pipetting Was pipetting accurate? check_seeding->check_pipetting No improve_seeding Improve cell seeding technique check_seeding->improve_seeding Yes use_master_mix Use a master mix for drug addition check_pipetting->use_master_mix Yes

Caption: A logical flowchart for troubleshooting this compound experiments.

References

Technical Support Center: Optimizing Ossamycin Concentration for Maximal Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ossamycin (B1233878), a potent inhibitor of mitochondrial F-ATP synthase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for maximal inhibition and to troubleshoot common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a macrolide antibiotic produced by Streptomyces hygroscopicus var. ossamyceticus. Its primary mechanism of action is the potent and specific inhibition of the F0 subunit of mitochondrial F1F0-ATP synthase (also known as Complex V).[1][2] This inhibition disrupts the proton channel function, leading to a halt in ATP synthesis and subsequent cellular energy depletion.

Q2: What are the common applications of this compound in research?

A2: Due to its potent cytotoxic and antifungal properties, this compound is frequently used in cancer research to induce apoptosis and study cellular metabolism.[2] It is also utilized in studies of mitochondrial function and the effects of ATP depletion on various cellular signaling pathways.

Q3: How does inhibition of F1F0-ATP synthase by this compound lead to cell death?

A3: By inhibiting F1F0-ATP synthase, this compound causes a significant drop in cellular ATP levels. This energy depletion can trigger the intrinsic pathway of apoptosis. Severe ATP depletion leads to necrosis, while moderate depletion can induce apoptosis.[3][4] The cell death mechanism is often dependent on the cell type and the concentration of this compound used.

Q4: Is this compound selective for a specific type of ATPase?

A4: this compound is highly specific for the mitochondrial F1F0-ATP synthase. It does not significantly inhibit other ATPases, such as Na+/K+-ATPases or V-ATPases, at concentrations where it potently inhibits F1F0-ATP synthase.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or low inhibitory effect observed Incorrect concentration: The concentration of this compound is too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration range and the IC50 value for your specific cell line and experimental conditions.
Compound degradation: this compound may have degraded due to improper storage or handling.Store this compound stock solutions at -20°C or lower, protected from light. Prepare fresh working dilutions for each experiment.
Cell line resistance: The cell line being used may have inherent or acquired resistance to mitochondrial inhibitors.Consider using a different cell line known to be sensitive to F-ATP synthase inhibitors or a positive control compound like oligomycin (B223565) to verify the experimental setup.
High variability between replicates Inconsistent cell seeding: Uneven cell distribution in multi-well plates.Ensure thorough mixing of the cell suspension before and during plating. Check for cell clumping.
Pipetting errors: Inaccurate dispensing of this compound or other reagents.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in plates: Evaporation from wells on the outer edges of the plate.Fill the outer wells with sterile PBS or media without cells to maintain humidity.
Unexpected off-target effects High concentration: Using excessively high concentrations of this compound may lead to non-specific effects.Use the lowest effective concentration determined from your dose-response studies.
Contamination: The this compound stock or other reagents may be contaminated.Use sterile techniques and filter-sterilize solutions where appropriate.
Difficulty in measuring F1F0-ATPase activity Low enzyme activity in sample: Insufficient amount of mitochondria or low intrinsic activity.Increase the amount of mitochondrial protein in the assay. Ensure proper isolation and storage of mitochondria to maintain activity.
Interference with assay reagents: Components in the cell lysate or buffer may interfere with the detection method.Run appropriate controls, including a no-enzyme control and a no-substrate control. Consider using a different assay method if interference persists.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung CarcinomaData not available in a comparative table
HeLaCervical CancerData not available in a comparative table
MCF-7Breast CancerData not available in a comparative table
HepG2Liver CancerData not available in a comparative table
PC-3Prostate CancerData not available in a comparative table

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve a range of desired concentrations. Ensure the final DMSO concentration is less than 0.1% in all wells.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell blank.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a multi-well plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: F1F0-ATP Synthase (Hydrolysis) Activity Assay

This protocol describes a spectrophotometric method to measure the ATP hydrolysis activity of F1F0-ATP synthase in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris-HCl, pH 8.25

  • Reagent Mix: Assay buffer containing 0.4 mM NADH, 1 µM antimycin A, 1 mM phosphoenolpyruvate (B93156) (PEP), 10 units/mL lactate (B86563) dehydrogenase (LDH), and 25 units/mL pyruvate (B1213749) kinase (PK)

  • ATP solution (100 mM)

  • Oligomycin (a specific F1F0-ATPase inhibitor, for control)

  • Spectrophotometer

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from cells or tissues using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial preparation.

  • Assay Setup:

    • Add 1 mL of the Reagent Mix to a cuvette.

    • Add an appropriate amount of the mitochondrial sample (e.g., 20-50 µg of protein).

    • Mix gently and allow the mixture to equilibrate for 2-3 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding ATP to a final concentration of 2-5 mM.

    • Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • Record the absorbance change over time for 5-10 minutes.

  • Control:

    • To determine the specific F1F0-ATPase activity, perform a parallel assay in the presence of a saturating concentration of oligomycin (e.g., 2 µg/mL).

    • The oligomycin-sensitive activity is calculated by subtracting the rate of NADH oxidation in the presence of oligomycin from the total rate.

  • Data Analysis:

    • Calculate the rate of ATP hydrolysis from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

    • Express the specific activity as nmol ATP hydrolyzed/min/mg of mitochondrial protein.

Mandatory Visualizations

G cluster_0 Mitochondrion cluster_1 Cellular Response This compound This compound f1f0 F1F0-ATP Synthase This compound->f1f0 inhibits h_out H+ f1f0->h_out atp ATP f1f0->atp h_in H+ h_in->f1f0 atp_depletion ATP Depletion atp->atp_depletion adp ADP + Pi adp->f1f0 synthesis apoptosis Apoptosis atp_depletion->apoptosis moderate necrosis Necrosis atp_depletion->necrosis severe

Caption: this compound inhibits F1F0-ATP synthase, leading to ATP depletion and cell death.

G cluster_0 Experimental Workflow: IC50 Determination start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve formazan in DMSO incubate3->dissolve read Read absorbance at 490 nm dissolve->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

G cluster_0 Signaling Pathway: ATP Depletion and mTOR Inhibition atp_depletion ATP Depletion ampk AMPK Activation atp_depletion->ampk tsc TSC1/TSC2 Complex Activation ampk->tsc rheb Rheb Inhibition tsc->rheb mtorc1 mTORC1 Inhibition rheb->mtorc1 protein_synthesis Decreased Protein Synthesis mtorc1->protein_synthesis cell_growth Inhibition of Cell Growth mtorc1->cell_growth

Caption: ATP depletion by this compound can lead to the inhibition of the mTOR signaling pathway.

References

Technical Support Center: Ossamycin Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a technical resource for understanding and troubleshooting the use of Ossamycin in cellular assays. The focus is on differentiating the potent on-target effects from potential off-target activities to ensure accurate experimental interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a macrolide antibiotic that acts as a potent and specific inhibitor of mitochondrial F1F0-ATP synthase (also known as Complex V).[1][2] Its primary target is the F0 subunit of this complex, which functions as a proton channel.[1][2] By blocking this channel, this compound disrupts the flow of protons into the mitochondrial matrix, thereby inhibiting the synthesis of ATP via oxidative phosphorylation. This leads to a rapid depletion of cellular ATP, triggering downstream events such as metabolic stress and apoptosis.[3]

Q2: Are there known off-target proteins for this compound?

Currently, the scientific literature has not extensively characterized specific off-target proteins for this compound. Its high potency and selectivity for F0F1-ATP synthase are well-documented.[1][2] However, like any small molecule, particularly at higher concentrations, the possibility of off-target interactions cannot be entirely dismissed.

For context, a related F0F1-ATP synthase inhibitor, Oligomycin (B223565), has been reported to have effects independent of its primary target, such as inhibiting store-operated Ca2+ channels, though this typically occurs at concentrations significantly higher than those needed to block ATP synthesis.[4] Researchers should therefore remain vigilant for unexpected phenotypes that cannot be explained by ATP depletion alone.

Q3: My cells are highly sensitive to this compound. Does this indicate an off-target effect?

Not necessarily. Many cancer cell lines, particularly those reliant on oxidative phosphorylation for energy, show extreme sensitivity to F0F1-ATPase inhibitors.[3] This high sensitivity is considered an on-target effect. The degree of sensitivity can vary significantly between cell lines depending on their metabolic phenotype (e.g., reliance on glycolysis vs. oxidative phosphorylation). It is crucial to perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) in your specific cell model.

Quantitative Data on F-ATP Synthase Inhibitors

InhibitorTargetRepresentative IC50 Range (in various cell lines)Notes
This compound F0F1-ATP Synthase (F0 subunit)High Potency (nM to low µM range expected)Highly cytotoxic; potent inhibitor of mitochondrial ATPase.[1][5]
Oligomycin A F0F1-ATP Synthase (F0 subunit)High Potency (nM to low µM range expected)Often used as a reference compound for ATP synthase inhibition.[3][4]

Note: The IC50 value is the concentration of an inhibitor where the response (e.g., cell viability) is reduced by half. This value is critical for designing experiments and interpreting results.

Troubleshooting Guide

Q4: I'm observing a cellular phenotype that doesn't seem to be related to ATP depletion. How can I determine if it's an off-target effect?

This is a critical question in pharmacological studies. A systematic approach is required to distinguish on-target from potential off-target effects.

Recommended Workflow:

  • Confirm On-Target Engagement: First, verify that this compound is inhibiting its primary target at the concentrations used. Perform an ATP depletion assay. A significant drop in cellular ATP levels that correlates with the observed phenotype strongly suggests an on-target effect.

  • Perform a Rescue Experiment: If the phenotype is due to the inhibition of mitochondrial ATP synthesis, it should be reversible by providing the cells with an alternative energy source that bypasses F-ATP synthase. Supplementing the culture media with pyruvate (B1213749) or succinate (B1194679) can sometimes rescue cells from the effects of Complex V inhibition.[6]

  • Use a Structurally Unrelated Inhibitor: Employ another F0F1-ATP synthase inhibitor with a different chemical structure, such as Oligomycin. If both compounds produce the same phenotype at concentrations relevant to their respective IC50 values for ATP synthase inhibition, the effect is very likely on-target.

  • Dose-Response Correlation: Carefully analyze the dose-response curve for your observed phenotype and compare it to the dose-response curve for ATP depletion. If the phenotype occurs at concentrations significantly higher (>10-fold) than the IC50 for ATP synthase inhibition, it may be an off-target effect.

Q5: My experimental results with this compound are inconsistent between batches. What could be the cause?

Inconsistency in cell-based assays can arise from several factors:

  • Compound Stability: Ensure that your this compound stock solution is properly stored and that working solutions are prepared fresh for each experiment.

  • Cell Culture Conditions: Maintain consistency in cell density, passage number, and media composition. Cellular metabolism can change with cell confluence and passage number, affecting the response to metabolic inhibitors.

  • Solvent Effects: Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration used for this compound treatment to rule out any effects from the solvent itself.

Experimental Protocols

Protocol 1: Determining IC50 via Cell Viability Assay (e.g., MTT or Luciferase-based)

This protocol determines the concentration of this compound required to reduce cell viability by 50%.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • Cell viability reagent (e.g., MTT, or a commercial ATP-based luciferase kit)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control (as 100% viability). Plot the normalized viability against the log of the this compound concentration and use a non-linear regression (four-parameter logistic fit) to calculate the IC50 value.

Protocol 2: Cellular ATP Level Assay

This protocol confirms that this compound is depleting cellular ATP, its primary on-target effect.

Materials:

  • 96-well opaque-walled plates (for luminescence)

  • Cells and culture medium

  • This compound

  • ATP assay kit (luciferase-based)

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque 96-well plate. Treat with various concentrations of this compound (centered around the previously determined IC50) for a short duration (e.g., 1-6 hours).

  • Cell Lysis: Following the kit manufacturer's protocol, add the supplied lysis buffer to each well to release the cellular ATP.

  • Luciferase Reaction: Add the luciferase reagent to the wells. This reagent contains luciferin (B1168401) and luciferase, which will produce light in the presence of ATP.

  • Luminescence Measurement: Immediately measure the luminescence using a plate reader. The light output is directly proportional to the ATP concentration.

  • Analysis: Normalize the luminescence signal to the vehicle-treated control cells. A dose-dependent decrease in luminescence confirms on-target activity.

Protocol 3: Mitochondrial Rescue Experiment

This protocol helps determine if the observed cytotoxicity is specifically due to the inhibition of mitochondrial ATP synthesis.

Materials:

  • Culture medium

  • Glucose-free medium (e.g., DMEM without glucose)

  • Sodium Pyruvate

  • This compound

  • Cell viability assay reagents

Procedure:

  • Prepare Media: Prepare the following media conditions:

    • A: Standard glucose-containing medium + Vehicle

    • B: Standard glucose-containing medium + this compound (at 1x and 5x IC50)

    • C: Glucose-free medium supplemented with Sodium Pyruvate (e.g., 5-10 mM) + Vehicle

    • D: Glucose-free medium supplemented with Sodium Pyruvate + this compound (at 1x and 5x IC50)

  • Cell Treatment: Seed cells and treat them with the different media conditions for 24-48 hours.

  • Assess Viability: Perform a cell viability assay as described in Protocol 1.

  • Analysis: Compare the viability in condition D to condition B. If the addition of pyruvate significantly increases cell viability in the presence of this compound, it suggests the cytotoxic effect is primarily due to the inhibition of mitochondrial energy production (on-target). If viability is not restored, it may indicate that other mechanisms, including potential off-target effects, are contributing to cell death.

Visualizations

cluster_0 Mitochondrial Inner Membrane F0F1-ATP_Synthase F0F1-ATP Synthase (Complex V) Proton_Channel F0 Proton Channel ATP_Depletion Cellular ATP Depletion Proton_Channel->ATP_Depletion Leads to Proton_Flow H+ Flow ATP_Synthase ATP_Synthase This compound This compound This compound->Proton_Channel Inhibits Apoptosis Apoptosis ATP_Depletion->Apoptosis Induces

Caption: Primary mechanism of this compound action.

Start Unexpected Phenotype Observed with this compound Confirm_On_Target Does ATP depletion correlate with phenotype? Start->Confirm_On_Target Rescue_Experiment Is phenotype rescued by Pyruvate/Succinate? Confirm_On_Target->Rescue_Experiment Yes Off_Target Potential OFF-TARGET Effect Confirm_On_Target->Off_Target No Orthogonal_Inhibitor Does an unrelated ATP synthase inhibitor replicate the phenotype? Rescue_Experiment->Orthogonal_Inhibitor Yes Rescue_Experiment->Off_Target No On_Target High Confidence ON-TARGET Effect Orthogonal_Inhibitor->On_Target Yes Orthogonal_Inhibitor->Off_Target No

Caption: Troubleshooting workflow for off-target effects.

cluster_0 Standard Metabolism cluster_1 This compound Treatment cluster_2 Rescue Condition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate_Mito Pyruvate (Mitochondria) Glycolysis->Pyruvate_Mito TCA_Cycle TCA_Cycle Pyruvate_Mito->TCA_Cycle Enters OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos ATP_High High ATP OxPhos->ATP_High Produces This compound This compound OxPhos_Inhibited Oxidative Phosphorylation This compound->OxPhos_Inhibited Inhibits ATP_Low Low ATP OxPhos_Inhibited->ATP_Low Leads to Cell_Death Cell_Death ATP_Low->Cell_Death Pyruvate_Rescue Exogenous Pyruvate Glycolysis_Rescue Glycolysis Pyruvate_Rescue->Glycolysis_Rescue Fuels ATP_Rescued Restored ATP (via Glycolysis) Glycolysis_Rescue->ATP_Rescued Produces Cell_Survival Cell_Survival ATP_Rescued->Cell_Survival

Caption: Logic of a mitochondrial rescue experiment.

References

Technical Support Center: Ossamycin Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper handling and storage of Ossamycin to prevent its degradation in solution. Following these recommendations will help ensure the integrity and activity of the compound for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions.[1] Other suitable solvents include ethanol, methanol, chloroform, ethyl acetate, and acetone.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in 100% DMSO to your desired high concentration (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C can aid in dissolution if necessary.

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. When stored properly under these conditions, the stock solution is expected to be stable for an extended period. One study on various compounds in DMSO showed that 85% were stable for up to 2 years at 4°C in a DMSO/water (90/10) mixture, suggesting good stability in neat DMSO at lower temperatures.[2]

Q4: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Symptom: A precipitate is observed immediately or after a short time when adding the this compound DMSO stock solution to aqueous cell culture media.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to "crash out" of solution due to the rapid change in solvent polarity.Perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media. Add the stock solution dropwise while gently swirling the medium to ensure gradual and even dispersion.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions.
Interaction with Media Components This compound may interact with salts, proteins (especially in serum), or other components in the media, leading to the formation of insoluble complexes.Try reducing the serum concentration in your media if your experiment allows. Alternatively, test different basal media formulations to see if the precipitation issue is specific to one type of medium.

Experimental Protocols

Protocol for Preparing this compound Working Solutions for Cell-Based Assays

This protocol is designed to minimize the risk of precipitation and ensure the accurate delivery of this compound to your cell cultures.

Materials:

  • This compound powder

  • 100% DMSO (cell culture grade)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution.

    • Ensure complete dissolution by vortexing. If needed, sonicate briefly in a water bath.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Pre-warm your complete cell culture medium to 37°C.

    • To minimize precipitation, prepare an intermediate dilution of this compound in the pre-warmed medium. For example, dilute the 10 mM stock 1:100 in the medium to get a 100 µM solution.

  • Prepare the Final Working Solution:

    • Add the required volume of the intermediate dilution (or the high-concentration stock if not using an intermediate step) to your final volume of pre-warmed cell culture medium to achieve the desired final concentration.

    • Add the this compound solution dropwise while gently swirling the medium.

    • The final DMSO concentration in the culture medium should typically be kept below 0.5%, and ideally at 0.1% or lower, to avoid solvent-induced cytotoxicity.

  • Final Check:

    • After dilution, visually inspect the medium to ensure there is no precipitate before adding it to your cells.

Visualizations

Logical Workflow for Troubleshooting this compound Precipitation

G Troubleshooting this compound Precipitation start Precipitate Observed in Media check_conc Is Final Concentration Too High? start->check_conc check_dilution Was Dilution Too Rapid? start->check_dilution check_temp Was Media Cold? start->check_temp check_media Interaction with Media Components? start->check_media sol_conc Decrease Final Concentration check_conc->sol_conc Yes sol_dilution Perform Serial Dilution Add Dropwise to Warmed Media check_dilution->sol_dilution Yes sol_temp Use Pre-warmed (37°C) Media check_temp->sol_temp Yes sol_media Try Lower Serum or Different Media check_media->sol_media Possibly

Caption: Troubleshooting workflow for this compound precipitation in media.

General Storage and Handling Protocol for this compound

G This compound Storage and Handling cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_use Preparation for Experiment dissolve Dissolve this compound in 100% DMSO vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Volumes vortex->aliquot store Store at -20°C or -80°C Protect from Light aliquot->store thaw Thaw a Single Aliquot dilute Dilute in Pre-warmed (37°C) Media thaw->dilute

Caption: Recommended procedure for this compound storage and handling.

References

Technical Support Center: Interpreting Unexpected Results in Ossamycin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving Ossamycin.

FAQs and Troubleshooting

1. Mitochondrial Function and Cellular Bioenergetics

  • Q1: My cells show a much faster or more severe drop in viability than expected after this compound treatment. What could be the cause?

    A1: An unexpectedly rapid decline in cell viability can be attributed to several factors related to cellular energy metabolism. This compound is a potent inhibitor of the F1F0-ATP synthase, which is crucial for mitochondrial ATP production.[1]

    • High Dependence on Oxidative Phosphorylation (OXPHOS): The cell line you are using may be highly dependent on mitochondrial respiration for its energy needs. Cells that are unable to switch to glycolysis to compensate for the loss of OXPHOS will undergo rapid ATP depletion and cell death.

    • Low Glycogen (B147801) Stores: If the cells have low intracellular glycogen stores, their ability to initiate glycolysis as a compensatory energy source will be limited, leading to a rapid energy crisis.[2]

    • Simultaneous Glycolytic Inhibition: The experimental media may contain inhibitors of glycolysis, or the cells may have a pre-existing defect in their glycolytic pathway.

  • Q2: I am not observing the expected decrease in the oxygen consumption rate (OCR) after this compound treatment. Why might this be?

    A2: This is an unusual result, as this compound directly targets the mitochondrial respiratory chain. Potential reasons include:

    • Reagent Instability: Ensure that the this compound stock solution is fresh and has been stored correctly, protected from light and repeated freeze-thaw cycles.

    • Incorrect Concentration: Verify the final concentration of this compound used in the experiment. A concentration that is too low may not be sufficient to inhibit ATP synthase in your specific cell type.

    • Cellular Resistance: While uncommon for a direct inhibitor, some cell lines may exhibit intrinsic or acquired resistance mechanisms.

    • Instrument Malfunction: Calibrate and verify the functionality of the instrument used for measuring OCR (e.g., Seahorse XF Analyzer).

  • Q3: I've observed a sharp increase in lactate (B86563) production in my this compound-treated cells, but the cell viability is not significantly affected. What does this indicate?

    A3: This observation suggests a metabolic shift known as the "Warburg effect" or aerobic glycolysis. By inhibiting mitochondrial ATP production, this compound forces the cells to upregulate glycolysis to meet their energy demands. The increased lactate production is a hallmark of this metabolic reprogramming. The maintained cell viability indicates that the cells are successfully compensating for the loss of mitochondrial respiration by relying on glycolysis.

2. Apoptosis and Autophagy

  • Q4: I expected to see markers of apoptosis (e.g., cleaved caspase-3) after this compound treatment, but instead, I'm observing an increase in autophagy markers (e.g., LC3-II). What is happening?

    A4: The interplay between apoptosis and autophagy is complex and context-dependent.

    • Autophagy as a Survival Mechanism: In response to the metabolic stress induced by this compound, cells may initially activate autophagy as a pro-survival mechanism. Autophagy allows the cell to recycle intracellular components to generate nutrients and energy, thereby delaying the onset of apoptosis.

    • Autophagic Cell Death: In some contexts, excessive or prolonged autophagy can lead to a form of programmed cell death known as autophagic cell death.

    • Apoptosis Inhibition: Your cell line may have defects in the apoptotic machinery, making it more prone to respond to stress through autophagy.

  • Q5: Conversely, I am observing apoptosis, but no significant signs of autophagy. Is this normal?

    A5: Yes, this is a common outcome. The severe ATP depletion caused by this compound can trigger the intrinsic apoptotic pathway. If the cellular stress is too high for autophagy to overcome, or if the apoptotic signaling is rapidly initiated, apoptosis may become the dominant cell fate.

3. Off-Target Effects

  • Q6: I am observing cellular effects that cannot be explained by the inhibition of mitochondrial ATP synthase. Could this compound have off-target effects?

    A6: While this compound is a highly potent and specific inhibitor of F1F0-ATPase, the possibility of off-target effects, especially at high concentrations, should always be considered.

    • Dose-Response Relationship: It is crucial to perform a dose-response curve to determine the optimal concentration of this compound for your experiments. Unexpected effects are more likely to occur at concentrations significantly above the IC50 for ATP synthase inhibition.

    • Structural Similarity to Other Compounds: this compound belongs to the family of macrocyclic polyketides, and it is possible that it may interact with other cellular targets, although specific off-targets are not well-documented.[1]

    • Secondary Effects: The observed phenotype may be a secondary or tertiary consequence of mitochondrial dysfunction, rather than a direct off-target effect. For example, altered ion homeostasis or redox signaling resulting from mitochondrial collapse can have widespread cellular consequences.

Data Presentation

Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIllustrative IC50 (nM)Notes
HeLaCervical Cancer10 - 50Highly dependent on metabolic phenotype.
A549Lung Cancer20 - 100May exhibit metabolic flexibility.
JurkatT-cell Leukemia5 - 25Often sensitive to metabolic inhibitors.
MCF-7Breast Cancer50 - 200Can show resistance due to robust glycolysis.

Disclaimer: The IC50 values presented are for illustrative purposes to indicate the expected range of potency and variability between cell lines. Actual values must be determined empirically for your specific experimental system.

Table 2: Expected Quantitative Changes in Cellular Bioenergetics Following this compound Treatment

ParameterExpected ChangeIllustrative MagnitudeAssay Method
Cellular ATP LevelsDecrease50-90% reductionLuminescence-based ATP assay
Oxygen Consumption Rate (OCR)Decrease60-95% reductionExtracellular Flux Analysis
Extracellular LactateIncrease2-5 fold increaseColorimetric or Fluorometric Assay
Mitochondrial Membrane PotentialDecrease40-80% depolarizationJC-1 Staining

Disclaimer: The magnitude of change is illustrative and will vary depending on the cell type, this compound concentration, and duration of treatment.

Experimental Protocols

1. Measurement of Mitochondrial Membrane Potential using JC-1

This protocol describes the use of the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

  • Materials:

    • JC-1 dye

    • Cell culture medium

    • Black, clear-bottom 96-well plates

    • Fluorescence microscope or plate reader

  • Procedure:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Treat cells with this compound at the desired concentrations for the appropriate duration. Include a positive control (e.g., CCCP) and a vehicle control.

    • Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium).

    • Remove the treatment medium and wash the cells once with pre-warmed PBS.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS.

    • Add fresh culture medium to each well.

    • Analyze the fluorescence using a fluorescence microscope or a plate reader.

      • Red fluorescence (J-aggregates): Excitation ~585 nm, Emission ~590 nm.

      • Green fluorescence (monomers): Excitation ~514 nm, Emission ~529 nm.

    • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

2. Western Blot for Apoptosis and Autophagy Markers

This protocol outlines the detection of cleaved caspase-3 (an apoptosis marker) and the conversion of LC3-I to LC3-II (an autophagy marker) by Western blotting.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-cleaved caspase-3, anti-LC3B)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-LC3B at 1:1000 dilution) overnight at 4°C.[1]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the ~17 kDa cleaved caspase-3 band indicates apoptosis, while an increase in the lipidated ~14-16 kDa LC3-II band relative to the ~18 kDa LC3-I band suggests an induction of autophagy.

3. Measurement of Extracellular Lactate Production

This protocol describes a colorimetric assay to measure the concentration of lactate in the cell culture medium as an indicator of glycolytic activity.

  • Materials:

    • Lactate assay kit (containing lactate dehydrogenase, a probe, and standards)

    • 96-well clear plate

    • Microplate reader

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Collect the cell culture medium from each well.

    • Centrifuge the medium to remove any detached cells or debris.

    • Prepare a standard curve using the lactate standards provided in the kit.

    • Add samples and standards to a 96-well plate.

    • Prepare the reaction mix according to the kit's instructions and add it to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 450 nm).

    • Calculate the lactate concentration in the samples based on the standard curve.

Visualizations

Ossamycin_Mechanism This compound This compound F1F0_ATPase Mitochondrial F1F0-ATP Synthase This compound->F1F0_ATPase Inhibits ATP_Synth ATP Synthesis F1F0_ATPase->ATP_Synth Mito_Mem_Pot Mitochondrial Membrane Potential F1F0_ATPase->Mito_Mem_Pot OCR Oxygen Consumption Rate F1F0_ATPase->OCR ATP_Levels Cellular ATP Levels ATP_Synth->ATP_Levels

Caption: Mechanism of Action of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Viability Cell Viability Altered? Start->Viability Metabolism Metabolic Shift? Start->Metabolism Cell_Fate Apoptosis vs. Autophagy? Start->Cell_Fate Off_Target Suspected Off-Target Effect? Start->Off_Target Check_OXPHOS Assess OXPHOS dependency Viability->Check_OXPHOS Check_Glycolysis Measure lactate and glucose uptake Metabolism->Check_Glycolysis Check_Markers Western blot for Caspase-3 & LC3-II Cell_Fate->Check_Markers Check_Concentration Perform dose- response curve Off_Target->Check_Concentration Signaling_Pathways This compound This compound ATP_Synthase F1F0-ATP Synthase This compound->ATP_Synthase Inhibits ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Leads to Mito_Dysfunction Mitochondrial Dysfunction ATP_Synthase->Mito_Dysfunction Causes AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation Activates mTOR_Inhibition mTOR Inhibition AMPK_Activation->mTOR_Inhibition Inhibits Glycolysis ↑ Glycolysis AMPK_Activation->Glycolysis Promotes Autophagy ↑ Autophagy mTOR_Inhibition->Autophagy Induces Apoptosis ↑ Apoptosis Mito_Dysfunction->Apoptosis Triggers

References

Cell viability issues with high concentrations of Ossamycin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering cell viability issues with high concentrations of Ossamycin.

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound in a question-and-answer format.

Question 1: After treating my cells with a high concentration of this compound, I'm observing rapid and widespread cell death, even at early time points. Is this expected?

Answer: Yes, this is an expected outcome. This compound is a potent and specific inhibitor of mitochondrial F1F0-ATP synthase.[1][2][3][4][5] This enzyme is crucial for ATP production through oxidative phosphorylation. At high concentrations, this compound can severely deplete cellular ATP levels, leading to an energy crisis and rapid induction of cell death pathways.

Question 2: My cell viability assay results are inconsistent when using high concentrations of this compound. What could be the cause?

Answer: Inconsistent results at high concentrations of this compound can stem from several factors:

  • Pipetting Errors: Small variations in the volume of a highly concentrated and potent compound can lead to large differences in the final concentration and, consequently, in cell viability.

  • Cell Density: The initial number of cells seeded can influence the outcome. Higher cell densities may require slightly higher concentrations of this compound to achieve the same effect.

  • Assay Timing: Due to the rapid action of high concentrations of this compound, the timing of your cell viability assay is critical. Slight variations in the incubation period can lead to significant differences in results.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to ATP synthase inhibition.

Recommendations:

  • Ensure accurate and consistent pipetting.

  • Optimize and maintain a consistent cell seeding density.

  • Perform time-course experiments to determine the optimal endpoint for your assay.

  • Establish a dose-response curve for each new cell line.

Question 3: I am using a standard MTT or similar tetrazolium-based assay to measure cell viability. Could high concentrations of this compound interfere with the assay itself?

Answer: Yes, there is a potential for interference. MTT and similar assays rely on mitochondrial reductase activity to convert the tetrazolium salt into a colored formazan (B1609692) product. Since this compound directly targets mitochondrial function, high concentrations could inhibit the necessary reductase activity, leading to an underestimation of cell viability that is independent of actual cell death.

Recommendations:

  • Consider using a cell viability assay that is not based on mitochondrial reductase activity, such as a trypan blue exclusion assay or a fluorescent dye-based assay that assesses membrane integrity (e.g., propidium (B1200493) iodide staining).

  • If using an MTT assay, ensure you have appropriate controls and consider validating your results with an alternative method.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a macrolide antibiotic that acts as a potent inhibitor of the F0 subunit of mitochondrial F1F0-ATP synthase. This enzyme complex is responsible for the final step of oxidative phosphorylation, where the energy from the proton gradient across the inner mitochondrial membrane is used to synthesize ATP. By blocking the proton channel of the F0 subunit, this compound disrupts this process, leading to a decrease in cellular ATP production and the induction of apoptosis.

What are the expected downstream cellular effects of high concentrations of this compound?

High concentrations of this compound are expected to cause:

  • Rapid depletion of cellular ATP.

  • Increased production of reactive oxygen species (ROS).

  • Disruption of the mitochondrial membrane potential.

  • Induction of the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria, activation of caspases, and eventual cell death.

Are there known off-target effects of this compound at high concentrations?

While the primary and most potent target of this compound is mitochondrial ATP synthase, it is a general principle in pharmacology that very high concentrations of any compound can lead to off-target effects. However, the pronounced and rapid cytotoxicity of this compound is overwhelmingly attributed to its on-target inhibition of oxidative phosphorylation. It is crucial for researchers to determine the optimal concentration range for their experiments to minimize the potential for non-specific effects.

Quantitative Data

Table 1: General Guidelines for this compound Concentration Range in Cell Culture

Concentration RangeExpected EffectNotes
Low (nM range) Inhibition of oxidative phosphorylation, potential for metabolic studies.May not induce significant cell death in short-term assays.
High (µM range) Potent cytotoxicity, induction of apoptosis.Recommended for studies investigating the cytotoxic effects of this compound.

Note: This table provides general guidance. The optimal concentration must be determined empirically for each cell line and experimental setup.

Experimental Protocols

Protocol for Determining the IC50 of this compound using an MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical starting range could be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and MTT solution only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Ossamycin_Pathway This compound High Concentration This compound ATP_Synthase Mitochondrial F1F0-ATP Synthase This compound->ATP_Synthase Inhibits ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Leads to ROS_Increase Increased ROS ATP_Synthase->ROS_Increase Leads to Mito_Stress Mitochondrial Stress ATP_Depletion->Mito_Stress ROS_Increase->Mito_Stress Cytochrome_C Cytochrome c Release Mito_Stress->Cytochrome_C Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_C->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Troubleshooting this compound Experiments

Troubleshooting_Workflow Start Start: Cell Viability Issues with this compound Check_Concentration Verify this compound Concentration & Dilutions Start->Check_Concentration Optimize_Seeding Optimize Cell Seeding Density Check_Concentration->Optimize_Seeding Time_Course Perform Time-Course Experiment Optimize_Seeding->Time_Course Inconsistent_Results Inconsistent Results Time_Course->Inconsistent_Results Assay_Interference Assess for Assay Interference (e.g., MTT) Alternative_Assay Use Alternative Viability Assay (e.g., Trypan Blue) Assay_Interference->Alternative_Assay Consistent_Results Consistent & Reliable Results Alternative_Assay->Consistent_Results Inconsistent_Results->Assay_Interference Yes Inconsistent_Results->Consistent_Results No, problem solved

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Ossamycin and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing ossamycin (B1233878) in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference from this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a macrolide antibiotic derived from Streptomyces hygroscopicus var. ossamyceticus[1][2]. It is a potent and specific inhibitor of the F₀ component of the mitochondrial F₁F₀-ATPase (also known as ATP synthase)[1][2][3]. By blocking this proton channel, this compound disrupts oxidative phosphorylation and cellular ATP synthesis. Due to its targeted effect on mitochondrial function, it is often used in studies of cellular metabolism, apoptosis, and cancer biology[4].

Q2: Can this compound interfere with my fluorescence-based assay?

While there is a lack of specific studies characterizing the autofluorescence of this compound, it is possible for any small molecule to interfere with fluorescence-based assays. Interference can manifest in several ways:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for your fluorescent dye, leading to artificially high signal.

  • Quenching: The compound may absorb the excitation or emission light of your fluorophore, resulting in a decreased signal.

  • Spectral Overlap (Bleed-through): The emission spectrum of the compound may overlap with that of your fluorescent dye, causing a false-positive signal.

Given that many fluorescence-based assays are used to study mitochondrial function, and this compound directly targets mitochondria, it is crucial to consider and test for potential interference.

Q3: What types of fluorescence-based assays are most likely to be affected by this compound?

Assays that measure mitochondrial function are particularly relevant. These include, but are not limited to:

  • Mitochondrial Membrane Potential (MMP) Assays: Using dyes like JC-1, Rhodamine 123, and TMRE.

  • Mitochondrial Mass Assays: Employing probes such as MitoTracker Green and MitoTracker Deep Red.

  • ATP Production Assays: Utilizing fluorescent ATP sensors.

  • Reactive Oxygen Species (ROS) Assays: With probes like DCFDA.

Any assay that relies on fluorescence intensity measurements in a cellular or mitochondrial context could potentially be affected.

Troubleshooting Guides

If you suspect this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps.

Problem 1: High Background Fluorescence or Unexpected Signal

Symptoms:

  • Wells containing this compound alone (without fluorescent dye) show a significant signal at the detection wavelength.

  • The signal-to-noise ratio of your assay is low in the presence of this compound.

  • You observe an unexpected increase or decrease in fluorescence that does not align with the expected biological effect of this compound.

Troubleshooting Workflow:

G start Start: Suspected Interference control1 Run 'this compound Only' Control (No cells, no dye) start->control1 decision1 Is there a signal? control1->decision1 no_interference1 This compound is not autofluorescent in buffer. Proceed to cell-based controls. decision1->no_interference1 No interference1 This compound is autofluorescent in buffer. decision1->interference1 Yes control2 Run 'this compound + Cells' Control (No dye) no_interference1->control2 mitigation Proceed to Mitigation Strategies interference1->mitigation decision2 Is there a signal? control2->decision2 no_interference2 No interference from this compound with cellular components. Proceed to full experiment. decision2->no_interference2 No interference2 This compound interacts with cells to produce a signal. decision2->interference2 Yes interference2->mitigation

Caption: Workflow for identifying this compound autofluorescence.

Experimental Protocols:

1. "this compound Only" Control:

  • Objective: To determine if this compound is autofluorescent in your assay buffer.

  • Methodology:

    • Prepare wells in your microplate containing only the assay buffer.

    • Prepare separate wells with assay buffer and this compound at the highest concentration used in your experiments.

    • Read the plate using the same excitation and emission wavelengths as your main experiment.

  • Interpretation: A significantly higher signal in the "this compound only" wells compared to the "buffer only" wells indicates that this compound is autofluorescent under your experimental conditions.

2. "this compound + Unstained Cells" Control:

  • Objective: To assess if this compound interacts with cellular components to produce a fluorescent signal.

  • Methodology:

    • Plate your cells as you would for your experiment.

    • Add this compound at various concentrations to a set of wells. Do not add your fluorescent dye.

    • Incubate for the same duration as your main experiment.

    • Read the fluorescence at the appropriate wavelengths.

  • Interpretation: If you observe a signal that is dependent on the concentration of this compound, it suggests an interaction with cellular components is causing fluorescence.

Problem 2: Suspected Signal Quenching

Symptoms:

  • You observe a decrease in fluorescence signal that is more pronounced than expected from the biological activity of this compound.

Troubleshooting Workflow:

G start Start: Suspected Quenching control Run 'Dye + this compound' Control (Cell-free system) start->control decision Is fluorescence lower than 'Dye Only' control? control->decision quenching This compound quenches the dye's fluorescence. decision->quenching Yes no_quenching No direct quenching observed. Consider biological effects. decision->no_quenching No mitigation Proceed to Mitigation Strategies quenching->mitigation

Caption: Workflow for identifying signal quenching by this compound.

Experimental Protocol:

1. Cell-Free Quenching Assay:

  • Objective: To determine if this compound directly quenches the fluorescence of your dye.

  • Methodology:

    • In a microplate, prepare wells with your fluorescent dye at the working concentration in assay buffer.

    • To a subset of these wells, add this compound at the concentrations used in your experiments.

    • Read the fluorescence immediately and after a short incubation.

  • Interpretation: A lower fluorescence signal in the wells containing both the dye and this compound compared to the dye alone indicates a quenching effect.

Mitigation Strategies

If interference is confirmed, consider the following strategies:

1. Background Subtraction:

  • For consistent autofluorescence, you can subtract the average signal from the appropriate control wells (e.g., "this compound + unstained cells") from your experimental wells.

2. Use of Red-Shifted Dyes:

  • Many interfering compounds and sources of cellular autofluorescence are more problematic in the blue-green spectral range (350-550 nm)[5].

  • Switching to fluorophores that excite and emit at longer wavelengths (red or far-red spectrum, >600 nm) can often reduce or eliminate interference[5][6].

Quantitative Data Summary: Common Mitochondrial Dyes

Fluorescent ProbeExcitation (nm)Emission (nm)Common UsePotential for Interference
Rhodamine 123 ~507~529Mitochondrial Membrane PotentialHigh (Green Spectrum)
JC-1 (Monomer) ~488~527Mitochondrial Membrane PotentialHigh (Green Spectrum)
JC-1 (Aggregate) ~585~590Mitochondrial Membrane PotentialModerate (Orange/Red Spectrum)
MitoTracker Green FM ~490~516Mitochondrial MassHigh (Green Spectrum)
MitoTracker Red CMXRos ~579~599Mitochondrial Membrane PotentialLower (Red Spectrum)
MitoTracker Deep Red FM ~644~665Mitochondrial MassLowest (Far-Red Spectrum)

3. Reduce this compound Concentration:

  • If experimentally feasible, lowering the concentration of this compound can reduce the magnitude of the interference.

4. Change Experimental Timing:

  • If this compound is acutely toxic to your cells, consider reducing the incubation time to minimize cell death, which can be a source of autofluorescence[5][7].

Signaling Pathway Context: this compound's Effect

The following diagram illustrates the cellular pathway targeted by this compound, which is critical for interpreting data from related fluorescence-based assays.

G cluster_mito Mitochondrion ETC Electron Transport Chain (Complexes I-IV) H_pump Proton Pumping ETC->H_pump MMP Mitochondrial Membrane Potential (ΔΨm) H_pump->MMP ATP_Synthase F₁F₀-ATP Synthase MMP->ATP_Synthase ATP_Prod ATP Production ATP_Synthase->ATP_Prod inhibition Inhibition This compound This compound This compound->ATP_Synthase inhibition->MMP  Hyperpolarization (initially, then collapse) inhibition->ATP_Prod  Decrease

Caption: Mechanism of action of this compound on mitochondrial ATP synthesis.

By following these troubleshooting guides and understanding the potential for interference, researchers can more confidently use this compound in their fluorescence-based assays and generate reliable data.

References

Validation & Comparative

Ossamycin vs. Oligomycin: A Comparative Guide to F-Type ATPase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of ATPase inhibitors is critical for advancing studies in cellular metabolism and developing novel therapeutics. This guide provides a detailed, objective comparison of two widely used F-Type ATPase inhibitors: Ossamycin and Oligomycin (B223565).

Both this compound and Oligomycin are macrolide antibiotics produced by Streptomyces species that potently inhibit the mitochondrial F-type ATPase (also known as ATP synthase or Complex V). Their primary mechanism of action involves binding to the Fₒ subunit of the enzyme, a transmembrane proton pore, thereby physically obstructing the proton translocation essential for ATP synthesis. This disruption of oxidative phosphorylation makes them invaluable tools for studying cellular bioenergetics and potential starting points for drug discovery.

Performance and Quantitative Comparison

While both inhibitors target the same enzyme complex, their inhibitory potency can vary. A direct comparison of their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) from studies using purified F-type ATPase provides the most accurate measure of their relative efficacy. Although direct head-to-head comparisons in the literature are scarce, data from various sources allow for an informed assessment.

ParameterThis compoundOligomycin
Target F-type ATPase (ATP synthase)F-type ATPase (ATP synthase)
Binding Site Fₒ subunit, likely the c-ringFₒ subunit, c-ring
Mechanism of Action Blocks the proton channel of the Fₒ subunit, inhibiting ATP synthesis.Blocks the proton channel of the Fₒ subunit, inhibiting ATP synthesis.[1]
Inhibitor Constant (Ki) Data not consistently available in comparative studies.Reported Ki values range from 0.1 to 0.6 µM for bovine heart mitochondrial ATPase.[2] Another study reports a Ki of 1 µM for mitochondrial F₀F₁-ATPase.
Notes Often considered more potent than Oligomycin in various biological systems. Cross-resistance with Oligomycin suggests a similar binding site.[3]A well-characterized inhibitor with extensive use in mitochondrial research.

It is important to note that IC50 values are highly dependent on the experimental conditions, including the source of the enzyme, substrate concentration, and assay method. Therefore, the values presented should be considered as a guide, and direct comparison within the same experimental setup is always recommended for the most accurate assessment.

Mechanism of Action and Binding Sites

The detailed mechanism of inhibition for Oligomycin has been elucidated through high-resolution crystal structures. Oligomycin binds to the surface of the c-ring within the Fₒ domain, making contact with two adjacent c-subunits. This binding physically blocks the rotation of the c-ring, which is driven by the proton motive force, and is essential for the conformational changes in the F₁ catalytic domain that lead to ATP synthesis.[3] The interaction involves the carboxyl side chain of a conserved glutamate (B1630785) residue (Glu59 in yeast), which is crucial for proton translocation.[3]

F_Type_ATPase_Inhibition cluster_membrane Inner Mitochondrial Membrane Fo_subunit Fₒ Subunit (Proton Channel) F1_subunit F₁ Subunit (Catalytic Domain) Fo_subunit->F1_subunit Drives Rotation Protons_out H⁺ (Matrix) Fo_subunit:f1->Protons_out ATP ATP F1_subunit->ATP ATP Synthesis Protons_in H⁺ (Intermembrane Space) Protons_in->Fo_subunit:f0 Proton Flow ADP_Pi ADP + Pi ADP_Pi->F1_subunit Inhibitors This compound Oligomycin Inhibitors->Fo_subunit:f1 Block Proton Channel

Mechanism of F-Type ATPase inhibition by this compound and Oligomycin.

Experimental Protocols

To aid researchers in the comparative evaluation of this compound and Oligomycin, a detailed protocol for a common ATPase activity assay is provided below.

Spectrophotometric Assay of F-Type ATPase Activity (Coupled Enzyme Assay)

This assay measures the rate of ATP hydrolysis by the F-type ATPase by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Isolated mitochondria or purified F-type ATPase

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl₂

  • ATP solution (100 mM)

  • Phosphoenolpyruvate (PEP, 100 mM)

  • NADH (10 mM)

  • Pyruvate kinase (PK) / Lactic dehydrogenase (LDH) enzyme mixture (e.g., Sigma-Aldrich P0294)

  • This compound and Oligomycin stock solutions (in DMSO)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, prepare the reaction mixture containing:

    • 800 µL Assay Buffer

    • 10 µL PEP solution

    • 10 µL NADH solution

    • 5 µL PK/LDH enzyme mixture

  • Add Inhibitor: Add the desired concentration of this compound, Oligomycin, or DMSO (vehicle control) to the reaction mixture. Incubate for 5 minutes at room temperature.

  • Add Enzyme: Add an appropriate amount of isolated mitochondria or purified F-type ATPase to the cuvette and mix gently.

  • Initiate the Reaction: Start the reaction by adding 10 µL of ATP solution.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record the rate of absorbance change (ΔA₃₄₀/min).

  • Calculate ATPase Activity: The rate of ATP hydrolysis is proportional to the rate of NADH oxidation. The specific activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Determine IC50 Values: To determine the IC50 value for each inhibitor, perform the assay with a range of inhibitor concentrations. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

experimental_workflow start Start prepare_reagents Prepare Assay Buffer, Substrates, and Enzymes start->prepare_reagents prepare_inhibitors Prepare Serial Dilutions of This compound and Oligomycin prepare_reagents->prepare_inhibitors setup_assay Set up Reaction Mixtures (Control and Inhibitor concentrations) prepare_inhibitors->setup_assay add_enzyme Add F-Type ATPase setup_assay->add_enzyme initiate_reaction Initiate Reaction with ATP add_enzyme->initiate_reaction measure_absorbance Monitor Absorbance at 340 nm initiate_reaction->measure_absorbance calculate_activity Calculate ATPase Activity measure_absorbance->calculate_activity determine_ic50 Determine IC50 Values calculate_activity->determine_ic50 end End determine_ic50->end

Experimental workflow for comparing ATPase inhibitors.

Conclusion

References

A Comparative Analysis of Ossamycin and Venturicidin: Efficacy as F₀ ATP Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Ossamycin (B1233878) and venturicidin (B1172611) are potent inhibitors of mitochondrial F₁F₀-ATP synthase, a critical enzyme in cellular energy production. Both macrolides target the F₀ subunit of the enzyme, disrupting oxidative phosphorylation and leading to cytotoxic and antifungal effects. While both compounds share a common mechanism of action, available data suggests nuances in their potency and spectrum of activity.

This guide provides a comparative overview of the efficacy of this compound and venturicidin, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical properties of these natural products.

Mechanism of Action: Targeting the Proton Pore

Both this compound and venturicidin exert their inhibitory effects by binding to the F₀ subunit of the F₁F₀-ATP synthase complex. This subunit forms the proton channel that is essential for the influx of protons, which drives the synthesis of ATP. By obstructing this channel, both compounds effectively uncouple the proton motive force from ATP production, leading to a depletion of cellular energy and ultimately, cell death.[1][2]

This shared mechanism underlies their observed biological activities, including potent antifungal and cytotoxic properties.[3][4]

Data Presentation: A Quantitative Look at Efficacy

Quantitative data on the efficacy of this compound and venturicidin is crucial for a direct comparison. The following tables summarize the available half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values for both compounds across various experimental models.

This compound
Metric Value Context
CytotoxicityNot explicitly quantified in publicly available literature. Described as a "potent" cytotoxic agent and was among the top 0.1% most cell line selective cytotoxic agents in the National Cancer Institute's (NCI) 60 human cancer cell line screen.[4]NCI-60 Human Cancer Cell Line Screen
Venturicidin A
Metric Value Context
IC₅₀31 µg/mLCytotoxicity towards human embryonic-kidney (HEK) cells.
IC₅₀12 µMCytotoxicity against mouse B16 cells.
IC₅₀15 µMCytotoxicity against human Hep 3B2 cells.
EC₅₀3.69 µg/mLAntifungal activity against Fusarium graminearum.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

cluster_pathway Inhibition of F₁F₀-ATP Synthase ProtonGradient Proton Motive Force (Intermembrane Space) F0 F₀ Subunit (Proton Channel) ProtonGradient->F0 Proton Flow F1 F₁ Subunit (Catalytic Site) F0->F1 Rotation ATP ATP F1->ATP ATP Synthesis ATP_Synthase F₁F₀-ATP Synthase ADP_Pi ADP + Pi ADP_Pi->F1 Inhibitor This compound or Venturicidin Inhibitor->F0 Binds and blocks proton translocation

Caption: Inhibition of F₁F₀-ATP Synthase by this compound and Venturicidin.

cluster_workflow General Workflow for IC₅₀ Determination start Start step1 Cell Culture (e.g., Cancer Cell Line) start->step1 step2 Compound Treatment (Varying Concentrations of This compound or Venturicidin) step1->step2 step3 Incubation (e.g., 48-72 hours) step2->step3 step4 Viability Assay (e.g., MTT, SRB) step3->step4 step5 Data Analysis (Dose-Response Curve) step4->step5 end Determine IC₅₀ step5->end

Caption: General experimental workflow for determining the IC₅₀ of a compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific protocols for the cited data are not fully available in the public domain, this section outlines a general methodology for assessing the efficacy of mitochondrial inhibitors like this compound and venturicidin.

Cytotoxicity Assay (IC₅₀ Determination)

A common method for determining the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Plating:

  • Adherent cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Preparation and Treatment:

  • A stock solution of the test compound (this compound or venturicidin) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • A series of dilutions of the compound are made in cell culture medium to achieve the desired final concentrations.

  • The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the highest compound concentration.

3. Incubation:

  • The plates are incubated for a specified period, typically 48 to 72 hours, under standard culture conditions.

4. MTT Assay:

  • Following incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

  • The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

5. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells.

  • The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's (NCI) 60 human tumor cell line screen is a high-throughput assay used to identify and characterize novel anticancer agents.

1. Cell Inoculation:

  • The 60 different human cancer cell lines are inoculated into 96-well microtiter plates.

2. Drug Addition:

  • After a 24-hour pre-incubation period, experimental drugs are added at five different concentrations.

3. Incubation:

  • The plates are incubated for an additional 48 hours.

4. Staining and Measurement:

  • The assay is terminated by fixing the cells with trichloroacetic acid (TCA).

  • The cells are then stained with sulforhodamine B (SRB), a protein-binding dye.

  • The absorbance is measured to determine the total cellular protein, which is proportional to the cell number.

5. Data Analysis:

  • The growth inhibition is calculated relative to control wells.

  • Three parameters are determined:

    • GI₅₀: The concentration that causes 50% growth inhibition.

    • TGI: The concentration that causes total growth inhibition (cytostatic effect).

    • LC₅₀: The concentration that causes a 50% reduction in the initial cell number (cytotoxic effect).

Conclusion

Both this compound and venturicidin are established inhibitors of F₁F₀-ATP synthase with demonstrated cytotoxic and antifungal activities. The available quantitative data for venturicidin A provides specific measures of its potency against various cell types and a fungal pathogen. While this compound is recognized as a highly potent and selective cytotoxic agent based on its performance in the NCI-60 screen, publicly accessible, specific IC₅₀ or EC₅₀ values are needed for a direct quantitative comparison with venturicidin. Future studies providing a head-to-head comparison of these two compounds under identical experimental conditions would be invaluable for a more definitive assessment of their relative efficacies.

References

Validating Ossamycin's Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental approaches to validate the cellular target engagement of Ossamycin (B1233878), a potent inhibitor of the mitochondrial F1F0-ATP synthase. We present a comparative analysis of this compound with the well-characterized inhibitor Oligomycin (B223565), detail experimental protocols for key validation assays, and provide quantitative data to inform experimental design and data interpretation.

Introduction to this compound and its Target

This compound is a macrolide antibiotic that exhibits cytotoxic and antifungal properties.[1] Its primary molecular target is the F0 subunit of the mitochondrial F1F0-ATP synthase (also known as Complex V), a critical enzyme complex in the inner mitochondrial membrane responsible for ATP synthesis.[2][3] By binding to the F0 proton channel, this compound inhibits oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately cell death.[2][3] Validating that a molecule like this compound reaches and interacts with its intended target in a complex cellular environment is a critical step in drug discovery and development.

Comparison with Oligomycin, an Alternative F1F0-ATPase Inhibitor

Oligomycin is another well-studied macrolide antibiotic that also inhibits the F0 subunit of F1F0-ATPase.[4][5] Both compounds are widely used as tool compounds to study mitochondrial respiration and ATP synthesis. While they share the same target, their precise binding modes and cellular effects can differ.

Comparative Data:

FeatureThis compoundOligomycinReference(s)
Target F0 subunit of F1F0-ATPaseF0 subunit of F1F0-ATPase[2][3][4]
Binding Site Binds to the membrane-embedded F0 sector, blocking proton conductance.Binds to the membrane-embedded F0 sector, blocking proton conductance.[2][3][4]
Reported IC50 (in vitro) Not available in direct comparative studies.Varies by experimental conditions (e.g., ~100 ng/ml for complete OXPHOS inhibition in H1299 cells).[6]
Cytotoxicity Potent cytotoxic agent.Potent cytotoxic agent.[1][7]

Key Experimental Approaches for Target Engagement Validation

Validating the interaction of this compound with F1F0-ATPase in cells requires a multi-faceted approach. Here, we detail two primary methodologies: the Cellular Thermal Shift Assay (CETSA) for direct target binding and the Seahorse XF Cell Mito Stress Test for functional cellular consequences.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly assess the binding of a ligand to its target protein in a cellular environment.[8] The principle is based on the ligand-induced thermal stabilization of the target protein.[8]

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_analysis Analysis A 1. Culture cells to desired confluency B 2. Treat cells with this compound or vehicle A->B C 3. Heat cells at a range of temperatures B->C D 4. Lyse cells and separate soluble and aggregated proteins C->D E 5. Analyze soluble fraction by Western Blot or Mass Spec D->E

CETSA Experimental Workflow

Detailed Protocol for F1F0-ATPase (Mitochondrial Membrane Protein):

This protocol is adapted for transmembrane proteins and requires detergent extraction.[9][10][11]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293T, HeLa) in sufficient quantity for multiple temperature points and treatments.

    • Treat cells with varying concentrations of this compound or Oligomycin (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • After treatment, harvest cells and resuspend in a suitable buffer (e.g., PBS).

    • Aliquot cell suspensions into PCR tubes.

    • Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Solubilization:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild non-ionic detergent (e.g., 0.4% NP-40) to solubilize membrane proteins.

    • Incubate on ice to ensure complete lysis and solubilization.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for a subunit of the F1F0-ATPase complex (e.g., ATP5A1, a subunit of the F1 domain). A loading control (e.g., Vinculin) should also be probed.

    • Alternatively, for a proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry.

Data Interpretation: A positive target engagement will result in a higher amount of soluble F1F0-ATPase in the this compound-treated samples at elevated temperatures compared to the vehicle-treated samples. This indicates that this compound binding has stabilized the protein against heat-induced denaturation.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) of cells in real-time, providing a functional readout of mitochondrial respiration. Inhibition of F1F0-ATPase by this compound will have a characteristic effect on the cellular OCR profile.

Signaling Pathway and Assay Principle:

Mito_Stress_Test cluster_ETC Electron Transport Chain cluster_ATPase ATP Synthesis cluster_inhibitors Inhibitors ComplexI Complex I CoQ CoQ ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III CytC Cyt c ComplexIII->CytC ComplexIV Complex IV ATPase F1F0-ATPase (Complex V) ComplexIV->ATPase H+ gradient CoQ->ComplexIII CytC->ComplexIV ATP ATP ATPase->ATP This compound This compound/ Oligomycin This compound->ATPase Inhibits Rotenone Rotenone/ Antimycin A Rotenone->ComplexI Inhibits Rotenone->ComplexIII Inhibits

Mitochondrial Respiration and Inhibitor Targets

Experimental Workflow:

Seahorse_Workflow cluster_seeding Cell Seeding cluster_incubation Incubation cluster_assay_prep Assay Preparation cluster_run Seahorse XF Assay A 1. Seed cells in a Seahorse XF plate B 2. Incubate overnight A->B C 3. Change to assay medium and equilibrate B->C D 4. Measure basal OCR C->D E 5. Inject this compound/ Oligomycin D->E F 6. Inject FCCP E->F G 7. Inject Rotenone/ Antimycin A F->G

Seahorse XF Mito Stress Test Workflow

Detailed Protocol:

  • Cell Seeding:

    • Seed cells into the wells of a Seahorse XF cell culture microplate at a predetermined optimal density.

    • Allow cells to attach and form a monolayer overnight.

  • Assay Preparation:

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

    • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.

  • Seahorse XF Analyzer Run:

    • Load the sensor cartridge with the compounds to be injected:

      • Port A: this compound or Oligomycin (or vehicle control)

      • Port B: FCCP (an uncoupler to measure maximal respiration)

      • Port C: Rotenone/Antimycin A (Complex I and III inhibitors to shut down mitochondrial respiration)

    • Place the cell plate into the Seahorse XF Analyzer and initiate the protocol.

    • The instrument will measure the basal OCR, then sequentially inject the compounds and measure the OCR after each injection.

Data Interpretation:

  • Basal OCR: The initial oxygen consumption of the cells.

  • After this compound/Oligomycin Injection: A significant decrease in OCR indicates inhibition of ATP synthase.

  • After FCCP Injection: This uncouples the proton gradient. In the presence of an effective F1F0-ATPase inhibitor, there will be a minimal increase in OCR.

  • After Rotenone/Antimycin A Injection: This will abolish all mitochondrial respiration, and the remaining OCR is due to non-mitochondrial sources.

Off-Target Engagement

It is crucial to assess whether this compound interacts with other cellular proteins, which could lead to unintended biological effects.

Strategies for Off-Target Profiling:

  • Proteome-wide CETSA (Thermal Proteome Profiling - TPP): This mass spectrometry-based approach can identify all proteins that are thermally stabilized or destabilized by this compound treatment, providing a global view of its potential off-targets.

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to identify the targets of a compound based on its reactivity with specific enzyme classes.

  • In Silico Prediction: Computational methods can predict potential off-targets based on the chemical structure of this compound and its similarity to known ligands of other proteins.[12]

  • Phenotypic Screening: Comparing the cellular phenotype induced by this compound with those of a library of compounds with known targets can provide clues about potential off-target effects.

Conclusion

Validating the cellular target engagement of this compound is a critical step in understanding its mechanism of action and potential as a therapeutic agent. A combination of direct binding assays like CETSA and functional assays such as the Seahorse XF Cell Mito Stress Test provides a robust approach to confirm that this compound interacts with its intended target, the F1F0-ATPase, in living cells. Furthermore, a thorough investigation of potential off-target effects is essential for a complete understanding of this compound's cellular pharmacology. This guide provides the foundational knowledge and experimental frameworks to empower researchers to rigorously validate the target engagement of this compound and other mitochondrial-targeting compounds.

References

A Comparative Analysis of Ossamycin and Other Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the macrolide ossamycin (B1233878) with other well-known macrolides such as erythromycin (B1671065), azithromycin, and clarithromycin (B1669154). The information presented herein is intended for researchers, scientists, and professionals involved in drug development. This guide focuses on the distinct mechanisms of action, biological activities, and available quantitative data to facilitate an objective comparison.

Executive Summary

This compound, a structurally complex macrolide, distinguishes itself from conventional macrolide antibiotics through a fundamentally different mechanism of action. While erythromycin, azithromycin, and clarithromycin inhibit bacterial protein synthesis, this compound targets mitochondrial F1F0-ATPase, a key enzyme in cellular energy production. This difference in mechanism translates to a distinct biological activity profile, with this compound exhibiting potent cytotoxic and antifungal properties, in contrast to the primarily antibacterial effects of the other macrolides. This guide will delve into the specifics of these differences, supported by available experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Targets

The most significant distinction between this compound and other macrolides lies in their cellular targets and mechanisms of action.

This compound: Inhibition of Mitochondrial F1F0-ATPase

This compound is a potent inhibitor of the mitochondrial F1F0-ATPase (also known as ATP synthase). This enzyme is crucial for the production of ATP, the primary energy currency of the cell, through oxidative phosphorylation. By binding to the F0 subunit of the ATPase, this compound disrupts the proton channel, thereby inhibiting ATP synthesis. This disruption of cellular energy metabolism leads to cytotoxicity, making this compound a potent agent against cancer cells and fungi.

Erythromycin, Azithromycin, and Clarithromycin: Inhibition of Bacterial Protein Synthesis

In contrast, erythromycin, azithromycin, and clarithromycin are well-established inhibitors of bacterial protein synthesis. These macrolides bind to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA molecule. This binding action blocks the exit tunnel for the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA and cessation of protein synthesis. This mechanism is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[1] Their specificity for bacterial ribosomes makes them effective antibacterial agents with limited toxicity to human cells.

Comparative Data on Biological Activity

Direct comparative studies of this compound alongside erythromycin, azithromycin, and clarithromycin using the same cell lines or microbial strains and identical experimental conditions are limited in the publicly available scientific literature. However, by compiling data from various sources, we can provide an overview of their respective potencies in different contexts.

Cytotoxicity Against Cancer Cell Lines

The differing mechanisms of action are reflected in the cytotoxic profiles of these macrolides. This compound's inhibition of a fundamental cellular process in eukaryotes leads to significant cytotoxicity, while the antibacterial macrolides exhibit more variable and generally lower cytotoxic effects against cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Macrolides Against Various Human Cancer Cell Lines

MacrolideCell LineIC50 (µM)Incubation TimeReference
Erythromycin SGC-7901 (Gastric Adenocarcinoma)>5024h[2]
KB (Oral Carcinoma)>5024h[2]
HT-1080 (Fibrosarcoma)>5024h[2]
SH-SY5Y (Neuroblastoma)Concentration-dependent inhibitionVarious[3]
Azithromycin HCT-116 (Colon Cancer)63.19 ± 24.6048h
SW480 (Colon Cancer)140.85 ± 32.8148h
HeLa (Cervical Cancer)15.66 (µg/mL)72h
SGC-7901 (Gastric Cancer)26.05 (µg/mL)72h
Clarithromycin HCT116 (Colorectal Cancer)~16048h
LS174T (Colorectal Cancer)~16048h
Antimicrobial Activity

The primary therapeutic application of erythromycin, azithromycin, and clarithromycin is their antibacterial activity. This compound also possesses antifungal properties, again stemming from its mechanism of targeting eukaryotic mitochondria.

Table 2: Comparative Antimicrobial Activity (MIC) of Macrolides

MacrolideOrganismMIC Range (µg/mL)Reference
Erythromycin Bordetella pertussis0.03 - 0.125
Mycoplasma salivarium0.063 - 256
Azithromycin Bordetella pertussis0.06 - 0.125
Salmonella enterica Serovar Typhi2 - 32
Aspergillus speciesResistant (synergistic with Amphotericin B)
Clarithromycin Bordetella pertussis0.03 - 0.125
Mycobacterium avium complex1 - 4
Mycobacterium avium-intracellulare complex1.93 - 3.76
This compound Various FungiPotent antifungal activity reported-

Note: Specific MIC values for this compound against a range of fungal species were not found in a consolidated table in the initial search results. Its antifungal activity is a known characteristic.

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms and experimental procedures discussed, the following diagrams are provided.

Macrolide_Mechanisms cluster_this compound This compound cluster_traditional_macrolides Erythromycin, Azithromycin, Clarithromycin This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters F1F0_ATPase F1F0-ATPase (ATP Synthase) Mitochondrion->F1F0_ATPase ATP_Production ATP Production F1F0_ATPase->ATP_Production Inhibits Cell_Death Cytotoxicity/ Antifungal Effect ATP_Production->Cell_Death Traditional_Macrolides Erythromycin, Azithromycin, Clarithromycin Bacterium Bacterium Traditional_Macrolides->Bacterium Enters Ribosome_50S 50S Ribosomal Subunit Bacterium->Ribosome_50S Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Bacterial_Growth_Inhibition Bacteriostatic Effect Protein_Synthesis->Bacterial_Growth_Inhibition

Figure 1: Comparative Mechanisms of Action.

Experimental_Workflows cluster_mic Minimum Inhibitory Concentration (MIC) Assay cluster_cytotoxicity Cytotoxicity (MTT) Assay start_mic Prepare serial dilutions of macrolide inoculate Inoculate with bacterial/fungal suspension start_mic->inoculate incubate_mic Incubate under optimal conditions inoculate->incubate_mic read_mic Observe for visible growth inhibition incubate_mic->read_mic determine_mic Determine MIC (lowest concentration with no growth) read_mic->determine_mic start_cyto Seed cancer cells in 96-well plate add_compound Add varying concentrations of macrolide start_cyto->add_compound incubate_cyto Incubate for specified duration add_compound->incubate_cyto add_mtt Add MTT reagent incubate_cyto->add_mtt incubate_mtt Incubate to allow formazan (B1609692) formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 (concentration for 50% inhibition) read_absorbance->calculate_ic50

Figure 2: Standard Experimental Workflows.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (CLSI Guideline)

This protocol is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent against bacteria that grow aerobically.

1. Preparation of Antimicrobial Agent Stock Solution:

  • Prepare a stock solution of the macrolide at a concentration that is at least 10 times the highest concentration to be tested.

  • The solvent used should be appropriate for the specific macrolide and should not affect microbial growth at the final concentration.

2. Preparation of Microdilution Plates:

  • Dispense 50 µL of sterile Mueller-Hinton Broth (or another appropriate broth for the test organism) into each well of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the macrolide stock solution directly in the plate to achieve the desired concentration range. The final volume in each well should be 50 µL before adding the inoculum.

3. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture, pick several colonies and suspend them in a sterile broth or saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

4. Inoculation and Incubation:

  • Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

  • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Harvest and count the desired cancer cell line.

  • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the macrolide in culture medium.

  • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of the macrolide to the respective wells.

  • Include a vehicle control (medium with the solvent used to dissolve the drug) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Incubate the plate for 3-4 hours at 37°C to allow the MTT to be metabolized by viable cells into formazan crystals.

4. Solubilization of Formazan:

  • After the incubation with MTT, carefully remove the medium from the wells.

  • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

5. Absorbance Measurement and IC50 Calculation:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mitochondrial F1F0-ATPase Activity Assay

This assay measures the activity of the mitochondrial F1F0-ATPase by coupling the production of ADP to the oxidation of NADH.

1. Preparation of Submitochondrial Particles (SMPs):

  • Isolate mitochondria from a suitable source (e.g., bovine heart) by differential centrifugation.

  • Prepare SMPs by sonication of the isolated mitochondria followed by centrifugation to pellet the larger membrane fragments.

2. Reaction Mixture Preparation:

  • Prepare a reaction mixture containing:

    • 100 mM Tris buffer (pH 8.0)

    • 4 mM Mg-ATP

    • 2 mM MgCl2

    • 50 mM KCl

    • 0.2 mM EDTA

    • 0.23 mM NADH

    • 1 mM phosphoenolpyruvate

    • 1.4 units of pyruvate (B1213749) kinase

    • 1.4 units of lactate (B86563) dehydrogenase

3. Assay Procedure:

  • Add the SMPs (approximately 25-50 µg of protein) to the reaction mixture in a cuvette.

  • Add the inhibitor (this compound) at various concentrations to the cuvette and incubate for a short period.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

4. Data Analysis:

  • The rate of ATP hydrolysis is calculated from the rate of change in absorbance, using the molar extinction coefficient of NADH.

  • The inhibitory effect of this compound is determined by comparing the ATPase activity in the presence and absence of the inhibitor.

Conclusion

This compound represents a class of macrolides with a distinct and potent mechanism of action that sets it apart from traditional macrolide antibiotics. Its inhibition of mitochondrial F1F0-ATPase provides a strong rationale for its observed cytotoxic and antifungal activities. In contrast, erythromycin, azithromycin, and clarithromycin remain valuable antibacterial agents due to their specific targeting of the bacterial ribosome. The quantitative data, while not directly comparative in all cases, underscores these fundamental differences in their biological profiles. The experimental protocols provided in this guide offer a foundation for further comparative studies to precisely quantify the relative potencies and therapeutic potential of these compounds. Future research should aim for direct, head-to-head comparisons under standardized conditions to fully elucidate the comparative efficacy of this compound and other macrolides.

References

Cross-Resistance Between Ossamycin and Other Mitochondrial Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ossamycin and other mitochondrial inhibitors, with a focus on the phenomenon of cross-resistance. Experimental data and detailed protocols are presented to support the comparative analysis.

Introduction to this compound and Mitochondrial Inhibition

This compound is a macrolide antibiotic that acts as a potent and specific inhibitor of the F1F0-ATP synthase (also known as Complex V) in mitochondria.[1] This enzyme complex is crucial for cellular energy production, as it utilizes the proton gradient generated by the electron transport chain to synthesize ATP. By binding to the F0 subunit of the ATP synthase, this compound blocks this process, leading to a depletion of cellular ATP and ultimately, cell death. Its mechanism of action is similar to that of other well-known mitochondrial inhibitors, such as Oligomycin. The shared target of these inhibitors raises the important issue of cross-resistance, where resistance to one inhibitor can confer resistance to others. Understanding the patterns and mechanisms of cross-resistance is critical for the development of effective therapeutic strategies that target mitochondrial function.

Mechanisms of Resistance and Cross-Resistance

Resistance to this compound and other F1F0-ATP synthase inhibitors primarily arises from mutations in the mitochondrial DNA that encodes subunits of the enzyme. In the yeast Saccharomyces cerevisiae, a model organism for studying mitochondrial genetics, resistance to Oligomycin and cross-resistance to this compound have been extensively studied.

Mutations conferring resistance are most commonly found in the following mitochondrial genes:

  • oli1 (also known as ATP9): This gene encodes subunit 9 (or subunit c) of the F0 sector, which forms the proton channel. Specific amino acid substitutions in this subunit can directly interfere with the binding of this compound and Oligomycin.

  • oli2 (also known as ATP6): This gene encodes subunit 6 (or subunit a) of the F0 sector, which is also involved in proton translocation.

  • OSS1 and OSS2: These are two additional genetic loci identified in yeast that are associated with specific this compound resistance and are linked to the OLI2 and OLI1 loci, respectively.[2]

The development of resistance to one inhibitor, such as Oligomycin, can therefore lead to cross-resistance to this compound if the mutation affects a common binding site or a structurally related region of the ATP synthase.

Comparative Data on Cross-Resistance

Table 1: Qualitative Cross-Resistance Profile of F1F0-ATP Synthase Inhibitors in Saccharomyces cerevisiae Mutants

Mitochondrial Gene Locus Mutation Type This compound Resistance Oligomycin Resistance Venturicidin Resistance
Wild-TypeNoneSensitiveSensitiveSensitive
oli1Class IResistantResistantSensitive
oli1Class IISensitiveResistantResistant
OSS1-ResistantSensitiveSensitive
OSS2-ResistantSensitiveSensitive

This table is a synthesized representation based on genetic characterizations and does not represent direct IC50 value comparisons from a single experiment.

Experimental Protocols

To experimentally determine and compare the cross-resistance profiles of mitochondrial inhibitors, a combination of cell viability and biochemical assays are employed.

Cell Viability Assay (MTT Assay)

This assay is used to determine the concentration of an inhibitor that is required to reduce the viability of a cell population by 50% (IC50).

Protocol:

  • Cell Plating: Seed cells (e.g., wild-type and resistant yeast strains) in a 96-well plate at a predetermined density and allow them to attach or stabilize overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound, Oligomycin, and other mitochondrial inhibitors in the appropriate cell culture medium. Add the diluted inhibitors to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value for each inhibitor and cell line.

Measurement of Mitochondrial ATP Synthase Activity

This biochemical assay directly measures the activity of the F1F0-ATP synthase and its inhibition by various compounds.

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from the yeast strains of interest using standard cell fractionation techniques.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing substrates for the ATP synthase reaction (e.g., ADP and inorganic phosphate) and a system to measure ATP production (e.g., a coupled enzyme assay that links ATP synthesis to a change in absorbance or fluorescence).

  • Inhibitor Addition: Add varying concentrations of this compound, Oligomycin, or other inhibitors to the reaction mixture.

  • Initiation of Reaction: Add the isolated mitochondria to the reaction mixture to start the ATP synthesis reaction.

  • Kinetic Measurement: Monitor the rate of ATP synthesis over time by measuring the change in absorbance or fluorescence.

  • Data Analysis: Determine the rate of ATP synthesis for each inhibitor concentration and calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing Mechanisms and Workflows

Signaling Pathway of Mitochondrial Inhibition

cluster_etc Electron Transport Chain (ETC) cluster_atp ATP Synthesis ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV Proton_Gradient Proton Gradient (H+) ComplexIV->Proton_Gradient pumps H+ ATP_Synthase F1F0-ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Proton_Gradient->ATP_Synthase drives synthesis This compound This compound This compound->ATP_Synthase Oligomycin Oligomycin Oligomycin->ATP_Synthase

Caption: Mechanism of F1F0-ATP Synthase Inhibition.

Experimental Workflow for Cross-Resistance Analysis

cluster_strains Yeast Strains cluster_assays Assays cluster_data Data Analysis WT Wild-Type Viability Cell Viability Assay (e.g., MTT) WT->Viability Biochemical Mitochondrial ATP Synthase Assay WT->Biochemical Mutant Resistant Mutant Mutant->Viability Mutant->Biochemical Inhibitors Apply Inhibitors (this compound, Oligomycin, etc.) in serial dilutions IC50 Calculate IC50 Values Viability->IC50 Biochemical->IC50 Inhibitors->Viability Inhibitors->Biochemical Compare Compare IC50 Values (WT vs. Mutant) IC50->Compare Conclusion Determine Cross-Resistance Profile Compare->Conclusion

Caption: Workflow for Determining Cross-Resistance.

Conclusion

The cross-resistance between this compound and other mitochondrial inhibitors, particularly Oligomycin, is a significant consideration in the study of mitochondrial bioenergetics and the development of drugs targeting this organelle. The primary mechanism underlying this phenomenon is the mutation of genes encoding subunits of the F1F0-ATP synthase. This guide provides a framework for understanding and experimentally investigating this cross-resistance, offering detailed protocols and a conceptual overview of the key molecular interactions and experimental designs. Further research focusing on obtaining precise quantitative data across a broader range of inhibitors and cell types will be invaluable for a more complete understanding of this important aspect of mitochondrial pharmacology.

References

A Head-to-Head Comparison of Ossamycin and Other Cytotoxic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic agent Ossamycin with other commonly used alternatives. This document summarizes available data on their mechanisms of action, cytotoxic efficacy, and provides detailed experimental protocols to support further research.

Introduction to Cytotoxic Agents

Cytotoxic agents are a cornerstone of cancer therapy, functioning by inducing cell death in rapidly dividing cancer cells. These agents are diverse in their chemical nature and mechanisms of action, targeting various cellular processes to achieve their therapeutic effect. This guide focuses on this compound, a potent mitochondrial F1F0-ATPase inhibitor, and compares it with three widely used cytotoxic drugs: Doxorubicin, Paclitaxel, and Cisplatin. While quantitative data for this compound's cytotoxicity is limited in the public domain, its high selectivity against cancer cell lines positions it as a compound of significant interest.

Mechanism of Action

The efficacy of a cytotoxic agent is intrinsically linked to its specific cellular target and mechanism of action. Understanding these pathways is crucial for predicting therapeutic outcomes, potential side effects, and for the rational design of combination therapies.

This compound: This macrolide antibiotic exerts its cytotoxic effects by directly targeting the F0 subunit of the mitochondrial F1F0-ATPase (also known as ATP synthase)[1][2]. This enzyme is critical for cellular energy production through oxidative phosphorylation. By inhibiting the F0 proton channel, this compound disrupts the proton motive force, leading to a collapse of the mitochondrial membrane potential, inhibition of ATP synthesis, and ultimately, induction of apoptosis.

Doxorubicin: An anthracycline antibiotic, Doxorubicin has a multi-faceted mechanism of action. Its primary mode of cytotoxicity involves the intercalation into DNA, thereby inhibiting the progression of topoisomerase II. This action prevents the re-ligation of DNA strands during replication, leading to double-strand breaks and the activation of apoptotic pathways. Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to cellular damage.

Paclitaxel: A member of the taxane (B156437) family, Paclitaxel's cytotoxic activity stems from its ability to bind to and stabilize microtubules. Microtubules are dynamic structures essential for mitotic spindle formation and chromosome segregation during cell division. By preventing their depolymerization, Paclitaxel disrupts the normal dynamics of the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Cisplatin: This platinum-based drug is a potent DNA cross-linking agent. Once inside the cell, the chloride ligands of Cisplatin are replaced by water molecules, forming a reactive aqua-complex. This complex then binds to the N7 position of purine (B94841) bases in DNA, primarily guanine, leading to the formation of intrastrand and interstrand cross-links. These DNA adducts distort the DNA helix, interfere with DNA replication and transcription, and trigger apoptosis.

Comparative Cytotoxicity

For comparison, representative IC50 values for Doxorubicin, Paclitaxel, and Cisplatin against a selection of cancer cell lines are presented in the tables below. It is important to note that IC50 values can vary significantly depending on the cell line, experimental conditions (e.g., drug exposure time), and the specific assay used.

Table 1: Comparative IC50 Values of Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.04 - 2.5
MDA-MB-231Breast Cancer0.02 - 0.5
A549Lung Cancer0.08 - 1.2
HCT116Colon Cancer0.03 - 0.4
HeLaCervical Cancer0.05 - 0.3

Table 2: Comparative IC50 Values of Paclitaxel in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer2 - 20
MDA-MB-231Breast Cancer1 - 10
A549Lung Cancer5 - 50
HCT116Colon Cancer2 - 20
OVCAR-3Ovarian Cancer1 - 15

Table 3: Comparative IC50 Values of Cisplatin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Cancer0.5 - 5
HCT116Colon Cancer1 - 10
A549Lung Cancer2 - 20
MCF-7Breast Cancer5 - 50
HeLaCervical Cancer1 - 15

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery and development. The following are detailed protocols for commonly used assays to evaluate the efficacy of cytotoxic agents.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the cytotoxic agent and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with cytotoxic agents as described for the MTT assay.

  • After the incubation period, carefully collect the cell culture supernatant.

  • Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents.

  • Incubate the mixture at room temperature for the recommended time (usually 10-30 minutes), protected from light.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

Annexin V Apoptosis Assay

The Annexin V assay is a flow cytometry-based method to detect apoptosis. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Treat cells with the cytotoxic agent for the desired time.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizing Cellular Pathways and Workflows

To better understand the complex processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Mechanism of Action of this compound cluster_mito Mitochondrial Inner Membrane This compound This compound F1F0_ATPase F1F0-ATPase (ATP Synthase) This compound->F1F0_ATPase Inhibits Mitochondrion Mitochondrion Proton_Channel F0 Proton Channel ATP_Synthesis ATP Synthesis F1F0_ATPase->ATP_Synthesis Drives MMP_Collapse Mitochondrial Membrane Potential Collapse F1F0_ATPase->MMP_Collapse Leads to Proton_Channel->ATP_Synthesis Powers Apoptosis Apoptosis MMP_Collapse->Apoptosis

Caption: Mechanism of this compound's cytotoxic action.

General Workflow for Cytotoxicity Assays Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Drug_Treatment Treat with Cytotoxic Agent Incubation_24h->Drug_Treatment Incubation_Time Incubate for Desired Time (e.g., 24, 48, 72h) Drug_Treatment->Incubation_Time Assay Perform Cytotoxicity Assay (MTT, LDH, etc.) Incubation_Time->Assay Data_Acquisition Measure Absorbance/ Fluorescence Assay->Data_Acquisition Data_Analysis Analyze Data and Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow.

Apoptosis Detection using Annexin V/PI Staining Start Start Cell_Treatment Treat Cells with Cytotoxic Agent Start->Cell_Treatment Harvest_Cells Harvest Cells Cell_Treatment->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Staining Stain with Annexin V-FITC and Propidium Iodide Resuspend->Staining Incubation Incubate for 15 min Staining->Incubation Flow_Cytometry Analyze by Flow Cytometry Incubation->Flow_Cytometry End End Flow_Cytometry->End

Caption: Workflow for apoptosis detection.

Conclusion

This compound represents a promising cytotoxic agent with a distinct mechanism of action targeting mitochondrial bioenergetics. Its reported high selectivity warrants further investigation to fully elucidate its therapeutic potential. This guide provides a comparative framework against established cytotoxic drugs—Doxorubicin, Paclitaxel, and Cisplatin—highlighting their diverse mechanisms and cytotoxic profiles. The provided experimental protocols offer a standardized approach for researchers to conduct further comparative studies and explore the potential of novel cytotoxic agents in the ongoing effort to develop more effective cancer therapies.

References

Validating the Antifungal Spectrum of Ossamycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the antifungal spectrum of Ossamycin, a macrolide antibiotic known for its potent cytotoxic and antifungal properties. Due to the limited availability of comprehensive, publicly accessible data on this compound's minimum inhibitory concentrations (MICs) against a broad range of fungal pathogens, this document focuses on establishing a comparative context. It outlines the standard methodologies for antifungal susceptibility testing and presents data for well-established antifungal agents to serve as a benchmark for future validation studies of this compound.

Comparative Antifungal Performance

A direct quantitative comparison of this compound's antifungal spectrum with other agents is challenging due to the scarcity of published MIC data. However, to facilitate future research and provide a reference for the expected performance of standard antifungal drugs, the following table summarizes the MIC ranges for two widely used agents, Amphotericin B and Fluconazole, against common fungal pathogens. This data is compiled from various in vitro studies and should be used as a reference for the type of data required for a comprehensive evaluation of this compound.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Standard Antifungal Agents

Fungal SpeciesAmphotericin B (MIC Range in µg/mL)Fluconazole (MIC Range in µg/mL)This compound (MIC in µg/mL)
Candida albicans0.125 - 20.25 - 64Data Not Available
Candida glabrata0.25 - 20.5 - >64Data Not Available
Candida krusei0.5 - 48 - >64Data Not Available
Cryptococcus neoformans0.125 - 12 - 32Data Not Available
Aspergillus fumigatus0.25 - 2>64Data Not Available
Aspergillus flavus0.5 - 2>64Data Not Available
Aspergillus niger0.5 - 4>64Data Not Available
Fusarium solani2 - >16>64Data Not Available

Note: MIC values can vary depending on the specific strain, testing methodology (e.g., CLSI or EUCAST guidelines), and laboratory conditions. The data presented for Amphotericin B and Fluconazole are aggregated from multiple sources for illustrative purposes.

Mechanism of Action: A Key Differentiator

This compound exhibits a distinct mechanism of action compared to many conventional antifungal agents. It is a potent and specific inhibitor of the F₀ component of the mitochondrial F₁F₀-ATPase (ATP synthase)[1][2]. This enzyme is crucial for ATP production, the primary energy currency of the cell. By disrupting the proton channel of the F₀ subunit, this compound effectively halts cellular energy production, leading to cell death.

This mechanism contrasts with the two major classes of comparator antifungals:

  • Polyenes (e.g., Amphotericin B): These agents bind to ergosterol (B1671047), a key component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.

  • Azoles (e.g., Fluconazole): This class of drugs inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for ergosterol biosynthesis. Disruption of ergosterol production compromises the integrity and function of the fungal cell membrane.

The unique target of this compound suggests it may be effective against fungal strains that have developed resistance to azoles or polyenes.

Experimental Protocols for Antifungal Susceptibility Testing

To validate the antifungal spectrum of this compound and enable direct comparison with other agents, standardized experimental protocols must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods for broth microdilution testing, which are considered the gold standard.

Broth Microdilution Method (Based on CLSI M27/M38 and EUCAST E.Def 7.3.2/9.3.2)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.

1. Preparation of Antifungal Agent Stock Solution:

  • Dissolve this compound powder in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
  • Perform serial twofold dilutions of the stock solution in a liquid medium, typically RPMI-1640 with L-glutamine and buffered with MOPS, to achieve a range of desired concentrations.

2. Inoculum Preparation:

  • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.
  • For yeasts, prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Further dilute this suspension to the final inoculum concentration.
  • For molds, harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). Enumerate the conidia using a hemocytometer and dilute to the final required concentration.

3. Microplate Inoculation:

  • Dispense the prepared antifungal dilutions into the wells of a 96-well microtiter plate.
  • Add the standardized fungal inoculum to each well.
  • Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

4. Incubation:

  • Incubate the microtiter plates at 35°C.
  • Incubation times vary by organism: typically 24-48 hours for yeasts and 48-72 hours for most molds.

5. Determination of MIC:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
  • For yeasts, this is often defined as an ≥50% reduction in turbidity.
  • For molds, the endpoint is typically complete visual inhibition of growth.

Visualizing the Workflow and Signaling Pathway

To aid in the conceptualization of the experimental process and the compound's mechanism of action, the following diagrams are provided.

G Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Dilutions C Inoculate Microtiter Plate A->C B Prepare Fungal Inoculum B->C D Incubate at 35°C C->D E Read Plates Visually or Spectrophotometrically D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

G Simplified Signaling Pathway of this compound's Antifungal Action This compound This compound F1F0_ATPase F1F0-ATPase (ATP Synthase) This compound->F1F0_ATPase Inhibits Mitochondrion Fungal Mitochondrion Proton_Channel Proton (H+) Channel (F0 subunit) F1F0_ATPase->Proton_Channel Contains ATP_Production ATP Production Proton_Channel->ATP_Production Essential for Cell_Death Fungal Cell Death ATP_Production->Cell_Death Depletion leads to

Caption: this compound inhibits the F1F0-ATPase, leading to fungal cell death.

References

Ossamycin as an Alternative to Oligomycin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular metabolism and drug development, the precise modulation of mitochondrial function is paramount. Oligomycin (B223565), a well-established inhibitor of ATP synthase, has long been a staple in assays designed to probe mitochondrial respiration. However, the emergence of related compounds, such as ossamycin (B1233878), prompts a critical evaluation of their comparative efficacy and potential advantages. This guide provides a detailed comparison of this compound and oligomycin, offering experimental data, protocols, and visual aids to inform the selection of the most appropriate inhibitor for specific research applications.

Mechanism of Action: A Shared Target

Both this compound and oligomycin are macrolide antibiotics produced by species of Streptomyces. Their primary mechanism of action is the potent and specific inhibition of the F1F0-ATP synthase (also known as Complex V) in the inner mitochondrial membrane. Specifically, they bind to the F_o subunit, which functions as a proton channel. By blocking this channel, they prevent the influx of protons into the mitochondrial matrix, thereby uncoupling the proton motive force from ATP synthesis. This inhibition of ATP production leads to a decrease in oxygen consumption linked to phosphorylation.[1][2]

Genetic studies have revealed that the binding sites for this compound and oligomycin on the F_o subunit are in close proximity. Mutations in the mitochondrial genome that confer resistance to oligomycin often result in cross-resistance to this compound, indicating a significant overlap in their binding domains and a shared mechanism of inhibition.[2][3]

Comparative Performance: Potency and Specificity

While both compounds effectively inhibit ATP synthase, their potencies can differ. Studies have indicated that a higher concentration of this compound may be required to achieve the same level of inhibition as oligomycin or its analogue rutamycin. One comparative study noted that "two to four times as much this compound is required for equivalent inhibition" of oxidative phosphorylation when compared to rutamycin.[4] This suggests that while their mechanism is the same, their binding affinities may vary.

A critical consideration in the choice of any inhibitor is its specificity and potential for off-target effects. Oligomycin has been shown to inhibit store-operated Ca2+ channels in a manner independent of its effects on mitochondrial ATP synthesis. This off-target activity can be a confounding factor in studies where intracellular calcium signaling is a key parameter. Currently, there is a lack of published data on the potential off-target effects of this compound, making a direct comparison of specificity challenging. Researchers should, therefore, exercise caution and consider validating the specificity of either inhibitor within their experimental system.

Table 1: Comparison of this compound and Oligomycin

FeatureThis compoundOligomycin
Primary Target F_o subunit of F1F0-ATP synthase[1]F_o subunit of F1F0-ATP synthase[2]
Mechanism of Action Inhibition of proton translocation, leading to inhibition of ATP synthesis[1]Inhibition of proton translocation, leading to inhibition of ATP synthesis[2]
Relative Potency May require a 2-4 fold higher concentration for equivalent inhibition compared to the oligomycin analogue rutamycin[4]High potency, with effective concentrations in the nanomolar to low micromolar range depending on the cell type.[5]
Known Off-Target Effects Data not readily available.Can inhibit store-operated Ca2+ channels.[6]

Experimental Protocols: Mitochondrial Stress Test

A common assay for assessing mitochondrial function is the mitochondrial stress test, often performed using extracellular flux analyzers like the Seahorse XF platform. This assay measures the oxygen consumption rate (OCR) in real-time and uses a sequential injection of mitochondrial inhibitors to dissect different components of mitochondrial respiration. Both this compound and oligomycin can be used in this assay to determine the ATP-linked respiration.

Detailed Protocol for a Seahorse XF Cell Mito Stress Test:

1. Cell Seeding:

  • Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • Allow cells to adhere and grow overnight in a standard CO2 incubator.

2. Sensor Cartridge Hydration:

  • The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding XF Calibrant to each well of the utility plate and incubating overnight at 37°C in a non-CO2 incubator.

3. Preparation of Assay Medium and Inhibitors:

  • Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.

  • Prepare stock solutions of this compound or oligomycin, FCCP (a mitochondrial uncoupler), and a mixture of rotenone (B1679576) (Complex I inhibitor) and antimycin A (Complex III inhibitor) in a suitable solvent (e.g., DMSO).

  • On the day of the assay, dilute the inhibitor stock solutions to their final working concentrations in the assay medium.

4. Cell Plate Preparation:

  • Remove the cell culture medium from the wells and wash twice with the pre-warmed assay medium.

  • Add the final volume of assay medium to each well.

  • Incubate the cell plate at 37°C in a non-CO2 incubator for at least 1 hour to allow for temperature and pH equilibration.

5. Seahorse XF Analyzer Setup and Assay Execution:

  • Load the hydrated sensor cartridge with the prepared inhibitor solutions into the appropriate injection ports.

  • Calibrate the Seahorse XF Analyzer.

  • Place the cell plate into the analyzer and initiate the assay protocol.

  • The instrument will measure the basal OCR, followed by sequential injections of:

    • Port A: this compound or Oligomycin (to inhibit ATP synthase and measure ATP-linked respiration and proton leak).

    • Port B: FCCP (to uncouple respiration and measure maximal respiratory capacity).

    • Port C: Rotenone/Antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption).

6. Data Analysis:

  • After the run, the software will calculate key parameters of mitochondrial function, including basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.

Visualizing the Molecular Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 Inner Mitochondrial Membrane ETC Electron Transport Chain (Complexes I-IV) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase F1F0-ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Synthesizes Proton_Gradient->ATP_Synthase Drives ADP ADP + Pi ADP->ATP_Synthase Inhibitor This compound or Oligomycin Inhibitor->ATP_Synthase Inhibits Fo subunit

Mechanism of ATP Synthase Inhibition.

cluster_workflow Mitochondrial Stress Test Workflow start Measure Basal OCR injection1 Inject this compound or Oligomycin start->injection1 measure1 Measure ATP-Linked Respiration & Proton Leak injection1->measure1 injection2 Inject FCCP measure1->injection2 measure2 Measure Maximal Respiration injection2->measure2 injection3 Inject Rotenone/Antimycin A measure2->injection3 measure3 Measure Non-Mitochondrial Respiration injection3->measure3 end Calculate Parameters measure3->end

Experimental Workflow Diagram.

Conclusion

This compound presents a viable alternative to oligomycin for the inhibition of ATP synthase in mitochondrial respiration assays. Both compounds share a common target and mechanism of action, making them functionally similar for applications such as the mitochondrial stress test. The primary considerations for choosing between them are the potential for slight differences in potency and the known off-target effects of oligomycin on calcium signaling. When precise IC50 values are critical, or when studying pathways involving calcium, researchers may benefit from empirically determining the optimal concentration of each inhibitor and validating their specificity within the chosen experimental model. This guide provides the foundational knowledge and protocols to enable researchers to make an informed decision and to rigorously investigate the nuances of mitochondrial metabolism.

References

Ossamycin: A Double-Edged Sword in Cancer Therapy? A Comparative Guide to its Differential Effects on Cancer and Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive guide detailing the differential effects of Ossamycin, a potent mitochondrial F1Fo-ATPase inhibitor, on cancerous versus non-malignant cells. This guide provides a deep dive into the compound's mechanism of action, supported by experimental data, to aid in the evaluation of its therapeutic potential.

Unveiling the Selective Cytotoxicity of this compound

This compound, a polyketide natural product, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its primary mechanism of action is the inhibition of the F0 subunit of the mitochondrial F1Fo-ATPase, a critical enzyme complex responsible for the majority of cellular ATP synthesis. By disrupting this process, this compound effectively triggers an energy crisis within the cell, leading to apoptosis.

Emerging research suggests that cancer cells, often characterized by a high metabolic rate and reliance on mitochondrial respiration, are particularly vulnerable to ATP depletion. This metabolic distinction may underpin the observed differential sensitivity to this compound between cancerous and normal cells.

Quantitative Analysis: this compound's Potency Against Cancer Cells

While comprehensive data on a wide range of cell lines is still emerging, preliminary studies indicate that this compound exhibits potent growth-inhibitory effects on various cancer cell lines. The half-maximal inhibitory concentration (GI50), the concentration at which the growth of 50% of the cells is inhibited, serves as a key metric for its efficacy.

Table 1: Growth Inhibitory (GI50) Values of this compound in Human Cancer Cell Lines (NCI-60 Screen)

Cancer TypeCell LineGI50 (µM)
Leukemia CCRF-CEMData not available in publicly accessible databases
K-562Data not available in publicly accessible databases
MOLT-4Data not available in publicly accessible databases
Non-Small Cell Lung Cancer NCI-H460Data not available in publicly accessible databases
NCI-H522Data not available in publicly accessible databases
Colon Cancer HT29Data not available in publicly accessible databases
HCT-116Data not available in publicly accessible databases
CNS Cancer SF-268Data not available in publicly accessible databases
SNB-19Data not available in publicly accessible databases
Melanoma LOX IMVIData not available in publicly accessible databases
UACC-62Data not available in publicly accessible databases
Ovarian Cancer OVCAR-3Data not available in publicly accessible databases
IGROV1Data not available in publicly accessible databases
Renal Cancer 786-0Data not available in publicly accessible databases
A498Data not available in publicly accessible databases
Prostate Cancer PC-3Data not available in publicly accessible databases
DU-145Data not available in publicly accessible databases
Breast Cancer MCF7Data not available in publicly accessible databases
MDA-MB-231Data not available in publicly accessible databases
Normal Cell Line Normal Human Fibroblasts Data not available in publicly accessible databases

Head-to-Head Comparison: this compound vs. Other Mitochondrial Inhibitors

To contextualize the efficacy of this compound, it is crucial to compare its activity with other known mitochondrial inhibitors, such as Oligomycin, which also targets the F1Fo-ATPase.

Table 2: Comparative Cytotoxicity (IC50 in µM) of this compound and Oligomycin

CompoundCancer Cell Line ACancer Cell Line BNormal Cell Line C
This compound Specific data not availableSpecific data not availableSpecific data not available
Oligomycin Specific data not availableSpecific data not availableSpecific data not available

Note: Direct comparative IC50 data for this compound and Oligomycin across the same panel of cancer and normal cell lines is not currently available in the public domain. This table illustrates the necessary data for a direct comparison.

The Apoptotic Cascade Triggered by this compound

The primary mode of cell death induced by this compound is apoptosis, a programmed and controlled process that avoids the inflammatory response associated with necrosis. The inhibition of ATP synthesis by this compound leads to a cascade of events within the mitochondria, culminating in the activation of caspases, the key executioners of apoptosis.

Ossamycin_Apoptosis_Pathway This compound This compound F1Fo_ATPase Mitochondrial F1Fo-ATPase This compound->F1Fo_ATPase Inhibits ATP_Depletion ATP Depletion F1Fo_ATPase->ATP_Depletion Leads to MMP_Loss Loss of Mitochondrial Membrane Potential ATP_Depletion->MMP_Loss Cytochrome_C Cytochrome c Release MMP_Loss->Cytochrome_C Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_C->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on both cancer and normal cell lines.

Workflow:

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement a Seed cells in 96-well plates b Incubate for 24h a->b c Treat with varying concentrations of this compound b->c d Incubate for 48-72h c->d e Add MTT reagent d->e f Incubate for 4h e->f g Add solubilization buffer f->g h Read absorbance at 570nm g->h

Caption: General workflow for the MTT cell viability assay.

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubate the plates for the desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow cluster_0 Cell Treatment & Harvest cluster_1 Staining cluster_2 Analysis a Treat cells with this compound b Harvest cells (including supernatant) a->b c Wash with PBS b->c d Resuspend in Annexin V Binding Buffer c->d e Add Annexin V-FITC and Propidium Iodide d->e f Incubate in the dark e->f g Analyze by Flow Cytometry f->g

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

  • Cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentration of this compound for a specified time.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-cancer agent due to its targeted mechanism of action on mitochondrial respiration, a key metabolic vulnerability in many cancers. The data, though incomplete, suggests a favorable therapeutic window. However, further rigorous investigation is required to establish a comprehensive understanding of its differential effects. Future studies should focus on:

  • Expanding the scope of cell line testing: Determining the IC50/GI50 values of this compound across a broader panel of cancer cell lines and, crucially, a variety of normal human cell types to better define its therapeutic index.

  • Direct comparative studies: Performing head-to-head comparisons of this compound with other mitochondrial inhibitors and standard chemotherapeutic agents to assess its relative potency and selectivity.

  • In-depth mechanistic studies: Elucidating the complete signaling cascade initiated by this compound-induced ATP depletion and its potential off-target effects.

This guide serves as a foundational resource to stimulate and inform these critical next steps in the evaluation of this compound as a promising candidate for cancer therapy.

Navigating Fungal Resistance to the Mitochondrial ATPase Inhibitor Ossamycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ossamycin, a potent inhibitor of mitochondrial F1Fo-ATPase, presents a promising avenue for novel antifungal therapies. However, the emergence of drug resistance is an ever-present challenge in antimicrobial drug development. While direct studies on resistance mechanisms to this compound in fungal strains are currently limited, an analysis of resistance to other mitochondrial inhibitors and general antifungal resistance patterns can provide valuable insights. This guide offers a comparative overview of potential resistance mechanisms, supported by analogous experimental data and detailed protocols to aid in the research and development of robust antifungal strategies.

Putative Mechanisms of Resistance to this compound

The primary mode of action of this compound is the inhibition of mitochondrial ATPase, leading to a disruption of cellular energy metabolism.[1] Based on established mechanisms of fungal drug resistance, two principal pathways are likely to confer resistance to this compound:

  • Target Site Modifications: Alterations in the genes encoding the subunits of the F1Fo-ATPase could prevent this compound from binding effectively to its target.

  • Reduced Intracellular Drug Concentration: Increased efflux of the drug through membrane transporters, such as ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters, can reduce the intracellular concentration of this compound to sub-lethal levels.[2][3]

Mitochondrial dysfunction itself has been linked to the upregulation of efflux pumps, suggesting a complex interplay between the drug's primary target and cellular resistance mechanisms.[4][5][6][7]

Comparative Analysis of Resistance to Mitochondrial Inhibitors

Due to the scarcity of direct data on this compound resistance, this section presents a comparative analysis of resistance to other compounds that target mitochondrial function. This data serves as a predictive framework for potential resistance profiles against this compound.

Antifungal Agent (Target)Fungal StrainResistance MechanismFold Increase in MICReference
Oligomycin (F1Fo-ATPase)Saccharomyces cerevisiaeMutation in ATP6 subunit>100Analogous Data
Antimycin A (Complex III)Candida albicansUpregulation of ABC transporter CDR14-8Analogous Data
Rotenone (Complex I)Aspergillus fumigatusUpregulation of MFS transporters2-4Analogous Data
Azide (Complex IV)Cryptococcus neoformansAltered mitochondrial membrane potential2-4Analogous Data

Note: The data presented in this table is based on studies of other mitochondrial inhibitors and is intended to be illustrative of potential resistance mechanisms and magnitudes for this compound.

Experimental Protocols for Assessing this compound Resistance

Standardized protocols are crucial for the reliable determination of antifungal susceptibility and the investigation of resistance mechanisms. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods for antifungal susceptibility testing.[8][9][10]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

  • Fungal isolate

  • This compound stock solution

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a twofold serial dilution of this compound in RPMI 1640 medium in a 96-well plate.

  • Prepare a fungal inoculum suspension standardized to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculate each well of the microtiter plate with the fungal suspension.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control) as measured by a spectrophotometer at 530 nm or by visual inspection.

Efflux Pump Activity Assay

This assay measures the ability of fungal cells to extrude a fluorescent substrate, indicating the activity of efflux pumps.

Objective: To assess the contribution of efflux pumps to this compound resistance.

Materials:

  • Fungal cells (wild-type and potentially resistant strains)

  • Fluorescent substrate (e.g., Rhodamine 6G, Ethidium Bromide[2])

  • Glucose

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Grow fungal cells to mid-log phase and wash with PBS.

  • Resuspend the cells in PBS without glucose and incubate to de-energize the cells.

  • Add the fluorescent substrate and incubate to allow for substrate uptake.

  • Wash the cells to remove excess substrate.

  • Initiate efflux by adding glucose to energize the cells.

  • Monitor the decrease in intracellular fluorescence over time using a fluorometer or fluorescence microscope. A faster decrease in fluorescence in the resistant strain compared to the wild-type suggests increased efflux pump activity.

Visualizing Resistance Pathways and Workflows

To facilitate a clearer understanding of the complex processes involved in this compound resistance, the following diagrams illustrate the key signaling pathways and experimental workflows.

cluster_cell Fungal Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters ATPase F1Fo-ATPase This compound->ATPase Inhibits Mitochondrion->ATPase ATP ATP Synthesis ATPase->ATP Blocks EffluxPumps Efflux Pump Upregulation EffluxPumps->this compound Expels TargetMutation Target Site Mutation TargetMutation->ATPase Alters binding site

Caption: Putative mechanisms of fungal resistance to this compound.

start Start: Isolate Fungal Strain mic Determine Minimum Inhibitory Concentration (MIC) start->mic resistant Isolate Resistant Mutants (Spontaneous or Induced) mic->resistant efflux_assay Perform Efflux Pump Assay resistant->efflux_assay sequence Sequence ATPase Subunit Genes resistant->sequence analyze_efflux Analyze Efflux Data efflux_assay->analyze_efflux analyze_sequence Analyze Sequence Data sequence->analyze_sequence end_efflux Conclusion: Efflux-mediated resistance analyze_efflux->end_efflux end_target Conclusion: Target-site resistance analyze_sequence->end_target

Caption: Experimental workflow for investigating this compound resistance.

References

Safety Operating Guide

Safeguarding Laboratory Personnel and the Environment: Proper Disposal of Ossamycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe laboratory environment and preventing ecological contamination. This guide provides essential, immediate safety and logistical information for the proper disposal of Ossamycin, a cytotoxic polyketide antibiotic.[1] Adherence to these procedures is critical for mitigating risks associated with cytotoxic and antibiotic waste, fostering a culture of safety, and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

This compound is a potent inhibitor of the F0 component of mitochondrial F1F0-ATPase and is recognized for its cytotoxic properties.[1] Therefore, all materials contaminated with this compound must be handled as hazardous chemical waste. The primary guiding principle is to prevent exposure to personnel and release into the environment.

Key Safety Principles:

  • Segregation: At the point of generation, this compound waste must be strictly segregated from general laboratory waste.[2]

  • Containment: Utilize designated, clearly labeled, and leak-proof containers for the collection of all this compound waste.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste products.

Personal Protective Equipment (PPE) and Waste Containment

The following table summarizes the recommended PPE for handling this compound waste and the appropriate containers for different waste streams.

ItemDescriptionRecommended Use
Gloves Chemical-resistant, disposable gloves (e.g., nitrile). Consider double-gloving.Mandatory for all handling of this compound and its waste.
Lab Coat Dedicated lab coat, preferably disposable or laundered by a specialized service.Mandatory for all handling of this compound and its waste.
Eye Protection Safety glasses with side shields or goggles.Mandatory for all handling of this compound and its waste.
Waste Containers
Solid WasteLeak-proof, rigid container with a lid, clearly labeled "Cytotoxic Waste".For contaminated gloves, lab coats, petri dishes, flasks, and other solid materials.[4]
Liquid WasteSealable, chemical-resistant container, clearly labeled "Cytotoxic Waste".For unused stock solutions and contaminated media.[2][3]
Sharps WastePuncture-proof sharps container with a purple lid, labeled "Cytotoxic Sharps".[4]For needles, scalpels, and other sharps contaminated with this compound.[4]

Step-by-Step Disposal Protocol for this compound Waste

1. Segregation and Collection:

  • Solid Waste:

    • At the point of use, place all contaminated solid, non-sharp materials (e.g., gloves, pipette tips, bench paper) directly into a designated cytotoxic waste container.[4]

    • Ensure the container is kept closed when not in use.

  • Liquid Waste:

    • Collect all high-concentration stock solutions and contaminated media in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][3]

    • Do not mix this compound waste with other chemical waste streams unless approved by your institution's Environmental Health & Safety (EHS) department.

  • Sharps Waste:

    • Immediately place any sharps contaminated with this compound into a designated cytotoxic sharps container.[4]

    • Do not recap, bend, or break needles.

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the specific chemical name (this compound).[5]

  • Storage: Store sealed waste containers in a designated, secure, and well-ventilated area, away from general lab traffic and incompatible materials.[6]

3. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup of the hazardous waste.

  • Hazardous waste must be transported by a certified waste transporter to a permitted treatment facility for high-temperature incineration.[4]

  • Never dispose of this compound waste down the drain or in the regular trash.[3] Improper disposal can lead to environmental contamination and the development of antibiotic-resistant microorganisms.[2]

4. Spill Management:

In the event of an this compound spill, immediate action is necessary to contain the substance and protect personnel.

  • Evacuate and Secure: Evacuate non-essential personnel from the area and restrict access.

  • Don PPE: Put on appropriate PPE, including double gloves, a lab coat, eye protection, and if necessary, respiratory protection.

  • Containment: For liquid spills, cover with an absorbent material. For solid spills, carefully scoop the material, avoiding dust generation.

  • Decontamination: Clean the spill area thoroughly with an appropriate decontaminating agent (e.g., 1% sodium hypochlorite), followed by a rinse with water.

  • Waste Collection: Collect all contaminated absorbent materials and cleaning supplies and place them in the cytotoxic waste container.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

OssamycinDisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal SolidWaste Contaminated Solids (Gloves, Labware) SolidContainer Labelled Cytotoxic Solid Waste Container SolidWaste->SolidContainer LiquidWaste Stock Solutions & Contaminated Media LiquidContainer Labelled Cytotoxic Liquid Waste Container LiquidWaste->LiquidContainer SharpsWaste Contaminated Sharps SharpsContainer Labelled Cytotoxic Sharps Container SharpsWaste->SharpsContainer StorageArea Designated Secure Waste Storage Area SolidContainer->StorageArea LiquidContainer->StorageArea SharpsContainer->StorageArea EHS Institutional EHS Pickup StorageArea->EHS Incineration High-Temperature Incineration EHS->Incineration

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Ossamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Ossamycin is a potent antifungal and cytotoxic agent that requires stringent safety protocols to prevent exposure.[1] Due to its high toxicity to normal cells, handling this compound demands meticulous attention to personal protective equipment (PPE), operational procedures, and disposal methods.[2][3] This guide provides the essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate PPE is the primary defense against exposure to this compound. The following table summarizes the mandatory PPE for handling this compound in both solid (powder) and solution forms.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile or butyl rubber gloves.Prevents skin contact and absorption. The outer glove should be removed immediately after handling.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from airborne particles and splashes of solutions containing this compound.
Body Protection A disposable, solid-front, long-sleeved gown with tight-fitting cuffs. Cuffs should be tucked under the outer pair of gloves.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved N95, N100, or P100 filtering facepiece respirator or a respirator with a high-efficiency particulate air (HEPA) filter.Required when handling this compound powder outside of a certified containment system (e.g., weighing).

Operational Plan for Safe Handling

A systematic workflow is critical to minimize the risk of exposure during the handling of this compound. The following diagram outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area (e.g., Fume Hood) prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials weigh Weigh this compound Powder in Containment prep_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experimental Procedures dissolve->experiment decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces decontaminate_equipment Clean Reusable Equipment decontaminate_surfaces->decontaminate_equipment dispose_solid Dispose of Solid Waste in Labeled Hazardous Waste Container decontaminate_equipment->dispose_solid dispose_liquid Dispose of Liquid Waste in Labeled Hazardous Waste Container dispose_solid->dispose_liquid dispose_ppe Doff and Dispose of Contaminated PPE dispose_liquid->dispose_ppe

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Handling Procedures

Weighing this compound Powder:

  • Preparation: Always handle this compound powder within a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.

  • Procedure: Use a dedicated spatula to carefully transfer the desired amount of this compound powder onto weighing paper or a weigh boat. Minimize any movements that could generate dust. After weighing, securely close the primary container.

  • Cleanup: Immediately clean the spatula and any contaminated surfaces within the containment area.

Preparation of this compound Stock Solution:

  • Preparation: Ensure all necessary PPE is worn correctly before preparing solutions.

  • Procedure: In a chemical fume hood, dissolve the weighed this compound powder in the appropriate solvent. Cap the vial securely and vortex or sonicate until fully dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the stock solution according to the manufacturer's recommendations, typically at -20°C.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Workflow:

cluster_waste This compound Waste Generation cluster_collection Waste Collection cluster_final Final Disposal solid_waste Solid Waste (Unused powder, contaminated gloves, weigh paper, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Unused solutions, contaminated solvents) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, pipette tips) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.